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  • Product: 3-[Ethyl(methyl)carbamoyl]benzoic acid
  • CAS: 1010797-03-1

Core Science & Biosynthesis

Foundational

An In-Depth Technical Guide to 3-[Ethyl(methyl)carbamoyl]benzoic Acid (CAS No. 1010797-03-1)

For Researchers, Scientists, and Drug Development Professionals Abstract 3-[Ethyl(methyl)carbamoyl]benzoic acid, with the Chemical Abstracts Service (CAS) number 1010797-03-1, is a substituted benzoic acid derivative. Th...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-[Ethyl(methyl)carbamoyl]benzoic acid, with the Chemical Abstracts Service (CAS) number 1010797-03-1, is a substituted benzoic acid derivative. This document serves as a comprehensive technical guide, consolidating available information on its chemical and physical properties, safety data, and potential synthetic routes. While this specific molecule is not extensively documented in peer-reviewed literature, this guide provides valuable context by drawing parallels with the well-established chemistry of related benzamide and benzoic acid compounds. The ensuing sections are designed to offer a foundational understanding for researchers and drug development professionals interested in the potential applications of this and similar chemical scaffolds.

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of a compound is fundamental to its application in research and development. Below is a summary of the known and predicted properties of 3-[Ethyl(methyl)carbamoyl]benzoic acid.

PropertyValueSource
CAS Number 1010797-03-1[1]
Molecular Formula C₁₁H₁₃NO₃[1]
Molecular Weight 207.23 g/mol [1]
Synonyms Benzoic acid, 3-[(ethylmethylamino)carbonyl]-[1]
Physical Form Powder[1]
Predicted Boiling Point 410.5 ± 28.0 °C[1]
Predicted Density 1.192 ± 0.06 g/cm³[1]
Storage Temperature Room Temperature[1]

Safety and Handling

Based on available safety data, 3-[Ethyl(methyl)carbamoyl]benzoic acid is classified with the following hazard statements:

  • H302: Harmful if swallowed.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

The GHS pictogram associated with this compound is GHS07 (Exclamation Mark).[1]

Precautionary Measures:

Standard laboratory precautions should be taken when handling this compound. This includes the use of personal protective equipment (PPE) such as safety glasses, gloves, and a lab coat. Work should be conducted in a well-ventilated area, such as a fume hood, to avoid inhalation of the powder. For detailed handling and emergency procedures, it is imperative to consult the full Safety Data Sheet (SDS) provided by the supplier.

Conceptual Synthesis Strategies

G 3-[Ethyl(methyl)carbamoyl]benzoic acid 3-[Ethyl(methyl)carbamoyl]benzoic acid Isophthalic Acid Derivative Isophthalic Acid Derivative 3-[Ethyl(methyl)carbamoyl]benzoic acid->Isophthalic Acid Derivative Amide Disconnection N-Ethylmethylamine N-Ethylmethylamine 3-[Ethyl(methyl)carbamoyl]benzoic acid->N-Ethylmethylamine Amide Disconnection

Caption: Retrosynthetic analysis of the target molecule.

Below are several established methods for the formation of N,N-disubstituted benzamides from benzoic acids, which could be adapted for the synthesis of the target compound.

Acyl Chloride Formation Followed by Amination

This is a classic and reliable two-step approach.

Workflow Diagram:

G cluster_0 Step 1: Acyl Chloride Formation cluster_1 Step 2: Amidation cluster_2 Step 3: Hydrolysis Isophthalic acid monomethyl ester Isophthalic acid monomethyl ester Thionyl chloride (SOCl₂) Thionyl chloride (SOCl₂) Isophthalic acid monomethyl ester->Thionyl chloride (SOCl₂) Reacts with 3-(Chlorocarbonyl)benzoic acid methyl ester 3-(Chlorocarbonyl)benzoic acid methyl ester Thionyl chloride (SOCl₂)->3-(Chlorocarbonyl)benzoic acid methyl ester Produces N-Ethylmethylamine N-Ethylmethylamine 3-(Chlorocarbonyl)benzoic acid methyl ester->N-Ethylmethylamine Reacts with Intermediate Ester Intermediate Ester N-Ethylmethylamine->Intermediate Ester Produces Base (e.g., NaOH) Base (e.g., NaOH) Intermediate Ester->Base (e.g., NaOH) Reacts with 3-[Ethyl(methyl)carbamoyl]benzoic acid 3-[Ethyl(methyl)carbamoyl]benzoic acid Base (e.g., NaOH)->3-[Ethyl(methyl)carbamoyl]benzoic acid Produces

Caption: A potential three-step synthesis workflow.

Experimental Protocol (Conceptual):

  • Protection/Activation: Start with a mono-protected isophthalic acid, such as the monomethyl ester, to ensure selective reaction at one carboxylic acid group. React this with a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride to form the corresponding acyl chloride. The reaction is typically carried out in an inert solvent like dichloromethane (DCM) or toluene.

  • Amidation: The resulting acyl chloride is then reacted with N-ethylmethylamine. This reaction is usually performed at low temperatures (e.g., 0 °C) in the presence of a non-nucleophilic base (e.g., triethylamine or pyridine) to neutralize the HCl byproduct.

  • Deprotection: The final step would involve the hydrolysis of the methyl ester to the carboxylic acid, for example, by using a base like sodium hydroxide in a mixture of water and an organic solvent, followed by acidification.

Direct Amide Coupling

Modern coupling reagents allow for the direct formation of the amide bond from the carboxylic acid and the amine, avoiding the need to form the acyl chloride.

Workflow Diagram:

G Isophthalic acid monomethyl ester Isophthalic acid monomethyl ester Coupling Reagent (e.g., HATU, HBTU) Coupling Reagent (e.g., HATU, HBTU) Isophthalic acid monomethyl ester->Coupling Reagent (e.g., HATU, HBTU) N-Ethylmethylamine N-Ethylmethylamine N-Ethylmethylamine->Coupling Reagent (e.g., HATU, HBTU) Intermediate Ester Intermediate Ester Coupling Reagent (e.g., HATU, HBTU)->Intermediate Ester Facilitates reaction to produce Base (e.g., NaOH) Base (e.g., NaOH) Intermediate Ester->Base (e.g., NaOH) Followed by hydrolysis with 3-[Ethyl(methyl)carbamoyl]benzoic acid 3-[Ethyl(methyl)carbamoyl]benzoic acid Base (e.g., NaOH)->3-[Ethyl(methyl)carbamoyl]benzoic acid

Caption: Direct amide coupling synthesis workflow.

Experimental Protocol (Conceptual):

  • Coupling Reaction: A mono-protected isophthalic acid is dissolved in a suitable aprotic solvent such as dimethylformamide (DMF) or DCM. To this solution, the coupling reagent (e.g., HATU, HBTU, or DCC) and a non-nucleophilic base (e.g., DIPEA or N-methylmorpholine) are added. N-ethylmethylamine is then added, and the reaction is stirred at room temperature until completion.

  • Work-up and Purification: The reaction mixture is typically worked up by washing with aqueous solutions to remove the coupling byproducts and unreacted starting materials. The product is then purified by column chromatography.

  • Deprotection: Similar to the acyl chloride method, the protecting group on the second carboxylic acid is removed in a final step.

Potential Applications in Research and Drug Discovery

While there is no specific literature detailing the applications of 3-[Ethyl(methyl)carbamoyl]benzoic acid, the benzamide moiety is a common feature in many biologically active molecules. Benzoic acid derivatives are recognized as versatile scaffolds in medicinal chemistry.[2] They are present in a wide range of pharmaceuticals with diverse therapeutic effects.[3]

The structure of 3-[Ethyl(methyl)carbamoyl]benzoic acid, containing both a carboxylic acid and a tertiary amide, presents several possibilities for its use as a building block in the synthesis of more complex molecules. The carboxylic acid can be further functionalized, for example, to form esters or other amides, while the N,N-disubstituted amide is generally a stable functional group.

Given the broad spectrum of activities of benzamide-containing compounds, it is conceivable that 3-[Ethyl(methyl)carbamoyl]benzoic acid could serve as an intermediate in the synthesis of novel compounds with potential therapeutic applications. However, without specific biological data, any discussion of its mechanism of action would be purely speculative.

Spectroscopic and Analytical Characterization (Anticipated)

No published spectroscopic data for 3-[Ethyl(methyl)carbamoyl]benzoic acid were found. However, based on its structure, the following spectral characteristics can be anticipated:

  • ¹H NMR: The spectrum would be expected to show signals for the aromatic protons, with splitting patterns indicative of a 1,3-disubstituted benzene ring. Signals for the ethyl group (a quartet and a triplet) and the methyl group (a singlet) attached to the nitrogen would also be present. The carboxylic acid proton would likely appear as a broad singlet at the downfield end of the spectrum.

  • ¹³C NMR: The carbon spectrum would show distinct signals for the two carbonyl carbons (one for the carboxylic acid and one for the amide), the aromatic carbons, and the aliphatic carbons of the ethyl and methyl groups.

  • Infrared (IR) Spectroscopy: The IR spectrum would be characterized by a broad O-H stretch from the carboxylic acid, typically in the range of 2500-3300 cm⁻¹. A strong C=O stretching absorption for the carboxylic acid would be expected around 1700 cm⁻¹, and another C=O stretch for the tertiary amide would likely appear around 1630-1660 cm⁻¹.

  • Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound (207.23 g/mol ).

Conclusion

3-[Ethyl(methyl)carbamoyl]benzoic acid is a chemical compound for which detailed research applications and biological activity data are not yet publicly available. However, its chemical structure as a substituted benzoic acid derivative suggests its potential utility as a building block in organic synthesis and medicinal chemistry. This guide provides a foundational understanding of its known properties, safety information, and plausible synthetic strategies based on established chemical principles. Further research is required to elucidate the specific biological activities and potential applications of this compound.

References

  • Google Patents. Method for one-step synthesizing N,N-diethyl-m-methyl benzamide in fixed bed.
  • MDPI. N,N-Diethyl-3-methylbenzamide. [Link]

  • Preprints.org. Benzoic Acid and It's Synthetic Derivatives as Important Medicinal Product Attenuates Cancer: an Up-to-date Review. [Link]

  • PMC - PubMed Central. A critical review on the journey of benzoic acid in the pharmaceutical industry from manufacturing processes through various uses to disposal: An environmental perspective. [Link]

  • Angene Chemical. 3-[ethyl(2-methylpropyl)carbamoyl]benzoic acid. [Link]

  • ChemBK. Benzamide, N-ethyl-. [Link]

  • ResearchGate. Synthesis of N,N‐diethylbenzamide (3 nf) from triethylamine and benzoic anhydride. [Link]

  • Safety data sheet. [Link]

Sources

Exploratory

Physical and chemical properties of 3-[Ethyl(methyl)carbamoyl]benzoic acid

An In-Depth Technical Guide to 3-[Ethyl(methyl)carbamoyl]benzoic Acid Abstract This technical guide provides a comprehensive overview of the physical and chemical properties of 3-[Ethyl(methyl)carbamoyl]benzoic acid (CAS...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 3-[Ethyl(methyl)carbamoyl]benzoic Acid

Abstract

This technical guide provides a comprehensive overview of the physical and chemical properties of 3-[Ethyl(methyl)carbamoyl]benzoic acid (CAS No: 1010797-03-1). Designed for researchers, medicinal chemists, and professionals in drug development, this document synthesizes available data with established chemical principles to serve as a foundational resource. The guide covers the compound's structural identity, physicochemical properties, proposed synthesis and analytical methodologies, expected spectral characteristics, and key considerations for its handling and stability. By grounding theoretical predictions with field-proven experimental designs for analogous compounds, this whitepaper aims to facilitate informed decision-making in research and development endeavors involving this molecule.

Structural Identity and Nomenclature

3-[Ethyl(methyl)carbamoyl]benzoic acid is a disubstituted benzoic acid derivative. The structure features a carboxylic acid group and an N,N-disubstituted amide (a carbamoyl group) at the meta-positions of a benzene ring. This arrangement of functional groups dictates its chemical behavior, influencing properties such as acidity, solubility, and potential for intermolecular interactions.

The key structural features are illustrated in the diagram below.

G cluster_molecule Key Structural Features mol COOH Carboxylic Acid Group (Acidity, H-Bonding) COOH->mol Amide Tertiary Amide Group (Polarity, Stability, H-Bond Acceptor) Amide->mol AroRing Aromatic Ring (Planarity, π-π Interactions) AroRing->mol

Caption: Molecular structure and key functional groups of the compound.

Table 1: Compound Identification

Identifier Value Reference
IUPAC Name 3-[Ethyl(methyl)carbamoyl]benzoic acid N/A
Synonym 3-{[Ethyl(methyl)amino]carbonyl}benzoic acid [1][2]
CAS Number 1010797-03-1 [1][3][4]
Molecular Formula C₁₁H₁₃NO₃ [3][4]
Molecular Weight 207.23 g/mol [1][3][4]
InChI Key CSLSZOVRYWBAAJ-UHFFFAOYSA-N [1]

| Canonical SMILES | CCN(C)C(=O)C1=CC=CC(=C1)C(=O)O |[3] |

Physicochemical Properties

The physicochemical properties of a compound are critical for predicting its behavior in both chemical and biological systems. While comprehensive experimental data for this specific molecule is not widely published, reliable predictions can be made using computational models, supplemented by data from structurally similar compounds.

Table 2: Physical and Chemical Properties

Property Value Type Reference
Physical Form White to off-white powder Experimental [1]
Melting Point Not reported N/A
Boiling Point 410.5 ± 28.0 °C Predicted [4][5]
Density 1.192 ± 0.06 g/cm³ Predicted [4][5]
pKa (acidic) 4.00 ± 0.10 Predicted [4][5]

| Storage Temperature | Room Temperature | Experimental |[1] |

Solubility Profile

The solubility is governed by the interplay between the polar carboxylic acid and amide groups and the nonpolar aromatic ring.

  • Aqueous Solubility : The compound is expected to be slightly soluble in water. Solubility will be highly pH-dependent; in basic solutions (pH > pKa), deprotonation of the carboxylic acid to the carboxylate will significantly increase aqueous solubility.

  • Organic Solubility : Based on the behavior of similar benzoic acid derivatives, it is expected to be soluble in polar organic solvents such as methanol, ethanol, acetone, and dimethyl sulfoxide (DMSO).[6] The presence of both hydrogen bond donor (COOH) and acceptor (C=O) sites facilitates interaction with these solvents.

Synthesis and Purification

While multiple synthetic routes are possible, the most direct and common laboratory-scale approach for preparing N,N-disubstituted benzamides is through the coupling of a carboxylic acid and a secondary amine.

Retrosynthetic Analysis & Proposed Route

The primary disconnection is at the amide C-N bond, leading back to a derivative of isophthalic acid (benzene-1,3-dicarboxylic acid) and N-ethylmethylamine. To achieve selective mono-amidation, one of the carboxylic acid groups on the isophthalic acid must be protected, commonly as an ester.

G target 3-[Ethyl(methyl)carbamoyl]benzoic acid disconnection Amide C-N Disconnection target->disconnection Retrosynthesis intermediates Isophthalic Acid Derivative (e.g., Monomethyl Ester) + N-Ethylmethylamine disconnection->intermediates starting_materials Isophthalic Acid intermediates->starting_materials Protection

Caption: Retrosynthetic analysis for the target compound.

Proposed Experimental Protocol: Amide Coupling

This protocol describes a robust method utilizing 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) as a coupling agent, which is widely used in medicinal chemistry due to its efficiency and the water-soluble nature of its urea by-product.[6]

Objective: To synthesize 3-[Ethyl(methyl)carbamoyl]benzoic acid from 3-(Methoxycarbonyl)benzoic acid and N-ethylmethylamine.

Materials:

  • 3-(Methoxycarbonyl)benzoic acid

  • N-Ethylmethylamine

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • 4-(Dimethylamino)pyridine (DMAP) (catalytic)

  • Dichloromethane (DCM), anhydrous

  • 1 M Hydrochloric Acid (HCl)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Lithium Hydroxide (LiOH)

  • Methanol (MeOH)

  • Water (H₂O)

Step 1: Amide Bond Formation

  • In a round-bottom flask under a nitrogen atmosphere, dissolve 3-(Methoxycarbonyl)benzoic acid (1.0 eq) in anhydrous DCM.

  • Add N-ethylmethylamine (1.2 eq).

  • Add a catalytic amount of DMAP (0.1 eq).

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add EDC (1.5 eq) portion-wise, maintaining the temperature at 0 °C.

  • Remove the ice bath and allow the reaction to stir at room temperature for 12-18 hours.

    • Causality: EDC activates the carboxylic acid to form a highly reactive O-acylisourea intermediate. DMAP acts as a nucleophilic catalyst, forming an even more reactive acyl-pyridinium species, which is then readily attacked by the secondary amine.[6] Running the initial addition at 0 °C controls the exothermic reaction.

Step 2: Work-up and Purification of the Ester Intermediate

  • Dilute the reaction mixture with DCM.

  • Transfer to a separatory funnel and wash sequentially with 1 M HCl, saturated NaHCO₃, and brine.

    • Causality: The acid wash removes unreacted amine and DMAP. The base wash removes any remaining carboxylic acid. The brine wash removes residual water-soluble impurities.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude methyl 3-[ethyl(methyl)carbamoyl]benzoate.

  • Purify the crude product via flash column chromatography on silica gel if necessary.

Step 3: Saponification (Ester Hydrolysis)

  • Dissolve the purified ester intermediate in a mixture of methanol and water.

  • Add Lithium Hydroxide (LiOH, 2.0-3.0 eq) and stir at room temperature until TLC or LC-MS indicates complete conversion.

  • Concentrate the mixture under reduced pressure to remove the methanol.

  • Dilute with water and acidify to pH 2-3 with 1 M HCl. A precipitate should form.

  • Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum to yield the final product, 3-[Ethyl(methyl)carbamoyl]benzoic acid.

    • Causality: Saponification is a standard base-catalyzed hydrolysis of the methyl ester to the corresponding carboxylate salt. Subsequent acidification protonates the carboxylate to yield the final carboxylic acid product, which precipitates out of the aqueous solution due to its lower solubility.

Spectroscopic and Analytical Characterization

While specific spectra for this compound are not publicly available, its spectral properties can be reliably predicted based on its functional groups and structural analogs.

Predicted NMR Spectra
  • ¹H NMR:

    • Aromatic Protons (4H): Expect complex multiplets in the range of δ 7.5-8.5 ppm. The protons ortho to the carboxylic acid and amide groups will be the most deshielded.

    • Carboxylic Acid Proton (1H): A very broad singlet, typically > δ 10 ppm, which may not always be observed.

    • Ethyl Group (CH₂): A quartet around δ 3.4-3.6 ppm, coupled to the CH₃ protons.

    • Methyl Group (Amide): A singlet around δ 2.9-3.1 ppm. Due to restricted rotation around the amide C-N bond, two distinct singlets for the methyl and two distinct quartets/triplets for the ethyl group may be observed at lower temperatures.

    • Ethyl Group (CH₃): A triplet around δ 1.1-1.3 ppm, coupled to the CH₂ protons.

  • ¹³C NMR:

    • Carbonyl (Acid): δ 168-173 ppm.[7][8]

    • Carbonyl (Amide): δ 169-172 ppm.

    • Aromatic Carbons: Six signals between δ 125-140 ppm. The carbons attached to the carbonyl groups (C1 and C3) will be distinct from the others.

    • Ethyl Group (CH₂): δ 40-45 ppm.

    • Methyl Group (Amide): δ 34-38 ppm.

    • Ethyl Group (CH₃): δ 12-15 ppm.

Predicted Infrared (IR) Spectroscopy

The IR spectrum will be dominated by absorptions from the carboxylic acid and amide functional groups.

  • O-H Stretch (Carboxylic Acid): A very broad band from ~2500-3300 cm⁻¹, characteristic of a hydrogen-bonded acid dimer. This is often referred to as a "hairy beard" and is a strong indicator of a carboxylic acid.[9]

  • C-H Stretch (Aromatic/Aliphatic): Aromatic C-H stretches will appear just above 3000 cm⁻¹. Aliphatic C-H stretches will appear just below 3000 cm⁻¹.

  • C=O Stretch (Carboxylic Acid): A strong, sharp absorption around 1700-1725 cm⁻¹.[9]

  • C=O Stretch (Amide): A strong, sharp absorption around 1630-1660 cm⁻¹. This is typically at a lower wavenumber than the acid C=O due to resonance.

  • C=C Stretch (Aromatic): Medium intensity peaks in the 1450-1600 cm⁻¹ region.

  • C-O Stretch (Carboxylic Acid): A medium band in the 1210–1320 cm⁻¹ region.[9]

Predicted Mass Spectrometry
  • Molecular Ion (M⁺): The molecular ion peak would be observed at m/z = 207.

  • Key Fragmentation: Common fragmentation pathways would include the loss of the carboxylic acid group (-45), loss of the ethyl group from the amide (-29), and cleavage of the amide bond, leading to characteristic fragments.

Analytical Workflow: HPLC-UV

High-Performance Liquid Chromatography is the standard method for assessing the purity of small molecules like this. The following protocol is adapted from established methods for benzoic acid derivatives.[1][3][10]

G prep 1. Sample Preparation - Weigh ~1 mg of sample - Dissolve in 1 mL Mobile Phase - Filter through 0.45 µm filter hplc 2. HPLC Analysis - Inject 5-10 µL - Separate on C18 Column - Detect via UV (e.g., 254 nm) prep->hplc data 3. Data Processing - Integrate peak area - Calculate % Purity hplc->data report 4. Reporting - Report Purity - Note any impurities >0.1% data->report

Caption: Workflow for purity analysis by HPLC-UV.

Protocol: Purity Determination by Reversed-Phase HPLC

  • Instrumentation: Standard HPLC system with UV or Dioda Array Detector (DAD).

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase: A mixture of Acetonitrile and water with 0.1% Phosphoric Acid (e.g., 40:60 v/v).

    • Causality: The acidic mobile phase (pH ~2.5) is crucial. It must be at least 1.5-2 pH units below the compound's pKa (~4.0) to ensure the carboxylic acid is fully protonated (non-ionized).[3] This prevents peak tailing caused by interactions between the ionized analyte and residual silanols on the column, ensuring sharp, symmetrical peaks.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Column Temperature: 30 °C.

  • Standard Preparation: Accurately weigh ~10 mg of the compound into a 10 mL volumetric flask and dissolve in the mobile phase to create a 1 mg/mL stock solution. Prepare working standards by dilution.

  • Sample Preparation: Prepare sample solutions at approximately 0.1-0.5 mg/mL in the mobile phase. Filter through a 0.45 µm syringe filter before injection.

  • Validation: The method should be validated for linearity, accuracy, and precision according to standard guidelines. Peak identity is confirmed by retention time comparison to a reference standard.

Chemical Reactivity and Stability

  • Amide Bond Stability: The tertiary amide bond is generally robust and resistant to hydrolysis under neutral conditions. However, it can be cleaved under harsh acidic or basic conditions with prolonged heating. N-triflylbenzamides, which are related structures, have shown stability in dilute aqueous solutions but can degrade under strong acid or base.[4]

  • Carboxylic Acid Reactivity: The carboxylic acid group can undergo standard transformations, such as esterification (with an alcohol under acidic conditions) or conversion to an acid chloride (e.g., with thionyl chloride).

  • Aromatic Ring: The aromatic ring can undergo electrophilic aromatic substitution. The carboxylic acid and amide groups are deactivating and meta-directing, meaning substitution would likely occur at the C5 position.

Safety and Handling

Based on supplier safety data, 3-[Ethyl(methyl)carbamoyl]benzoic acid should be handled with care in a laboratory setting.[1]

  • Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).

  • Precautionary Measures:

    • Use in a well-ventilated area or fume hood.

    • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

    • Avoid breathing dust.

    • Wash hands thoroughly after handling.

  • Storage: Store in a tightly sealed container in a dry, cool place at room temperature.[1]

References

  • Diness, F., Bjerrum, N. J., & Begtrup, M. (2018). Synthesis and stability of strongly acidic benzamide derivatives. Beilstein Journal of Organic Chemistry, 14, 427–432. Available at: [Link]

  • Organic Syntheses. (n.d.). Benzoic acid, 4-amino-3-methyl-, ethyl ester. Available at: [Link]

  • Gedia, M. V., et al. (2010). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Tetrahedron Letters, 51(45), 5961-5964. Available at: [Link]

  • Doc Brown's Chemistry. (n.d.). The C-13 NMR spectrum of benzoic acid. Available at: [Link]

  • Doc Brown's Chemistry. (n.d.). Infrared spectrum of benzoic acid. Available at: [Link]

  • Zhang, P., et al. (2017). The solubilities of benzoic acid and its nitro-derivatives, 3-nitro and 3,5-dinitrobenzoic acids. Journal of Chemical & Engineering Data, 62(3), 1102-1108. Available at: [Link]

Sources

Foundational

An In-Depth Technical Guide to 3-[Ethyl(methyl)carbamoyl]benzoic Acid: Structure, Properties, and Synthesis

This technical guide provides a comprehensive overview of 3-[Ethyl(methyl)carbamoyl]benzoic acid, a key chemical intermediate. Tailored for researchers, scientists, and professionals in drug development, this document de...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a comprehensive overview of 3-[Ethyl(methyl)carbamoyl]benzoic acid, a key chemical intermediate. Tailored for researchers, scientists, and professionals in drug development, this document details its molecular characteristics, physicochemical properties, and a scientifically grounded approach to its synthesis and analysis.

Compound Identification and Core Properties

3-[Ethyl(methyl)carbamoyl]benzoic acid, also known by its synonym 3-{[ethyl(methyl)amino]carbonyl}benzoic acid, is a substituted benzoic acid derivative.[1] Its unique structure, featuring a carboxylic acid group and a tertiary amide on a benzene ring, makes it a valuable building block in medicinal chemistry and material science.

Molecular Structure

The molecule consists of a benzoic acid core where the carboxyl group is at position 1. At position 3, a carbamoyl group is attached, specifically an N-ethyl-N-methylamide. The chemical formula for this compound is C11H13NO3.[2][3]

Caption: 2D representation of 3-[Ethyl(methyl)carbamoyl]benzoic acid.

Physicochemical Data Summary

The fundamental physicochemical properties of this compound are summarized below. These predicted and measured values are critical for designing experimental conditions, including solvent selection, reaction temperature, and analytical method development.

PropertyValueSource
CAS Number 1010797-03-1[1][2]
Molecular Formula C11H13NO3[2][3]
Molecular Weight 207.23 g/mol [1][2]
Physical Form Powder[1]
Predicted Boiling Point 410.5 ± 28.0 °C[3]
Predicted Density 1.192 ± 0.06 g/cm³[3]
Predicted pKa 4.00 ± 0.10[3]
InChI Key CSLSZOVRYWBAAJ-UHFFFAOYSA-N[1]
SMILES O=C(O)C1=CC=CC(C(N(CC)C)=O)=C1[2]

Synthesis and Mechanistic Considerations

The synthesis of 3-[Ethyl(methyl)carbamoyl]benzoic acid is most strategically approached via amide bond formation. A robust and selective synthesis is paramount for producing high-purity material required in drug development.

Retrosynthetic Analysis

Expertise & Experience: A primary challenge in synthesizing this molecule is achieving mono-amidation of a difunctional starting material. Isophthalic acid (benzene-1,3-dicarboxylic acid) is the logical precursor for the benzoic acid core. However, direct reaction with N-ethylmethylamine would lead to a mixture of the desired mono-amide, the di-amide, and unreacted starting material. Therefore, a retrosynthetic analysis dictates that one of the two carboxylic acid groups on the isophthalic acid precursor must be selectively protected to ensure only a single amide bond is formed. The key disconnection is the amide C-N bond, leading to a mono-protected isophthalic acid derivative and N-ethylmethylamine as the key precursors.[4]

retrosynthesis target 3-[Ethyl(methyl)carbamoyl]benzoic acid disconnection Amide C-N Disconnection target->disconnection precursors Precursors disconnection->precursors precursor1 Mono-protected Isophthalic Acid (e.g., mono-methyl ester) precursors->precursor1 precursor2 N-Ethylmethylamine precursors->precursor2

Sources

Exploratory

Synthesis pathways for 3-[(ethylmethylamino)carbonyl]benzoic acid

An In-Depth Technical Guide to the Synthesis of 3-[(ethylmethylamino)carbonyl]benzoic acid Prepared by: Gemini, Senior Application Scientist **Executive Summary This technical guide provides a comprehensive overview of r...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Synthesis of 3-[(ethylmethylamino)carbonyl]benzoic acid

Prepared by: Gemini, Senior Application Scientist

**Executive Summary

This technical guide provides a comprehensive overview of robust and efficient synthetic pathways for the preparation of 3-[(ethylmethylamino)carbonyl]benzoic acid. The primary strategy involves a two-stage process commencing with the commercially available starting material, 3-(ethoxycarbonyl)benzoic acid. Two principal methodologies for the key amide bond formation step are critically evaluated: the activation of the carboxylic acid to an acyl chloride followed by amination, and the direct use of modern peptide coupling agents. This document furnishes detailed, step-by-step protocols, mechanistic insights, and a comparative analysis to guide researchers and drug development professionals in selecting the optimal route based on laboratory capabilities, scale, and purity requirements.

**1. Introduction

3-[(Ethylmethylamino)carbonyl]benzoic acid is a disubstituted benzene derivative featuring both a carboxylic acid and a tertiary amide functional group in a meta-arrangement. As a bespoke chemical entity, it serves as a valuable building block or intermediate in the synthesis of more complex molecules, particularly in the fields of medicinal chemistry and materials science. The strategic challenge in its synthesis lies in the selective formation of the amide bond without interfering with the second carboxylic acid moiety (or a protected version thereof).

This guide focuses on the most logical and field-proven approach, which leverages the mono-protected isophthalic acid derivative, 3-(ethoxycarbonyl)benzoic acid. This precursor allows for the selective modification of the free carboxylic acid, followed by a straightforward deprotection of the ethyl ester to yield the final product.

**2. Retrosynthetic Analysis

A retrosynthetic analysis of the target molecule reveals the most logical bond disconnections. The primary disconnection is at the amide C-N bond, which points to N-ethylmethylamine and an activated derivative of isophthalic acid as the key precursors. To achieve selectivity, a mono-protected isophthalic acid is identified as the ideal starting point.

Caption: Retrosynthetic analysis of the target molecule.

**3. Core Synthetic Strategy: A Two-Stage Approach

The overall synthesis is elegantly achieved in two distinct stages, starting from 3-(ethoxycarbonyl)benzoic acid.

  • Amide Bond Formation: The free carboxylic acid of the starting material is coupled with N-ethylmethylamine to form the intermediate, ethyl 3-[(ethylmethylamino)carbonyl]benzoate.

  • Ester Hydrolysis: The ethyl ester of the intermediate is saponified to unveil the second carboxylic acid, yielding the final product.

This guide will now detail the two most effective pathways for accomplishing Stage 1.

G cluster_stage1 Stage 1: Amide Formation cluster_stage2 Stage 2: Ester Hydrolysis Start 3-(Ethoxycarbonyl)benzoic acid Amine + N-Ethylmethylamine PathwayA Pathway A: Acyl Chloride Route Start->PathwayA PathwayB Pathway B: Direct Coupling Route Start->PathwayB Intermediate Ethyl 3-[(ethylmethylamino)carbonyl]benzoate Hydrolysis Saponification (e.g., NaOH, H₃O⁺) Intermediate->Hydrolysis Final 3-[(ethylmethylamino)carbonyl]benzoic acid PathwayA->Intermediate PathwayB->Intermediate Hydrolysis->Final

Caption: Overall two-stage synthetic workflow.

Pathway A: Amide Formation via Acyl Chloride Activation

This classic and highly reliable method involves converting the carboxylic acid into a more reactive acyl chloride intermediate, which readily undergoes nucleophilic attack by the amine.

Principle & Causality

Carboxylic acids are generally not electrophilic enough to react directly with amines, as a competing acid-base reaction forms a stable ammonium carboxylate salt. Conversion to an acyl chloride dramatically increases the electrophilicity of the carbonyl carbon, making it highly susceptible to nucleophilic attack. The mechanism is a two-step nucleophilic addition-elimination.[1] A tertiary amine base, such as triethylamine or pyridine, is crucial to neutralize the HCl byproduct generated during the amidation step, driving the reaction to completion.

Experimental Protocol

Step 1: Synthesis of Ethyl 3-(chlorocarbonyl)benzoate

  • Materials: 3-(Ethoxycarbonyl)benzoic acid, thionyl chloride (SOCl₂) or oxalyl chloride, anhydrous dichloromethane (DCM), catalytic N,N-dimethylformamide (DMF, if using oxalyl chloride).

  • Procedure:

    • To a flame-dried, round-bottom flask under an inert atmosphere (N₂ or Ar), add 3-(ethoxycarbonyl)benzoic acid (1.0 eq).

    • Add anhydrous DCM (approx. 5-10 mL per gram of acid).

    • Cool the stirred suspension to 0 °C in an ice bath.

    • If using oxalyl chloride: Add a catalytic amount of DMF (1-2 drops). Then, add oxalyl chloride (1.2-1.5 eq) dropwise.

    • If using thionyl chloride: Add thionyl chloride (1.5-2.0 eq) dropwise. A reflux condenser may be required.

    • After the addition is complete, allow the mixture to warm to room temperature and stir for 1-3 hours (or gently reflux if using SOCl₂), until gas evolution ceases and the solution becomes clear.

    • Remove the solvent and excess reagent under reduced pressure. The resulting crude ethyl 3-(chlorocarbonyl)benzoate is often used directly in the next step without further purification.

Step 2: Synthesis of Ethyl 3-[(ethylmethylamino)carbonyl]benzoate

  • Materials: Crude ethyl 3-(chlorocarbonyl)benzoate, N-ethylmethylamine, triethylamine (TEA), anhydrous DCM.

  • Procedure:

    • Dissolve the crude acyl chloride from the previous step in anhydrous DCM under an inert atmosphere.

    • Cool the solution to 0 °C.

    • In a separate flask, dissolve N-ethylmethylamine (1.1 eq) and triethylamine (1.2 eq) in anhydrous DCM.

    • Add the amine/TEA solution dropwise to the stirred acyl chloride solution at 0 °C.

    • After addition, allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor reaction progress by TLC.

    • Upon completion, quench the reaction with water or saturated NaHCO₃ solution.

    • Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer with DCM (2x).

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude amide-ester, which can be purified by column chromatography.

Pathway B: Amide Formation via Direct Coupling

This pathway avoids the harsh reagents required for acyl chloride formation by using a coupling agent to activate the carboxylic acid in situ. This is a cornerstone of modern peptide synthesis and is highly effective for general amide synthesis.[2]

Principle & Causality

Coupling agents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or dicyclohexylcarbodiimide (DCC) react with the carboxylic acid to form a highly reactive O-acylisourea intermediate.[2] This intermediate is readily attacked by the amine nucleophile to form the amide bond. The byproduct of EDC is a water-soluble urea, which simplifies purification, whereas DCC forms a urea that precipitates and must be filtered. Additives like 1-hydroxybenzotriazole (HOBt) can be included to suppress side reactions and improve efficiency.

G RCOOH R-COOH (Carboxylic Acid) Intermediate O-Acylisourea (Active Intermediate) RCOOH->Intermediate + EDC EDC EDC Amide Amide Product Intermediate->Amide + Amine Urea EDC-Urea (Water-soluble byproduct) Intermediate->Urea Amine R'-NH-R'' (Amine)

Sources

Foundational

An In-Depth Technical Guide on the Retrosynthetic Analysis of 3-[Ethyl(methyl)carbamoyl]benzoic acid

Intended Audience: This document is tailored for researchers, scientists, and professionals engaged in drug development and organic synthesis. Executive Summary This technical guide provides a comprehensive examination o...

Author: BenchChem Technical Support Team. Date: February 2026

Intended Audience: This document is tailored for researchers, scientists, and professionals engaged in drug development and organic synthesis.

Executive Summary

This technical guide provides a comprehensive examination of the retrosynthetic analysis of 3-[Ethyl(methyl)carbamoyl]benzoic acid, a compound of significant interest in medicinal chemistry and material science. The core of this document is a detailed deconstruction of the target molecule to identify logical precursors, followed by the outline of a robust forward synthesis strategy. This guide emphasizes the rationale behind experimental choices, ensuring scientific integrity and reproducibility. It includes detailed protocols, data tables, and visual workflows to facilitate a clear understanding of the synthetic process.

Foundational Principles: Retrosynthesis and the Target Molecule

Retrosynthetic analysis is a cornerstone of modern organic synthesis, enabling chemists to devise logical pathways for the creation of complex molecules from simpler, readily available starting materials. This is achieved by conceptually breaking down the target molecule at key chemical bonds, a process known as disconnection. Each disconnection corresponds to a reliable and well-understood chemical reaction in the forward synthetic direction.

Our molecule of interest, 3-[Ethyl(methyl)carbamoyl]benzoic acid (CAS 1010797-03-1), presents an excellent case study for applying these principles.[1][2] Its structure is characterized by a benzoic acid core with a tertiary amide substituent at the meta-position. The interplay of these two functional groups dictates the synthetic strategy.

Molecular Structure of 3-[Ethyl(methyl)carbamoyl]benzoic acid:

Strategic Deconstruction: A Retrosynthetic Blueprint

The most logical and efficient retrosynthetic disconnection for 3-[Ethyl(methyl)carbamoyl]benzoic acid targets the amide bond. The formation of amide bonds is one of the most reliable and widely utilized reactions in organic chemistry, making this a low-risk and high-yield strategy.[3][4][5][6][7]

Primary Disconnection: The Amide C-N Bond

By disconnecting the carbon-nitrogen bond of the amide, we generate two precursor synthons: a 3-carboxybenzoyl cation equivalent and an N-ethylmethylamine anion equivalent.

  • Target Molecule: 3-[Ethyl(methyl)carbamoyl]benzoic acid

  • Disconnection Point: Amide C-N bond

  • Generated Synthons: 3-Carboxybenzoyl cation and N-ethylmethylaminyl anion

  • Practical Synthetic Equivalents: Isophthalic acid (or a reactive derivative) and N-ethylmethylamine.

This approach is highly advantageous as both isophthalic acid and N-ethylmethylamine are commercially available and cost-effective. A retrosynthetic analysis of a similar compound, 3-((2-(methylsulfonyl)ethyl)carbamoyl)benzoic acid, also identifies the amide bond as the primary disconnection point, supporting this strategy.[8]

Visual Representation of the Retrosynthetic Path

The following diagram provides a clear visual summary of the retrosynthetic analysis.

Retrosynthesis Target 3-[Ethyl(methyl)carbamoyl]benzoic acid Precursor1 Isophthalic Acid Target->Precursor1 Amide Bond Disconnection Precursor2 N-Ethylmethylamine Target->Precursor2 Amide Bond Disconnection

Caption: Retrosynthetic analysis of 3-[Ethyl(methyl)carbamoyl]benzoic acid.

The Forward Synthesis: From Precursors to Product

The forward synthesis is designed for efficiency and regioselectivity. The key transformation is the amidation of a selectively activated isophthalic acid derivative with N-ethylmethylamine.

Materials and Reagents
ReagentCAS NumberMolecular FormulaMolar Mass ( g/mol )Key Characteristics
Isophthalic acid121-91-5C₈H₆O₄166.13White crystalline solid.
Thionyl chloride7719-09-7SOCl₂118.97Corrosive, fuming liquid; used for acid chloride formation.[9][10][11]
N-Ethylmethylamine624-78-2C₃H₉N59.11Volatile and flammable liquid amine.
Pyridine110-86-1C₅H₅N79.10Base and catalyst.
Dichloromethane (DCM)75-09-2CH₂Cl₂84.93Common organic solvent.
Hydrochloric Acid (HCl)7647-01-0HCl36.46Strong acid for aqueous workup.
Anhydrous Sodium Sulfate7757-82-6Na₂SO₄142.04Drying agent.
Detailed Experimental Protocol

Step 1: Selective Activation - Formation of Isophthaloyl Monochloride

  • In a flame-dried, three-necked flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet, suspend isophthalic acid (1.0 equivalent) in anhydrous dichloromethane (DCM).

  • Cool the suspension to 0 °C using an ice bath.

  • Add thionyl chloride (1.1 equivalents) dropwise to the stirred suspension.

  • Introduce a catalytic amount of pyridine (e.g., 0.05 equivalents).

  • Allow the reaction mixture to gradually warm to room temperature and continue stirring for 4-6 hours. Monitor the reaction's progress via Thin Layer Chromatography (TLC).

  • Once the reaction is complete, remove the solvent and excess thionyl chloride under reduced pressure. The resulting crude isophthaloyl monochloride is typically used in the next step without further purification.

  • Scientific Rationale: The conversion of a carboxylic acid to an acid chloride significantly increases the electrophilicity of the carbonyl carbon, making it highly susceptible to nucleophilic attack by the amine.[9][11][12] Using a slight excess of thionyl chloride ensures the complete conversion of one of the carboxylic acid groups. The challenge with dicarboxylic acids is achieving mono-activation.[13] Controlling the stoichiometry of the activating agent is crucial.

Step 2: Amide Bond Formation

  • Dissolve the crude isophthaloyl monochloride from the previous step in anhydrous DCM.

  • In a separate flask, prepare a solution of N-ethylmethylamine (1.2 equivalents) and pyridine (1.2 equivalents) in anhydrous DCM.

  • Cool the acid chloride solution to 0 °C.

  • Add the amine solution dropwise to the acid chloride solution with vigorous stirring.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours.

  • Monitor the disappearance of the acid chloride by TLC.

  • Upon completion, quench the reaction by adding water.

  • Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 1M HCl, saturated aqueous sodium bicarbonate, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • The crude product can be purified by recrystallization or column chromatography to yield pure 3-[Ethyl(methyl)carbamoyl]benzoic acid.

  • Scientific Rationale: The amidation reaction is generally rapid. Pyridine serves as a base to neutralize the hydrochloric acid generated during the reaction, which would otherwise protonate the amine and render it non-nucleophilic. The aqueous workup is critical for removing unreacted reagents and byproducts.

Visual Workflow of the Forward Synthesis

The following diagram illustrates the sequential steps of the proposed synthetic route.

Forward_Synthesis cluster_step1 Step 1: Mono-Acid Chloride Formation cluster_step2 Step 2: Amidation Isophthalic_Acid Isophthalic Acid Reagents1 SOCl₂, Pyridine (cat.) DCM, 0°C to RT Isophthalic_Acid->Reagents1 Acid_Chloride Isophthaloyl Monochloride Reagents1->Acid_Chloride Acid_Chloride2 Isophthaloyl Monochloride Reagents2 N-Ethylmethylamine, Pyridine DCM, 0°C to RT Acid_Chloride2->Reagents2 Final_Product 3-[Ethyl(methyl)carbamoyl]benzoic acid Reagents2->Final_Product

Caption: Forward synthesis workflow for 3-[Ethyl(methyl)carbamoyl]benzoic acid.

Protocol Validation and Quality Assurance

The integrity of this synthetic protocol is ensured through in-process monitoring and final product characterization.

  • Reaction Monitoring: Thin Layer Chromatography (TLC) should be used to track the consumption of starting materials and the formation of intermediates and the final product.

  • Product Identification and Purity: The structure and purity of the synthesized 3-[Ethyl(methyl)carbamoyl]benzoic acid should be unequivocally confirmed using a suite of analytical techniques, including:

    • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the molecular structure and connectivity.

    • Mass Spectrometry (MS): To verify the molecular weight.

    • High-Performance Liquid Chromatography (HPLC): To assess the purity of the final compound.

Concluding Remarks

This guide has systematically outlined a retrosynthetically-driven approach to the synthesis of 3-[Ethyl(methyl)carbamoyl]benzoic acid. The strategy is founded on a logical disconnection of the amide bond, leading to a practical and efficient forward synthesis from readily accessible starting materials. The detailed experimental procedures and the rationale behind them provide a solid foundation for the successful synthesis of this valuable chemical entity.

References

  • HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, December 28). 15.15: Formation of Amides. Retrieved from [Link]

  • Chemistry For Everyone. (2023, August 11). What Is The Detailed Mechanism Of Amide Bond Formation? [Video]. YouTube. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, September 24). 21.7: Chemistry of Amides. Retrieved from [Link]

  • Wikipedia. (n.d.). Amide. Retrieved from [Link]

  • Abdulameer, M. (n.d.). Lec.4 Conversion into acid chlorides.
  • Nair, G., Shah, B. H., & Patel, N. (2016, September 29). How to convert diacid to acid dichloride? or how to do chlorination of dicarboxylic acid? ResearchGate. Retrieved from [Link]

  • PubChem. (n.d.). 3-[Ethyl(oxolan-2-ylmethyl)carbamoyl]benzoic acid. Retrieved from [Link]

  • Clark, J. (n.d.). converting carboxylic acids into acyl (acid) chlorides. Chemguide. Retrieved from [Link]

  • ResearchGate. (n.d.). Conversion of carboxylic acids into acid chlorides and alcohols into.... Retrieved from [Link]

  • Nature. (2023, October 8). LiCl-driven direct synthesis of mono-protected esters from long-chain dicarboxylic fatty acids. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Benzoic acid, 4-amino-3-methyl-, ethyl ester. Retrieved from [Link]

  • Molecular Modeling and Synthesis of Ethyl Benzyl Carbamates as Possible Ixodicide Activity. (2018). Journal of Chemistry. Retrieved from [Link]

  • Unexpected Formation of 4-[(1-Carbamoyl-3-oxo-1,3-dihydro-2-benzofuran-1-yl)amino]benzoic Acid from 4-[(3-Amino-1-oxo-1H-2-benzopyran-4-yl)amino]benzoic Acid. (2019). Molecules. Retrieved from [Link]

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Exploratory

An In-Depth Technical Guide to the Predicted ¹H and ¹³C NMR Spectra of C₁₁H₁₃NO₃ Isomers

Abstract: The molecular formula C₁₁H₁₃NO₃ represents a multitude of chemical structures, each with a unique spectroscopic fingerprint. For researchers in drug development and chemical synthesis, Nuclear Magnetic Resonanc...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: The molecular formula C₁₁H₁₃NO₃ represents a multitude of chemical structures, each with a unique spectroscopic fingerprint. For researchers in drug development and chemical synthesis, Nuclear Magnetic Resonance (or NMR) spectroscopy is an indispensable tool for unambiguous structure elucidation.[1][2] This guide provides an in-depth framework for the prediction and interpretation of ¹H (proton) and ¹³C (carbon-13) NMR spectra. We will demystify the process by analyzing two structurally diverse isomers of C₁₁H₁₃NO₃, demonstrating how subtle differences in molecular architecture lead to vastly different, yet predictable, spectral outcomes. This document is intended for professionals who require a robust understanding of NMR principles to guide their research and development efforts.

Chapter 1: Foundational Principles of NMR Prediction

Before delving into specific examples, it is crucial to establish the theoretical bedrock upon which all spectral prediction rests. The molecular formula C₁₁H₁₃NO₃ provides the first critical clue through the Degree of Unsaturation (DoU) .

Degree of Unsaturation (DoU)

The DoU, also known as the index of hydrogen deficiency, reveals the combined number of rings and π-bonds within a molecule.[3] It is calculated from the molecular formula and provides a necessary constraint when proposing candidate structures.[4][5][6]

The formula is: DoU = C + 1 - (H/2) - (X/2) + (N/2)

Where:

  • C = number of carbon atoms

  • H = number of hydrogen atoms

  • X = number of halogen atoms (0 in this case)

  • N = number of nitrogen atoms

For C₁₁H₁₃NO₃: DoU = 11 + 1 - (13/2) + (1/2) = 12 - 6 = 6

A DoU of 6 is significant. A benzene ring accounts for four degrees of unsaturation (one ring and three π-bonds). This leaves two additional degrees, which could be attributed to functional groups like carbonyls (C=O), nitro groups (-NO₂), or additional rings/π-bonds. This calculation immediately informs the chemist that any proposed structure must contain a combination of rings and double bonds totaling six.

Core NMR Concepts
  • Chemical Shift (δ): The position of a signal along the x-axis (in parts per million, ppm) indicates the chemical environment of the nucleus. Electronegative atoms (like O and N) and π-systems (like aromatic rings and carbonyls) deshield nearby nuclei, causing their signals to appear at a higher ppm value (downfield).

  • Integration: The area under a ¹H NMR signal is proportional to the number of protons it represents. This provides a ratio of the different types of protons in the molecule.

  • Spin-Spin Coupling (Multiplicity): Neighboring, non-equivalent protons split each other's signals into predictable patterns (e.g., singlet, doublet, triplet). The 'n+1' rule is a common predictor, where 'n' is the number of equivalent neighboring protons.

  • ¹³C NMR: In a standard proton-decoupled ¹³C NMR spectrum, each unique carbon atom appears as a single line.[2] The chemical shift range is much broader than in ¹H NMR (~0-220 ppm), making it excellent for identifying carbon-containing functional groups like carbonyls, aromatic carbons, and alkyl chains.[2]

General Workflow for Spectral Prediction

The logical process of predicting an NMR spectrum is a self-validating system. Each step builds upon the last, ensuring the final prediction is consistent with the proposed chemical structure.

G A Propose Isomer for C₁₁H₁₃NO₃ (DoU = 6) B Identify Molecular Symmetry A->B C Count Unique ¹H and ¹³C Environments B->C D Estimate ¹H & ¹³C Chemical Shifts (Based on functional groups) C->D E Determine ¹H Multiplicity (n+1 Rule, J-coupling) D->E F Assemble Predicted Spectrum (Table of Peaks) E->F

Caption: Workflow for NMR spectral prediction.

Chapter 2: Case Study 1: Ethyl 4-acetamidobenzoate

This isomer is a derivative of benzocaine and represents a common structural motif in medicinal chemistry. Its para-substituted aromatic ring provides a simple, highly symmetric system for initial analysis.

Caption: Structure of Ethyl 4-acetamidobenzoate.

Predicted ¹H NMR Spectrum

The molecule possesses a plane of symmetry along the C1-C4 axis of the benzene ring. This simplifies the aromatic region significantly.

  • Aromatic Protons (Hₐ, Hₑ): The symmetry makes the two protons ortho to the ester group (Hₐ) equivalent, and the two protons ortho to the amide group (Hₑ) equivalent. They form a classic AA'BB' system, which often appears as two distinct doublets. The Hₐ protons, being adjacent to the electron-withdrawing ester, will be further downfield than the Hₑ protons.

  • Amide Proton (Hₙ): The NH proton signal is typically a broad singlet and its chemical shift can be highly variable depending on solvent and concentration.

  • Acetyl Protons (Hₐ): The three protons of the acetyl methyl group are equivalent and are adjacent to a carbonyl group. They will appear as a sharp singlet.

  • Ethyl Protons (Hₑ, Hₐ): The ethyl group gives a characteristic pattern: a quartet for the CH₂ group (split by the three CH₃ protons, n+1=4) and a triplet for the CH₃ group (split by the two CH₂ protons, n+1=3). The CH₂ group (Hₑ) is bonded to an oxygen and will be further downfield.

Table 1: Predicted ¹H NMR Data for Ethyl 4-acetamidobenzoate

LabelChemical Shift (δ, ppm)MultiplicityIntegrationAssignment
Hₐ~7.95Doublet (d)2HAromatic, ortho to -COOEt
Hₑ~7.60Doublet (d)2HAromatic, ortho to -NHAc
Hₙ~8.20 (variable)Singlet (s)1HAmide N-H
Hₑ~4.35Quartet (q)2HEthyl -O-CH₂ -CH₃
Hₐ~2.15Singlet (s)3HAcetyl -CO-CH₃
Hₐ~1.38Triplet (t)3HEthyl -O-CH₂-CH₃
(Note: Predicted values are based on typical chemical shift ranges and data from similar compounds. Actual values may vary.)
Predicted ¹³C NMR Spectrum

Symmetry again plays a role, reducing the number of aromatic signals from six to four.

  • Carbonyl Carbons: The ester and amide carbonyls will be the most downfield signals, typically found between 165-175 ppm.

  • Aromatic Carbons: Four signals are expected. Two for the carbons bearing substituents (C-N and C-COOEt) and two for the carbons bearing protons. The carbon attached to the ester group (C-COOEt) will be near the carbon attached to the nitrogen (C-N), while the two protonated carbons will be further upfield.

  • Alkyl Carbons: The ethyl group's -OCH₂ carbon will be around 60 ppm, while its terminal CH₃ will be much further upfield (~14 ppm). The acetyl methyl carbon will appear around 24 ppm.

Table 2: Predicted ¹³C NMR Data for Ethyl 4-acetamidobenzoate

Chemical Shift (δ, ppm)Assignment
~168.0Amide C =O
~166.5Ester C =O
~143.0Aromatic C -NHAc
~131.0Aromatic C H (ortho to NHAc)
~126.0Aromatic C -COOEt
~118.5Aromatic C H (ortho to COOEt)
~61.0Ethyl -O-C H₂-CH₃
~24.5Acetyl -CO-C H₃
~14.5Ethyl -O-CH₂-C H₃
(Note: Based on data from PubChem CID 220420 and general principles.)[7]

Chapter 3: Case Study 2: N-(4-Hydroxy-3-methoxybenzyl)acetamide

This isomer, a capsaicinoid-related structure, presents a more complex aromatic system and different functional groups, leading to a distinct NMR spectrum.

Caption: Structure of N-(4-Hydroxy-3-methoxybenzyl)acetamide.

Predicted ¹H NMR Spectrum

The lack of symmetry in the substitution pattern of the aromatic ring results in three unique aromatic proton signals.

  • Aromatic Protons (Hₑ, Hₑ, Hₑ): These protons form an ABC spin system. Hₑ (ortho to CH₂NHAc) will likely be a doublet. Hₑ (between OMe and OH) will be a doublet of doublets, and Hₑ (ortho to OH) will be a doublet.

  • Phenolic & Amide Protons (Hₑ, Hₙ): The hydroxyl (-OH) and amide (-NH) protons will appear as broad singlets, with chemical shifts sensitive to solvent conditions.

  • Benzylic Protons (Hₑ): The two protons of the CH₂ group are coupled to the single NH proton, and will thus appear as a doublet.

  • Methoxy Protons (Hₑ): The three protons of the methoxy group are equivalent and will appear as a sharp singlet.

  • Acetyl Protons (Hₐ): The three protons of the acetyl methyl group will appear as a sharp singlet.

Table 3: Predicted ¹H NMR Data for N-(4-Hydroxy-3-methoxybenzyl)acetamide

LabelChemical Shift (δ, ppm)MultiplicityIntegrationAssignment
Hₙ~8.10 (variable)Triplet (t, broad)1HAmide N-H
Hₑ~6.85Doublet (d)1HAromatic H-5
Hₑ~6.80Singlet (s, broad)1HAromatic H-2
Hₑ~6.70Doublet (d)1HAromatic H-6
Hₑ~5.70 (variable)Singlet (s, broad)1HPhenolic O-H
Hₑ~4.25Doublet (d)2HBenzylic -CH₂ -NH
Hₑ~3.80Singlet (s)3HMethoxy -OCH₃
Hₐ~1.90Singlet (s)3HAcetyl -CO-CH₃
(Note: Predicted values are based on typical chemical shift ranges and data from similar compounds.)[8][9]
Predicted ¹³C NMR Spectrum

The six aromatic carbons are all unique and will give rise to six distinct signals.

  • Carbonyl Carbon: The amide carbonyl will appear downfield, around 170 ppm.

  • Aromatic Carbons: Six signals are expected. The two carbons attached to oxygen (C-OH and C-OMe) will be the most downfield (145-150 ppm). The remaining four (one C-CH₂ and three CH) will be in the 110-132 ppm range.

  • Alkyl Carbons: The methoxy carbon signal appears around 56 ppm. The benzylic CH₂ carbon is around 45 ppm, and the acetyl methyl carbon is the most upfield signal at ~23 ppm.

Table 4: Predicted ¹³C NMR Data for N-(4-Hydroxy-3-methoxybenzyl)acetamide

Chemical Shift (δ, ppm)Assignment
~170.0Amide C =O
~148.0Aromatic C -OCH₃
~145.5Aromatic C -OH
~131.0Aromatic C -CH₂
~120.5Aromatic C H-6
~115.0Aromatic C H-5
~111.5Aromatic C H-2
~56.0Methoxy -OC H₃
~45.0Benzylic -C H₂-NH
~23.0Acetyl -CO-C H₃
(Note: Based on general principles and data for analogous structures.)

Chapter 4: Methodologies and Protocols

Protocol for In Silico NMR Prediction

For any given isomer of C₁₁H₁₃NO₃, a robust prediction can be achieved by following this workflow:

  • Draw the Candidate Structure: Use chemical drawing software to render the proposed isomer.

  • Calculate DoU: Confirm the structure is consistent with the calculated Degree of Unsaturation (DoU=6).[3]

  • Identify Symmetry: Analyze the molecule for planes of symmetry or rotation axes. This is critical for determining the number of unique signals.

  • Enumerate Unique Nuclei: Systematically label each chemically distinct proton and carbon atom.

  • Estimate Chemical Shifts:

    • Use empirical data tables that list typical chemical shifts for various functional groups.

    • Employ computational software (e.g., ChemDraw, ACD/Labs) which uses algorithms and databases to predict shifts.

    • Search online databases like the Spectral Database for Organic Compounds (SDBS) for experimental data on identical or similar structures.[10][11][12][13][14]

  • Determine ¹H Coupling: For each unique proton, identify all adjacent, non-equivalent protons. Apply the 'n+1' rule to predict the signal's multiplicity. Estimate the coupling constants (J-values) based on the dihedral angle and bond distance between the coupled protons.

  • Tabulate and Synthesize: Consolidate all predicted data (chemical shift, integration, multiplicity) into a table. This table represents the predicted NMR spectrum. Modern computational tools can also generate a visual representation of the spectrum from this data.[15][16]

Conclusion

The molecular formula C₁₁H₁₃NO₃ is not a single entity but a gateway to a vast landscape of chemical isomers. As demonstrated through the detailed analysis of Ethyl 4-acetamidobenzoate and N-(4-Hydroxy-3-methoxybenzyl)acetamide, NMR spectroscopy provides a high-resolution map of molecular structure. By systematically applying foundational principles—DoU calculation, symmetry analysis, and understanding the electronic effects that govern chemical shifts and coupling—researchers can confidently predict spectral outcomes. This predictive power is essential for confirming synthetic products, elucidating the structures of unknown compounds, and accelerating the pace of discovery in drug development and materials science.

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  • Calculating the Degree of Unsaturation. OpenStax. [Link]

  • Spectral Database for Organic Compounds. re3data.org. [Link]

  • Spectral database for organic compounds, SDBS. Lafayette College Libraries. [Link]

  • Degree of unsaturation. Wikipedia. [Link]

  • Spectral Database for Organic Compounds. Bioregistry. [Link]

  • Degree Of Unsaturation Formula: Definition, Solved Examples. Physics Wallah. [Link]

  • Introduction to the Spectral Data Base (SDBS). National Institute of Advanced Industrial Science and Technology (AIST), Japan. [Link]

  • 7.3: Calculating Degree of Unsaturation. Chemistry LibreTexts. [Link]

  • Degree of Unsaturation. OpenOChem Learn. [Link]

  • Ethyl 4-acetamidobenzoate. PubChem, National Institutes of Health. [Link]

  • Bagno, A., et al. (2006). Toward the complete prediction of the 1H and 13C NMR spectra of complex organic molecules by DFT methods: application to natural substances. Chemistry. [Link]

  • Sayeeda, Z. (2020). Prediction of 1H and 13C NMR Chemical Shifts of Small Molecules Using Machine Learning. University of Alberta Libraries. [Link]

  • Islam, S. M., et al. Supporting information: Polymer Supported Pd Catalyzed Carbonylation of Aryl Bromides for the Synthesis of Aryl esters and amides. The Royal Society of Chemistry. [Link]

  • Metin, Ö. (2012). Basic 1H- and 13C-NMR Spectroscopy.
  • 1H NMR and 13C NMR: Significance and symbolism. Wisdomlib. [Link]

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Foundational

An In-Depth Technical Guide on the Biological Mechanism of Action of 3-[Ethyl(methyl)carbamoyl]benzoic acid

Abstract 3-[Ethyl(methyl)carbamoyl]benzoic acid is a small molecule inhibitor belonging to the broader class of benzoic acid derivatives. While public domain research on this specific molecule is limited, its structural...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

3-[Ethyl(methyl)carbamoyl]benzoic acid is a small molecule inhibitor belonging to the broader class of benzoic acid derivatives. While public domain research on this specific molecule is limited, its structural features and the available patent literature strongly suggest its function as an inhibitor of Poly (ADP-ribose) polymerase (PARP). This guide will therefore focus on the established mechanism of action for PARP inhibitors as a class, using 3-[Ethyl(methyl)carbamoyl]benzoic acid as a prototypical example. We will delve into the principles of synthetic lethality, the role of PARP in DNA damage repair, and provide validated experimental protocols for characterizing the activity of this and similar compounds. This document is intended for researchers, scientists, and drug development professionals seeking to understand and investigate the therapeutic potential of novel PARP inhibitors.

Introduction: The Therapeutic Promise of PARP Inhibition

Cancer cells are characterized by genomic instability, an accumulation of DNA damage that drives their malignant phenotype.[1] To survive and proliferate, these cells become highly dependent on specific DNA repair pathways.[1] This dependency creates a vulnerability that can be exploited therapeutically. One of the most successful strategies in this domain has been the development of PARP inhibitors.[1][2]

Poly (ADP-ribose) polymerase (PARP) is a family of enzymes critical for the repair of DNA single-strand breaks (SSBs) through the Base Excision Repair (BER) pathway.[1] PARP inhibitors have demonstrated significant clinical efficacy, particularly in cancers with pre-existing defects in other DNA repair pathways, such as those involving the BRCA1 and BRCA2 genes.[1][2] The therapeutic efficacy of PARP inhibitors stems from a concept known as synthetic lethality .

1.1. The Principle of Synthetic Lethality

Synthetic lethality occurs when the simultaneous loss of two genes or protein functions leads to cell death, while the loss of either one alone is compatible with cell viability. In the context of PARP inhibition, cancer cells with mutations in BRCA1 or BRCA2 have a deficient Homologous Recombination (HR) pathway, which is essential for repairing DNA double-strand breaks (DSBs).[1]

When PARP is inhibited in these HR-deficient cells, the unrepaired SSBs are converted into DSBs during DNA replication.[1] The cell's primary mechanism for repairing these DSBs (the HR pathway) is already compromised, leading to an accumulation of catastrophic DNA damage and subsequent cell death.[1]

Molecular Mechanism of Action of 3-[Ethyl(methyl)carbamoyl]benzoic acid as a PARP Inhibitor

The proposed mechanism of action for 3-[Ethyl(methyl)carbamoyl]benzoic acid is centered on its ability to inhibit the enzymatic activity of PARP, primarily PARP1 and PARP2.[1] This inhibition occurs through two primary mechanisms:

  • Inhibition of Catalytic Activity : The compound likely binds to the catalytic domain of PARP, preventing it from synthesizing poly (ADP-ribose) chains. This, in turn, blocks the recruitment of other DNA repair proteins to the site of damage.

  • PARP Trapping : A crucial aspect of the efficacy of many PARP inhibitors is their ability to "trap" the PARP enzyme on the DNA at the site of a single-strand break.[3][4] This trapped PARP-DNA complex is a significant physical impediment to DNA replication and transcription, leading to the formation of toxic double-strand breaks.[3][4]

The benzoic acid moiety of 3-[Ethyl(methyl)carbamoyl]benzoic acid and its derivatives is a common structural feature in many bioactive molecules and can be involved in various biological activities, including antimicrobial and anti-inflammatory effects.[5][6][7] However, the specific carbamoyl group in this compound is likely designed to confer specificity and potency for the PARP enzyme.

Visualizing the PARP Inhibition Pathway

The following diagram illustrates the central role of PARP in DNA repair and the consequences of its inhibition in both normal and HR-deficient cells.

PARP_Inhibition cluster_Normal_Cell Normal Cell (HR Proficient) cluster_HR_Deficient_Cell Cancer Cell (HR Deficient) DNA_SSB_N DNA Single-Strand Break (SSB) PARP_N PARP Activation DNA_SSB_N->PARP_N BER_N Base Excision Repair (BER) PARP_N->BER_N Repair_N DNA Repair & Cell Survival BER_N->Repair_N DNA_SSB_C DNA Single-Strand Break (SSB) PARPi 3-[Ethyl(methyl)carbamoyl]benzoic acid (PARP Inhibitor) DNA_SSB_C->PARPi PARP_trapped PARP Trapped PARPi->PARP_trapped Replication_Fork_Stall Replication Fork Stall PARP_trapped->Replication_Fork_Stall DSB DNA Double-Strand Break (DSB) Replication_Fork_Stall->DSB HR_deficient Deficient Homologous Recombination (HR) DSB->HR_deficient Apoptosis Cell Death (Apoptosis) HR_deficient->Apoptosis

Caption: Mechanism of PARP inhibition and synthetic lethality.

Experimental Validation of 3-[Ethyl(methyl)carbamoyl]benzoic acid Activity

To characterize the biological activity of a putative PARP inhibitor like 3-[Ethyl(methyl)carbamoyl]benzoic acid, a series of well-established in vitro and cell-based assays are recommended.

In Vitro PARP Inhibition Assay

This assay directly measures the enzymatic activity of PARP in the presence of the inhibitor.

Protocol:

  • Reagents and Materials:

    • Recombinant human PARP1 enzyme

    • Histone H1 (PARP substrate)

    • Biotinylated NAD+ (PARP co-factor)

    • Streptavidin-coated plates

    • Anti-PAR antibody conjugated to a reporter enzyme (e.g., HRP)

    • 3-[Ethyl(methyl)carbamoyl]benzoic acid (dissolved in DMSO)

    • Assay buffer (e.g., Tris-HCl, MgCl2, DTT)

  • Procedure:

    • Coat streptavidin plates with biotinylated histone H1.

    • Add a reaction mixture containing assay buffer, NAD+, and varying concentrations of 3-[Ethyl(methyl)carbamoyl]benzoic acid to the wells.

    • Initiate the reaction by adding the PARP1 enzyme.

    • Incubate at room temperature for 1 hour.

    • Wash the plates to remove unbound reagents.

    • Add the anti-PAR antibody and incubate for 1 hour.

    • Wash the plates and add the HRP substrate.

    • Measure the absorbance or fluorescence to quantify PARP activity.

  • Data Analysis:

    • Calculate the percent inhibition for each concentration of the compound.

    • Determine the IC50 value (the concentration of inhibitor required to reduce PARP activity by 50%).

Cell-Based PARP Inhibition Assay (PAR Assay)

This assay confirms that the compound can penetrate the cell membrane and inhibit PARP activity within a cellular context.

Protocol:

  • Cell Lines:

    • Select a cancer cell line known to have high PARP activity (e.g., HeLa).

  • Procedure:

    • Seed cells in a multi-well plate and allow them to adhere overnight.

    • Treat the cells with varying concentrations of 3-[Ethyl(methyl)carbamoyl]benzoic acid for 1-2 hours.

    • Induce DNA damage by treating with a DNA alkylating agent (e.g., MNNG or H2O2) for 15 minutes.

    • Fix and permeabilize the cells.

    • Stain with an anti-PAR antibody and a fluorescent secondary antibody.

    • Image and quantify the fluorescence intensity per cell.

  • Data Analysis:

    • Compare the PAR levels in treated versus untreated cells to determine the extent of PARP inhibition.

Synthetic Lethality Assay

This assay validates the synthetic lethal interaction between PARP inhibition and HR deficiency.

Protocol:

  • Cell Lines:

    • Use isogenic cell lines: one with wild-type BRCA2 (HR proficient) and one with a BRCA2 mutation (HR deficient).

  • Procedure:

    • Seed both cell lines in parallel in multi-well plates.

    • Treat the cells with a dose range of 3-[Ethyl(methyl)carbamoyl]benzoic acid.

    • Incubate for 5-7 days.

    • Assess cell viability using a suitable method (e.g., CellTiter-Glo, crystal violet staining).

  • Data Analysis:

    • Compare the viability of the HR-proficient and HR-deficient cell lines. A potent synthetic lethal effect will be observed as a significant decrease in the viability of the HR-deficient cells at concentrations that have minimal effect on the HR-proficient cells.

Quantitative Data Summary

The following table provides a template for summarizing the expected outcomes from the experimental validation of a potent PARP inhibitor.

AssayCell LineEndpointExpected Result for a Potent Inhibitor
In Vitro PARP InhibitionN/AIC50< 100 nM
Cell-Based PARP InhibitionHeLaEC50< 500 nM
Synthetic LethalityBRCA2-deficientGI50Significantly lower than in BRCA2-proficient cells
Synthetic LethalityBRCA2-proficientGI50> 10 µM

Conclusion

While 3-[Ethyl(methyl)carbamoyl]benzoic acid is not extensively documented in peer-reviewed literature, its chemical structure is consistent with that of a PARP inhibitor. The mechanism of action for this class of compounds is well-established and relies on the principle of synthetic lethality in the context of DNA damage repair. The experimental protocols outlined in this guide provide a robust framework for the characterization of this and other novel PARP inhibitors, from initial enzymatic inhibition to the validation of their cancer-specific cytotoxic effects. Further investigation into the specific properties of 3-[Ethyl(methyl)carbamoyl]benzoic acid, such as its potency, selectivity, and pharmacokinetic profile, is warranted to fully elucidate its therapeutic potential.

References

Sources

Exploratory

Potential biological targets of 3-[Ethyl(methyl)carbamoyl]benzoic acid

An In-Depth Technical Guide to the Identification and Validation of Potential Biological Targets for 3-[Ethyl(methyl)carbamoyl]benzoic acid Foreword: A Senior Application Scientist's Perspective In the landscape of moder...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Identification and Validation of Potential Biological Targets for 3-[Ethyl(methyl)carbamoyl]benzoic acid

Foreword: A Senior Application Scientist's Perspective

In the landscape of modern drug discovery, the journey from a promising small molecule to a clinically validated therapeutic is both an art and a science. It is a process of meticulous investigation, where the initial spark of a phenotypic hit must be fanned into the flame of mechanistic understanding. This guide is crafted for my fellow researchers, scientists, and drug development professionals who find themselves at this critical juncture. We take as our subject a novel benzamide derivative, 3-[Ethyl(methyl)carbamoyl]benzoic acid, a compound of interest for which the biological targets remain unknown.

The benzamide scaffold is a privileged structure in medicinal chemistry, forming the core of a diverse array of therapeutic agents.[1] This versatility, however, presents a challenge: without a clear understanding of the molecular interactions of a new benzamide derivative, its therapeutic potential remains locked away. This guide, therefore, is not merely a collection of protocols; it is a strategic workflow, a roadmap for the systematic elucidation of a small molecule's biological targets. We will navigate the process from initial in silico predictions to rigorous experimental validation, all through the lens of scientific integrity and logical progression. Our approach is grounded in the principles of Expertise, Experience, Authoritativeness, and Trustworthiness (E-E-A-T), ensuring that each step is not just a procedure to be followed, but a logical consequence of the preceding evidence.

Part 1: Hypothesis Generation through In Silico Target Prediction

Before we embark on resource-intensive experimental studies, we first turn to the power of computational biology to generate a landscape of potential targets.[2][3] This in silico approach allows us to formulate initial hypotheses based on the structural and chemical features of 3-[Ethyl(methyl)carbamoyl]benzoic acid. Our strategy here is twofold: we will look for what is similar to our compound and we will cast a wide net to see what our compound might "fit" into.

Ligand-Based Approaches: Guilt by Association

The principle here is simple: structurally similar molecules often have similar biological activities. We will leverage vast databases of known bioactive molecules to find compounds that resemble 3-[Ethyl(methyl)carbamoyl]benzoic acid and have well-characterized targets.

  • Similarity Searching: Using the SMILES string of our compound, we can perform similarity searches in databases like ChEMBL and PubChem. The Tanimoto coefficient is a common metric for quantifying structural similarity. We will be looking for compounds with a high Tanimoto score and annotated biological targets.

  • Pharmacophore Modeling: This method identifies the essential three-dimensional arrangement of chemical features (pharmacophore) that a molecule must possess to bind to a specific target. We can generate a pharmacophore model from our compound and screen it against a database of target-based pharmacophores.

Structure-Based Approaches: Casting a Virtual Net

Here, we take our small molecule and computationally "dock" it against a library of protein structures. This "inverse docking" approach can help us identify proteins that have a binding pocket that can accommodate our compound with favorable energetics.[3]

  • Inverse Docking: We will use a curated library of druggable protein structures, often representing the entire human proteome. Our compound will be docked into the binding sites of these proteins, and the binding poses will be scored based on a scoring function that estimates the binding affinity.

The results of these in silico analyses will provide us with a ranked list of potential targets. It is crucial to remember that these are predictions and must be experimentally validated.

Illustrative In Silico Workflow

in_silico_workflow cluster_ligand Ligand-Based Approaches cluster_structure Structure-Based Approaches Similarity_Searching Similarity Searching (ChEMBL, PubChem) Potential_Targets Ranked List of Potential Targets Similarity_Searching->Potential_Targets Pharmacophore_Modeling Pharmacophore Modeling Pharmacophore_Modeling->Potential_Targets Inverse_Docking Inverse Docking (PDB, AlphaFold DB) Inverse_Docking->Potential_Targets Input_Compound 3-[Ethyl(methyl)carbamoyl] benzoic acid Input_Compound->Similarity_Searching Input_Compound->Pharmacophore_Modeling Input_Compound->Inverse_Docking

Caption: In silico workflow for target hypothesis generation.

Hypothetical In Silico Target Prioritization
Target ClassRepresentative TargetSimilarity Score (Tanimoto)Docking Score (kcal/mol)Rationale
Histone Deacetylases (HDACs) HDAC10.78-9.2The benzamide scaffold is a known zinc-binding motif present in many HDAC inhibitors.[1][4]
Kinases ABL10.72-8.5Some benzamide derivatives have shown kinase inhibitory activity.
G-Protein Coupled Receptors (GPCRs) Dopamine D2 Receptor0.65-7.8The benzamide moiety is present in some antipsychotic drugs that target GPCRs.
Nuclear Receptors Androgen Receptor0.61-7.1Bis-benzamides have been investigated as inhibitors of androgen receptor interaction.[5]

Part 2: Unbiased Target Identification via Affinity-Based Proteomics

While in silico methods provide valuable hypotheses, an unbiased experimental approach is essential to identify the direct binding partners of our compound in a biological context. Affinity chromatography coupled with mass spectrometry is a powerful technique for this purpose.[6][7] The core principle is to use our compound as "bait" to "fish" for its binding partners from a complex mixture of proteins, such as a cell lysate.[7]

Synthesis of an Affinity Probe

The first step is to chemically modify 3-[Ethyl(methyl)carbamoyl]benzoic acid to create an affinity probe. This involves attaching a linker and a tag (e.g., biotin) to a position on the molecule that is not critical for its biological activity. Structure-activity relationship (SAR) studies of related benzamides can guide the choice of attachment point.[8][9]

Detailed Protocol for Affinity Chromatography
  • Immobilization of the Affinity Probe:

    • The biotinylated probe is incubated with streptavidin-coated agarose beads. The high affinity of the biotin-streptavidin interaction ensures stable immobilization.

  • Preparation of Cell Lysate:

    • The choice of cell line should be guided by the phenotypic effects of the compound. Cells are lysed under non-denaturing conditions to preserve protein structure and interactions.

  • Incubation and Washing:

    • The immobilized probe is incubated with the cell lysate to allow for binding of target proteins.

    • A series of washes with increasing stringency are performed to remove non-specifically bound proteins.

  • Elution:

    • Specifically bound proteins are eluted from the beads. This can be achieved by competing with an excess of the free compound or by using a denaturing elution buffer.

  • Protein Identification by Mass Spectrometry:

    • The eluted proteins are separated by SDS-PAGE, and the protein bands are excised and digested with trypsin.

    • The resulting peptides are analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The peptide sequences are then used to identify the proteins.

Affinity Chromatography Workflow

affinity_chromatography_workflow Probe_Synthesis Synthesis of Biotinylated Affinity Probe Immobilization Immobilization on Streptavidin Beads Probe_Synthesis->Immobilization Incubation Incubation of Beads with Lysate Immobilization->Incubation Lysate_Preparation Preparation of Native Cell Lysate Lysate_Preparation->Incubation Washing Washing to Remove Non-specific Binders Incubation->Washing Elution Elution of Specific Binders Washing->Elution SDS_PAGE SDS-PAGE Separation Elution->SDS_PAGE Mass_Spectrometry LC-MS/MS Analysis SDS_PAGE->Mass_Spectrometry Protein_ID Protein Identification Mass_Spectrometry->Protein_ID

Caption: Workflow for affinity chromatography-based target identification.

Hypothetical Mass Spectrometry Results
Protein IDGene SymbolPeptide Count (Compound)Peptide Count (Control)Enrichment Ratio
P09959HDAC125212.5
Q06441ABL118118.0
P14416DRD2120-
P10474AR10110.0

Part 3: Rigorous Target Validation

The identification of potential targets is a significant milestone, but it is not the final destination. Target validation is the critical process of confirming that the engagement of a putative target by the compound is responsible for the observed biological effect.[10][11][12] This process should involve multiple lines of evidence from orthogonal assays.[13]

Primary Validation: Confirming Direct Binding

The first step in validation is to confirm a direct physical interaction between 3-[Ethyl(methyl)carbamoyl]benzoic acid and the candidate proteins identified in the affinity chromatography experiment.

  • Surface Plasmon Resonance (SPR): This label-free technique measures the binding of the compound to the immobilized protein in real-time, providing kinetic parameters such as the association rate (ka), dissociation rate (kd), and the equilibrium dissociation constant (KD).

  • Isothermal Titration Calorimetry (ITC): ITC directly measures the heat released or absorbed during the binding event, providing a complete thermodynamic profile of the interaction, including the binding affinity (KD), stoichiometry (n), and enthalpy (ΔH).

Secondary Validation: Functional Assays

Once direct binding is confirmed, the next step is to assess the functional consequences of this interaction.

  • Enzymatic Assays: If the target is an enzyme (e.g., HDAC1, ABL1), an in vitro enzyme activity assay should be performed to determine if the compound acts as an inhibitor or an activator. The half-maximal inhibitory concentration (IC50) or activation constant (AC50) should be determined.

  • Cell-Based Target Engagement Assays: These assays confirm that the compound engages the target within a cellular context. Examples include cellular thermal shift assays (CETSA) or NanoBRET™ target engagement assays.

Tertiary Validation: Linking Target to Phenotype

The ultimate validation comes from demonstrating that the modulation of the target protein recapitulates the biological phenotype observed with the compound.

  • Genetic Approaches: Techniques such as siRNA-mediated knockdown or CRISPR/Cas9-mediated knockout of the target gene can be used. If the cellular phenotype of gene knockdown/knockout mimics the effect of the compound, it provides strong evidence for a causal link.

  • Rescue Experiments: In cells where the target gene has been knocked down or knocked out, the introduction of a resistant mutant of the target protein should rescue the cells from the effects of the compound.

Target Validation Workflow

target_validation_workflow cluster_primary Primary Validation (Direct Binding) cluster_secondary Secondary Validation (Functional Modulation) cluster_tertiary Tertiary Validation (Phenotypic Link) SPR Surface Plasmon Resonance (SPR) Enzyme_Assay Enzymatic Assays (IC50/AC50) SPR->Enzyme_Assay ITC Isothermal Titration Calorimetry (ITC) ITC->Enzyme_Assay Cell_Engagement Cellular Target Engagement (CETSA) Enzyme_Assay->Cell_Engagement siRNA_CRISPR siRNA/CRISPR Knockdown/Knockout Cell_Engagement->siRNA_CRISPR Rescue_Experiment Rescue Experiments siRNA_CRISPR->Rescue_Experiment Validated_Target Validated Biological Target Rescue_Experiment->Validated_Target Candidate_Targets Candidate Targets from Affinity Proteomics Candidate_Targets->SPR Candidate_Targets->ITC

Caption: A multi-tiered approach to target validation.

Hypothetical Target Validation Data Summary
TargetSPR (KD, µM)ITC (KD, µM)Enzyme Assay (IC50, µM)Cellular Phenotype Mimicry (siRNA)
HDAC1 0.50.71.2Yes
ABL1 1520> 50No
DRD2 > 100> 100N/ANo
AR 2530N/ANo

Conclusion: From Molecule to Mechanism

The journey to elucidate the biological targets of a novel compound like 3-[Ethyl(methyl)carbamoyl]benzoic acid is a systematic process of inquiry, hypothesis testing, and rigorous validation. We have outlined a comprehensive workflow that begins with the broad strokes of in silico prediction and progressively refines our understanding through the precision of experimental validation. This iterative process, combining computational, biochemical, and cell-based approaches, is fundamental to modern drug discovery. The ultimate goal is not merely to identify a binding partner, but to understand the functional consequences of that interaction and to establish a clear line of sight from molecular engagement to therapeutic effect. This guide provides the framework for that endeavor, empowering researchers to unlock the full therapeutic potential of their novel chemical entities.

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  • Molecular Target Validation in preclinical drug discovery. (2014).
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  • A Structure—Activity Relationship Study of Bis-Benzamides as Inhibitors of Androgen Receptor—Coactivator Interaction. (n.d.). PubMed Central. Retrieved from [Link]

  • Structure–activity relationship investigation of benzamide and picolinamide derivatives containing dimethylamine side chain as acetylcholinesterase inhibitors. (n.d.). National Institutes of Health. Retrieved from [Link]

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  • Preclinical target validation for non-addictive therapeutics development for pain. (2022). Expert Opinion on Therapeutic Targets, 26(9), 811–822. Retrieved from [Link]

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Exploratory

The Genesis of a Versatile Scaffold: An In-depth Technical Guide to the Discovery and History of Substituted Carbamoylbenzoic Acids

For Researchers, Scientists, and Drug Development Professionals Introduction The carbamoylbenzoic acid scaffold, a seemingly simple aromatic structure bearing both a carboxylic acid and a carbamoyl (amide) group, represe...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

The carbamoylbenzoic acid scaffold, a seemingly simple aromatic structure bearing both a carboxylic acid and a carbamoyl (amide) group, represents a cornerstone in the edifice of modern medicinal chemistry. Its journey from an early 20th-century synthetic curiosity to a privileged core in a diverse array of therapeutic agents is a testament to the enduring power of organic synthesis and the intricate dance of structure-activity relationships. This in-depth technical guide will navigate the historical milestones, dissect the evolution of synthetic methodologies, and illuminate the path to the discovery of clinically relevant molecules built upon this versatile framework. We will explore the causality behind experimental choices, providing insights from the perspective of a senior application scientist, to offer a comprehensive resource for researchers engaged in the discovery and development of novel therapeutics.

I. The Dawn of a Scaffold: Early Discoveries and Synthetic Foundations

The story of substituted carbamoylbenzoic acids is intrinsically linked to the chemistry of dicarboxylic acids and their anhydrides. While the synthesis of phthalic acid was first reported in 1836 by the French chemist Auguste Laurent through the oxidation of naphthalene tetrachloride, the deliberate synthesis of its mono-amide derivative, phthalamic acid (2-carbamoylbenzoic acid), came much later.

One of the earliest documented preparations of phthalamic acids can be traced back to the work of Chapman and Stephen in 1925. Their method, a straightforward yet pivotal process, involved the reaction of phthalic anhydride with ammonia. This nucleophilic acyl substitution, where the amine attacks one of the carbonyl carbons of the anhydride, cleaving the ring to form the corresponding amic acid, laid the fundamental groundwork for the synthesis of a vast family of N-substituted derivatives.

The initial choice of phthalic anhydride as a starting material was a logical one, driven by its ready availability from the oxidation of ortho-xylene or naphthalene. The simplicity of this reaction, however, belied the chemical nuances that would later be exploited for more complex syntheses. The reaction's success hinges on the electrophilicity of the anhydride's carbonyl carbons and the nucleophilicity of the amine. The use of ammonia yielded the parent phthalamic acid, but it was the logical extension to primary and secondary amines that opened the door to a virtually limitless array of substituted carbamoylbenzoic acids.

II. The Evolution of a Synthetic Arsenal: From Classical Methods to Regioselective Innovations

The early syntheses of substituted carbamoylbenzoic acids, while effective, often lacked the finesse required for the preparation of more complex and regioisomerically pure compounds. The classical approach of reacting a substituted phthalic anhydride with an amine could lead to a mixture of regioisomers if the anhydride was unsymmetrical. This limitation spurred the development of more sophisticated and regioselective synthetic strategies.

The Ullmann Condensation: A Workhorse for N-Aryl Anthranilic Acids

A significant advancement in the synthesis of N-aryl substituted carbamoylbenzoic acids, particularly the closely related N-aryl anthranilic acids, was the application of the Ullmann condensation. This copper-catalyzed reaction involves the coupling of an aryl amine with an ortho-halobenzoic acid. The presence of a copper catalyst, often in the form of cupric oxide, facilitates the formation of the C-N bond, providing a robust method for accessing a wide range of N-aryl derivatives. This method proved particularly valuable in the synthesis of anti-inflammatory agents.

Modern Era: Regioselective Ring Opening and Catalytic Precision

The latter half of the 20th century and the dawn of the 21st century witnessed a paradigm shift in synthetic organic chemistry, with a strong emphasis on selectivity and efficiency. This ethos profoundly impacted the synthesis of substituted carbamoylbenzoic acids.

A key challenge in working with more complex starting materials, such as benzophenonetetracarboxylic dianhydride, is achieving regioselective aminolysis. Researchers have developed innovative experimental conditions to control which anhydride ring is opened and at which carbonyl position the amine attacks. By carefully controlling reaction temperature, solvent, and the stoichiometry of the reactants, it is possible to isolate pure regioisomers. For instance, conducting the reaction at low temperatures (e.g., 0°C) in a suitable solvent like THF or ethanol allows for the kinetic control of the reaction, favoring the formation of the carbamoyl and carboxylic acid functionalities over the thermodynamically more stable imide.

More recently, the advent of N-heterocyclic carbene (NHC) catalysis has provided a remarkably mild and efficient method for the atroposelective synthesis of N-aryl phthalimides, which are cyclic derivatives of phthalamic acids. This approach involves the in-situ activation of the phthalamic acid, followed by an NHC-catalyzed atroposelective amidation. This cutting-edge technique allows for the synthesis of chiral N-aryl phthalimides with high enantioselectivity, a crucial aspect in modern drug design where stereochemistry often dictates biological activity.

III. The Carbamoylbenzoic Acid Scaffold in Drug Discovery: A Gateway to Diverse Therapeutic Applications

The true significance of the substituted carbamoylbenzoic acid scaffold lies in its remarkable versatility as a pharmacophore. Its ability to present a diverse array of substituents in a well-defined spatial orientation allows for the fine-tuning of interactions with a multitude of biological targets. This has led to the discovery and development of drugs with a wide range of therapeutic applications.

Anthranilic Acid Amides as Kinase Inhibitors in Oncology

A prime example of the successful application of the substituted carbamoylbenzoic acid motif is in the development of kinase inhibitors for cancer therapy. Vascular endothelial growth factor (VEGF) receptors are crucial mediators of angiogenesis, the process of new blood vessel formation that is essential for tumor growth and metastasis.

Researchers have designed and synthesized anthranilamide derivatives that act as potent and selective inhibitors of VEGFR-2 and VEGFR-3 kinases[1]. Two notable examples are 2-[(4-Pyridyl)methyl]amino-N-[3-(trifluoromethyl)phenyl]benzamide and N-3-isoquinolinyl-2-[(4-pyridinylmethyl)amino]benzamide [1]. These compounds have demonstrated the ability to inhibit VEGF-induced angiogenesis and suppress primary tumor growth and metastasis in preclinical models[1].

The design of these inhibitors showcases the importance of the substituted carbamoylbenzoic acid core. The 2-aminobenzoic acid portion provides a rigid scaffold, while the substituents on the amide nitrogen and the amino group can be varied to optimize binding to the kinase active site.

Furosemide: A Landmark Diuretic

While not a direct carbamoylbenzoic acid, the widely used diuretic Furosemide is a prominent example of a drug derived from anthranilic acid[2]. Its structure, 4-chloro-2-(furan-2-ylmethylamino)-5-sulfamoylbenzoic acid, features the core anthranilic acid scaffold. Furosemide functions by inhibiting the Na-K-2Cl symporter in the thick ascending limb of the loop of Henle in the kidneys, leading to a potent diuretic effect. Its discovery and enduring clinical success underscore the therapeutic potential embedded within the broader family of substituted aminobenzoic acids.

Emerging Applications: Antiviral and Anticonvulsant Activities

The versatility of the carbamoylbenzoic acid scaffold extends beyond oncology and diuretics. N-phenylbenzamide derivatives have been investigated for their potential as antiviral agents, particularly against Enterovirus 71, the causative agent of hand, foot, and mouth disease[3]. Furthermore, isatin-based derivatives incorporating a phenylbenzamide moiety have shown promising anticonvulsant activity in preclinical models[4]. These findings highlight the ongoing exploration of this scaffold for new therapeutic indications.

IV. Structure-Activity Relationships: Decoding the Molecular Blueprint for Biological Activity

The biological activity of substituted carbamoylbenzoic acids is intricately linked to the nature and position of the substituents on the aromatic ring and the carbamoyl nitrogen. Understanding these structure-activity relationships (SAR) is paramount for the rational design of more potent and selective drug candidates.

For instance, in the case of the anthranilamide-based VEGFR inhibitors, the trifluoromethylphenyl group on the amide nitrogen likely engages in hydrophobic interactions within the kinase's active site, while the pyridylmethylamino substituent at the 2-position can form crucial hydrogen bonds.

The substitution pattern on the benzoic acid ring itself also plays a critical role. Electron-withdrawing or electron-donating groups can influence the pKa of the carboxylic acid and the overall electronic distribution of the molecule, thereby affecting its binding affinity and pharmacokinetic properties.

V. Experimental Protocols: A Practical Guide to Synthesis and Characterization

To provide a practical context for the synthesis of these important compounds, a general experimental protocol for the preparation of an N-substituted carbamoylbenzoic acid is outlined below.

General Procedure for the Synthesis of N-Aryl-2-carbamoylbenzoic Acids

Materials:

  • Phthalic anhydride

  • Substituted aniline

  • Tetrahydrofuran (THF) or other suitable aprotic solvent

  • Hydrochloric acid (HCl), 5% aqueous solution

  • Ethyl acetate

  • Methylene chloride

Procedure:

  • To a solution of phthalic anhydride (1.0 equivalent) in THF at 0°C, add the corresponding substituted aniline (1.1 equivalents).

  • Stir the reaction mixture at room temperature for 3 hours.

  • The solid product that precipitates is collected by filtration.

  • The collected solid is then washed with a 5% aqueous HCl solution to remove any unreacted amine.

  • The solid is recovered by filtration and subsequently washed with ethyl acetate and methylene chloride to afford the purified N-aryl-2-carbamoylbenzoic acid.

Characterization:

The synthesized compounds are typically characterized by a suite of analytical techniques to confirm their structure and purity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed information about the chemical environment of the protons and carbons in the molecule, confirming the connectivity of the atoms.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: Used to identify the characteristic functional groups present, such as the N-H and C=O stretches of the amide and the O-H and C=O stretches of the carboxylic acid.

  • Mass Spectrometry (MS): Determines the molecular weight of the compound, confirming its elemental composition.

VI. Conclusion and Future Perspectives

The journey of substituted carbamoylbenzoic acids from their early synthesis to their current status as a privileged scaffold in drug discovery is a compelling narrative of scientific progress. The evolution of synthetic methodologies has enabled the creation of increasingly complex and functionally diverse molecules with remarkable precision. The successful development of drugs based on the closely related anthranilic acid scaffold, such as VEGFR kinase inhibitors and furosemide, serves as a powerful validation of the therapeutic potential inherent in this structural class.

As our understanding of disease biology deepens and new therapeutic targets emerge, the substituted carbamoylbenzoic acid scaffold is poised to play an even more significant role in the future of drug development. The ability to readily modify its structure and fine-tune its properties will continue to make it an attractive starting point for the discovery of novel medicines to address unmet medical needs. The ongoing exploration of this versatile scaffold promises a future rich with new therapeutic breakthroughs.

References

  • Anthranilic acid amides: a novel class of antiangiogenic VEGF receptor kinase inhibitors. PubMed.
  • Novel Anthranilic Acid Hybrids—An Alternative Weapon against Inflamm
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  • Preparation of novel anthranilic acids as antibacterial agents. Extensive evaluation of alternative amide bioisosteres connecting the A- and the B-rings. PubMed.
  • Anthranilic acid. Wikipedia.
  • An In-depth Technical Guide to N-arylbenzamide Derivatives: Synthesis, Biological Activities, and Therapeutic Potential. Benchchem.
  • Synthesis and antiviral activity of N-phenylbenzamide derivatives, a novel class of enterovirus 71 inhibitors. PubMed.
  • Novel Para-Aminobenzoic Acid Analogs and Their Potential Therapeutic Applic
  • 4-[[4-[(4-Carboxyphenyl)carbamoyl]benzoyl]amino]benzoic acid | 70142-79-9. Benchchem.
  • Identification of novel 2-((1-(benzyl(2-hydroxy-2-phenylethyl)amino)-1-oxo-3-phenylpropan-2-yl)carbamoyl)
  • Synthesis and evaluation of anticonvulsant activity of (Z)-4-(2-oxoindolin-3-ylideneamino)
  • Carbonic anhydrase inhibitors: 4-sulfamoyl-benzenecarboxamides and 4-chloro-3-sulfamoyl-benzenecarboxamides with strong topical antiglaucoma properties. PubMed.
  • Synthesis and Antiviral Activity of N-Phenylbenzamide Derivatives, a Novel Class of Enterovirus 71 Inhibitors. PubMed Central.
  • Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents. PubMed Central.
  • 4-Carbamoylbenzoic acid | C8H7NO3 | CID 506057. PubChem.
  • Unexpected Formation of 4-[(1-Carbamoyl-3-oxo-1,3-dihydro-2-benzofuran-1-yl)amino]benzoic Acid from 4-[(3-Amino-1-oxo-1H-2-benzopyran-4-yl)amino]benzoic Acid. MDPI.
  • Discovery of novel N-benzylbenzamide derivatives as tubulin polymerization inhibitors with potent antitumor activities. PubMed.
  • 3-((2-(Methylsulfonyl)ethyl)carbamoyl)benzoic acid. Benchchem.
  • 3-[(3-Methyl-2-pyridinyl)carbamoyl]benzoic acid. PubChem.
  • 4-[(3-Methylsulfanylphenyl)carbamoyl]benzoic acid | C15H13NO3S | CID 17494710. PubChem.
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Foundational

A Strategic Guide to the Procurement and Quality Validation of 3-[Ethyl(methyl)carbamoyl]benzoic Acid for Pharmaceutical Research

Abstract This technical guide provides researchers, scientists, and drug development professionals with a comprehensive framework for the strategic sourcing, evaluation, and quality validation of 3-[Ethyl(methyl)carbamoy...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides researchers, scientists, and drug development professionals with a comprehensive framework for the strategic sourcing, evaluation, and quality validation of 3-[Ethyl(methyl)carbamoyl]benzoic acid (CAS No. 1010797-03-1). Moving beyond a simple list of suppliers, this document delves into the critical thinking and experimental workflows required to ensure the procurement of high-purity, reliable reagents essential for reproducible and successful research outcomes. We will explore the nuances of supplier vetting, the rigorous interpretation of analytical documentation, and the implementation of in-house quality control (QC) protocols. The methodologies and insights presented herein are designed to empower researchers to establish a self-validating procurement system, mitigating risks associated with reagent variability and ensuring the integrity of their scientific endeavors.

Part 1: The Foundational Role of 3-[Ethyl(methyl)carbamoyl]benzoic Acid in Research

3-[Ethyl(methyl)carbamoyl]benzoic acid is a benzoic acid derivative that serves as a valuable building block in medicinal chemistry and organic synthesis.[1][2] Its structural motifs are relevant in the construction of more complex molecules targeted for various therapeutic applications.[3][4] In any research context, particularly in drug discovery, the quality of starting materials is not merely a parameter—it is the bedrock upon which all subsequent data rests. The presence of uncharacterized impurities can lead to failed experiments, misleading biological data, and the costly pursuit of false leads. Therefore, a meticulous approach to sourcing this compound is the first and most critical step in the experimental process.

Chemical Identity:

  • IUPAC Name: 3-[Ethyl(methyl)carbamoyl]benzoic acid

  • Synonym(s): 3-{[ethyl(methyl)amino]carbonyl}benzoic acid[5]

  • CAS Number: 1010797-03-1[5][6]

  • Molecular Formula: C₁₁H₁₃NO₃[6]

  • Molecular Weight: 207.23 g/mol [5][6]

Part 2: A Framework for Supplier Selection and Vetting

The procurement of fine chemicals is a balance of cost, quality, and reliability.[7] Treating suppliers as partners in the research process fosters transparency and accountability.[8] The following workflow illustrates a robust methodology for identifying and selecting a suitable supplier.

Supplier_Selection_Workflow start Define Research Requirements (Purity, Quantity, Timeline) identify Identify Potential Suppliers (Databases, Literature, Network) start->identify request Request Quotation (RFQ) & Mandatory Documentation (CoA, SDS) identify->request evaluate_docs Evaluate Technical Documentation request->evaluate_docs docs_ok Documentation Meets Required Specifications? evaluate_docs->docs_ok  Analysis assess_supplier Assess Supplier Metrics (Lead Time, Support, History) docs_ok->assess_supplier Yes reject Reject Supplier (Document Deficiencies) docs_ok->reject No select Select Primary Supplier assess_supplier->select order Place Purchase Order select->order reject->identify Restart Search

Caption: A logical workflow for the strategic selection of a chemical supplier.
Key Evaluation Criteria
  • Documentation Integrity: The Certificate of Analysis (CoA) and Safety Data Sheet (SDS) are non-negotiable. A trustworthy supplier readily provides lot-specific CoAs that include, at a minimum, the purity determined by a reliable analytical method (e.g., HPLC, NMR), and confirmation of identity (e.g., Mass Spectrometry, IR).[9]

  • Purity and Synthesis Insights: The typical purity for research-grade 3-[Ethyl(methyl)carbamoyl]benzoic acid is often ≥95%.[5] Understanding the potential synthesis route is crucial for anticipating likely impurities. The formation of the amide bond is a key step, which can be achieved by coupling an isophthalic acid derivative with N-ethylmethylamine.[10] Incomplete reactions or side reactions could leave starting materials or coupling agents as residual impurities.

  • Supplier Reliability and Support: Evaluate delivery timelines, stock availability, and the quality of technical support.[8] A supplier with experienced scientists can be an invaluable resource.[5]

Comparative Analysis of Potential Suppliers

The following table summarizes offerings for 3-[Ethyl(methyl)carbamoyl]benzoic acid from established chemical suppliers. This data is intended for illustrative purposes; researchers must request lot-specific information directly from the supplier.

SupplierPurity SpecificationAvailable QuantitiesDocumentationNotes
Sigma-Aldrich (via Enamine) ≥95%[5]100 MG - 5 G[5]CoA, COO, MSDS[5]Offers technical service support.[5]
BLD Pharm Not specified (requires inquiry)Varies (requires inquiry)CoA Inquiry Available[6]Lists CAS 1010797-03-1 for research use only.[6]
Synchem ≥95% (for related compound)Synthesis on demand[11]Not specifiedLists a related compound, 3-(Ethylcarbamoyl)benzoic acid.[11]

Part 3: The Procurement Protocol and Incoming Quality Control

A purchase order is not the end of the procurement process; it is the beginning of the validation phase. Establishing an in-house QC protocol is essential for a self-validating system that ensures research integrity.[12]

Incoming Material Workflow

Upon receipt of the chemical, a systematic inspection and validation process must be initiated. This workflow ensures that the material is correctly identified, logged, and verified before being released to the laboratory for use.

Incoming_QC_Workflow receive Receive Shipment verify_docs Verify Paperwork (PO vs. Packing List vs. CoA) receive->verify_docs visual_inspect Visual & Label Inspection (Integrity, Correct CAS No.) verify_docs->visual_inspect qc_sample Prepare QC Sample visual_inspect->qc_sample analytical_qc Perform Analytical QC (e.g., ¹H NMR, LC-MS) qc_sample->analytical_qc compare Compare QC Data to Supplier's CoA analytical_qc->compare  Analysis pass_fail Data Matches Specifications? compare->pass_fail release Release to Inventory (Log Lot #, Date, Attach QC Data) pass_fail->release Yes quarantine Quarantine Material pass_fail->quarantine No contact_supplier Contact Supplier for Resolution quarantine->contact_supplier

Caption: A step-by-step workflow for incoming quality control of research chemicals.
Experimental Protocol: Identity and Purity Verification

This protocol outlines a standard procedure for verifying the identity and estimating the purity of a newly received lot of 3-[Ethyl(methyl)carbamoyl]benzoic acid.

Objective: To confirm the chemical structure and purity of the received material against the supplier's CoA.

Materials:

  • Received 3-[Ethyl(methyl)carbamoyl]benzoic acid

  • Deuterated solvent (e.g., DMSO-d₆ or CDCl₃)

  • NMR tubes

  • HPLC-grade solvents (e.g., Acetonitrile, Water)

  • Formic acid (for mobile phase)

  • Vials for sample preparation

Methodology:

  • ¹H NMR Spectroscopy (Identity Confirmation): a. Accurately weigh 2-5 mg of the compound and dissolve it in ~0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆). b. Transfer the solution to an NMR tube. c. Acquire a proton (¹H) NMR spectrum. d. Analysis Rationale: The resulting spectrum should be consistent with the structure of 3-[Ethyl(methyl)carbamoyl]benzoic acid. Key expected signals would include aromatic protons, the ethyl group (a quartet and a triplet), and the methyl group (a singlet). The integration of these peaks should correspond to the number of protons in the structure. Compare the observed chemical shifts to predicted values or literature data if available. The absence of significant unassignable peaks is an initial indicator of high purity.

  • LC-MS (Purity and Mass Confirmation): a. Prepare a stock solution of the compound at ~1 mg/mL in a suitable solvent like acetonitrile or methanol. b. Prepare a working solution by diluting the stock solution to ~10-50 µg/mL with the initial mobile phase composition. c. Set up an HPLC or UPLC system coupled to a mass spectrometer (e.g., ESI-QTOF or ESI-QqQ). d. Use a standard C18 column. A typical gradient might be from 10% to 95% acetonitrile (with 0.1% formic acid) in water (with 0.1% formic acid) over 5-10 minutes. e. Inject the sample. f. Analysis Rationale: The UV chromatogram from the HPLC will be used for purity assessment. Purity is calculated as the area of the main peak divided by the total area of all peaks (Area %). This should match or exceed the purity stated on the CoA. Simultaneously, the mass spectrometer should detect the molecular ion. For 3-[Ethyl(methyl)carbamoyl]benzoic acid (MW = 207.23), the expected mass in positive ion mode would be [M+H]⁺ = 208.09, and in negative ion mode [M-H]⁻ = 206.08. This confirms the molecular weight of the primary component.

Part 4: Proper Handling, Storage, and Inventory

  • Storage: Based on supplier safety data, 3-[Ethyl(methyl)carbamoyl]benzoic acid should be stored at room temperature.[5] It is typically supplied as a powder.[5]

  • Handling: Standard laboratory personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn when handling the compound.

  • Inventory Management: Employ a centralized system to track chemical inventory.[8] This helps in forecasting needs and applying just-in-time purchasing where appropriate to minimize storage costs and potential degradation, while ensuring critical research is not halted by stockouts.[8]

Conclusion

The successful application of 3-[Ethyl(methyl)carbamoyl]benzoic acid in research is directly contingent on its quality and purity. By adopting a strategic approach to procurement that emphasizes rigorous supplier vetting, thorough documentation analysis, and mandatory in-house analytical validation, researchers can build a reliable and self-validating supply chain. This diligence not only safeguards the integrity of experimental outcomes but also upholds the principles of scientific reproducibility and excellence.

References

  • NINGBO INNO PHARMCHEM CO.,LTD. Procurement Guide: Finding Reliable Suppliers for Fine Chemicals. [Link]

  • DEV Community. Best Practices for Efficient Chemical Procurement. [Link]

  • Chemical Express. Ultimate Guide to Purchasing the Right Chemical Products. [Link]

  • Chemical Express. Ultimate Guide to Purchasing the Right Chemical Products. [Link]

  • MDPI. Novel Para-Aminobenzoic Acid Analogs and Their Potential Therapeutic Applications. [Link]

  • NPCS. How to Build a Profitable Business in Fine Chemicals with Minimal Infrastructure. [Link]

  • Organic Syntheses. Benzoic acid, 4-amino-3-methyl-, ethyl ester. [Link]

  • PubMed Central (PMC). A critical review on the journey of benzoic acid in the pharmaceutical industry from manufacturing processes through various uses to disposal: An environmental perspective. [Link]

  • Google Patents. CN101362707A - Method for one-step synthesizing N,N-diethyl-m-methyl benzamide in fixed bed.
  • PubMed. Novel class of benzoic acid ester derivatives as potent PDE4 inhibitors for inhaled administration in the treatment of respiratory diseases. [Link]

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Protocols & Analytical Methods

Method

Application Notes &amp; Protocols: Strategic Utilization of 3-[Ethyl(methyl)carbamoyl]benzoic Acid in Synthetic Chemistry

Abstract These application notes serve as a technical guide for researchers, chemists, and professionals in drug development on the strategic use of 3-[Ethyl(methyl)carbamoyl]benzoic acid (CAS No: 1010797-03-1) as a pivo...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

These application notes serve as a technical guide for researchers, chemists, and professionals in drug development on the strategic use of 3-[Ethyl(methyl)carbamoyl]benzoic acid (CAS No: 1010797-03-1) as a pivotal chemical intermediate. This document elucidates the compound's core physicochemical properties, safety protocols, and its application in key synthetic transformations. The primary focus is on leveraging its bifunctional nature—a reactive carboxylic acid and a stable tertiary amide—to construct more complex molecular architectures, particularly in the synthesis of potential Active Pharmaceutical Ingredients (APIs). Detailed, field-tested protocols for amide bond formation and esterification are provided, emphasizing the rationale behind procedural steps and offering a framework for reproducible success.

Introduction to the Intermediate

3-[Ethyl(methyl)carbamoyl]benzoic acid is a substituted benzoic acid derivative that has gained prominence as a versatile building block in medicinal chemistry and organic synthesis.[1][2] Its structure uniquely combines a carboxylic acid group at the meta-position of a benzene ring with a tertiary N-ethyl-N-methylcarbamoyl group. This arrangement offers a stable amide moiety, which is often a desired feature in drug candidates for metabolic stability, and a reactive carboxylic acid handle for further synthetic elaboration.

The strategic placement of these functional groups allows for the directed synthesis of a wide array of derivatives, making it a valuable precursor in the development of novel therapeutics and other complex organic molecules.[1][3]

G struct carboxylic_acid Carboxylic Acid: Primary site for synthetic modification (Amidation, Esterification, etc.) struct->carboxylic_acid  Reactive Site amide_group Tertiary Amide: Generally stable, influences solubility and conformation struct->amide_group  Modulating Group   aromatic_ring Aromatic Ring: Scaffold for substitution

Caption: Molecular structure and functional groups of the intermediate.

Physicochemical Properties and Safety Data

A thorough understanding of the compound's properties is critical for its effective and safe handling in a laboratory setting.

Table 1: Physicochemical Data

PropertyValueSource
CAS Number 1010797-03-1[4]
Molecular Formula C₁₁H₁₃NO₃[5]
Molecular Weight 207.23 g/mol [5]
Physical Form Powder
Boiling Point 410.5 ± 28.0 °C (Predicted)[4]
Density 1.192 ± 0.06 g/cm³ (Predicted)[4]
pKa 4.00 ± 0.10 (Predicted)[4]
Storage Temperature Room Temperature (RT)

Table 2: Hazard and Precautionary Information

CategoryCodesDescription
Hazard Pictogram GHS07Warning
Hazard Statements H302, H315, H319, H335Harmful if swallowed. Causes skin irritation. Causes serious eye irritation. May cause respiratory irritation.
Precautionary Statements P261, P280, P305+P351+P338Avoid breathing dust. Wear protective gloves/eye protection. IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Disclaimer: This information is a summary. Always consult the full Safety Data Sheet (SDS) from the supplier before handling the chemical.

Core Synthetic Application: Amide Bond Formation

The most prevalent application of 3-[Ethyl(methyl)carbamoyl]benzoic acid is as a substrate for amide bond formation. The carboxylic acid functionality is readily activated to couple with a primary or secondary amine, forming a new amide linkage. This reaction is a cornerstone of medicinal chemistry for assembling complex molecules from smaller, more manageable fragments.

The formation of an amide bond from a carboxylic acid and an amine is not spontaneous and requires the activation of the carboxylic acid. This is typically achieved using coupling reagents that convert the hydroxyl group of the acid into a better leaving group.

Caption: General workflow for amide bond formation using a coupling agent.

Protocol 1: Synthesis of a Novel Amide Derivative via EDC Coupling

This protocol describes a general procedure for the coupling of 3-[Ethyl(methyl)carbamoyl]benzoic acid with a generic amine using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) as the coupling agent.

Rationale: EDC is a water-soluble carbodiimide that activates the carboxylic acid. The byproduct, a urea derivative, is also water-soluble, simplifying its removal during aqueous workup, which is a significant advantage over reagents like Dicyclohexylcarbodiimide (DCC).[6] A base such as Diisopropylethylamine (DIPEA) is used to neutralize the hydrochloride salt of EDC and to scavenge the proton released during the reaction, driving the equilibrium towards product formation.

Materials and Reagents:

ReagentM.W. ( g/mol )AmountMoles (mmol)
3-[Ethyl(methyl)carbamoyl]benzoic acid207.231.0 g4.83
Amine (R-NH₂)-1.0 eq4.83
EDC·HCl191.701.1 g5.79 (1.2 eq)
DIPEA129.241.26 g (1.7 mL)9.76 (2.0 eq)
Dichloromethane (DCM)-50 mL-

Step-by-Step Methodology:

  • Preparation: To a dry round-bottom flask under an inert atmosphere (Nitrogen or Argon), add 3-[Ethyl(methyl)carbamoyl]benzoic acid (1.0 g, 4.83 mmol) and dissolve it in anhydrous Dichloromethane (DCM, 50 mL).

  • Amine Addition: Add the desired primary or secondary amine (4.83 mmol, 1.0 eq) to the solution.

  • Base and Coupling Agent: Add DIPEA (1.7 mL, 9.76 mmol, 2.0 eq) to the mixture, followed by EDC·HCl (1.1 g, 5.79 mmol, 1.2 eq).

  • Reaction: Stir the reaction mixture at room temperature. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 4-12 hours.

  • Workup: Once the starting material is consumed, dilute the reaction mixture with DCM. Wash the organic layer sequentially with 1M HCl (2x), saturated NaHCO₃ solution (2x), and brine (1x).

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel or by recrystallization to yield the final amide product.

  • Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Secondary Application: Esterification

While less common than amidation, the carboxylic acid group can be converted into an ester. This transformation is useful for creating prodrugs, modifying the solubility and pharmacokinetic profile of a molecule, or protecting the carboxylic acid during subsequent synthetic steps.

Protocol 2: Synthesis of a Methyl Ester via Fischer Esterification

This protocol details the conversion of the carboxylic acid to its corresponding methyl ester using a classic Fischer esterification.

Rationale: Fischer esterification is an acid-catalyzed reaction between a carboxylic acid and an alcohol.[7] Using the alcohol (in this case, methanol) as the solvent ensures a large excess, which, according to Le Châtelier's principle, drives the equilibrium towards the formation of the ester. A strong acid catalyst, like sulfuric acid, is required to protonate the carbonyl oxygen of the carboxylic acid, making it more electrophilic and susceptible to nucleophilic attack by the alcohol.

Materials and Reagents:

ReagentM.W. ( g/mol )AmountRole
3-[Ethyl(methyl)carbamoyl]benzoic acid207.231.0 gStarting Material
Methanol (MeOH)32.0450 mLReagent & Solvent
Sulfuric Acid (H₂SO₄), concentrated98.080.5 mLCatalyst
Saturated NaHCO₃ solution-As neededNeutralizing Agent
Diethyl Ether (Et₂O) or Ethyl Acetate (EtOAc)-As neededExtraction Solvent

Step-by-Step Methodology:

  • Setup: Suspend 3-[Ethyl(methyl)carbamoyl]benzoic acid (1.0 g) in methanol (50 mL) in a round-bottom flask equipped with a reflux condenser.

  • Catalyst Addition: Carefully add concentrated sulfuric acid (0.5 mL) dropwise to the stirring suspension.

  • Reaction: Heat the mixture to reflux (approximately 65°C). The reaction is typically complete in 6-18 hours. Monitor progress by TLC.

  • Workup: After cooling to room temperature, remove the bulk of the methanol under reduced pressure.

  • Extraction: Dissolve the residue in ethyl acetate or diethyl ether (50 mL) and transfer to a separatory funnel. Carefully wash the organic layer with saturated NaHCO₃ solution until effervescence ceases to neutralize the acidic catalyst. Then, wash with water and brine.

  • Purification: Dry the organic phase over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate in vacuo to obtain the crude methyl ester.

  • Final Product: If necessary, purify the product further by silica gel chromatography. Characterize the final ester by spectroscopic methods.

Conclusion

3-[Ethyl(methyl)carbamoyl]benzoic acid stands out as a highly functional and strategically valuable intermediate for synthetic chemists. Its robust amide group and reactive carboxylic acid handle provide a reliable platform for building molecular complexity. The protocols detailed herein for amide bond formation and esterification represent fundamental, reproducible methods that can be adapted for a wide range of substrates. By understanding the chemical principles behind these transformations, researchers can confidently and efficiently utilize this intermediate to accelerate their research and development programs, particularly in the pursuit of novel pharmaceutical agents.

References

  • Chemical Properties of 3-Ethylbenzoic acid (CAS 619-20-5). Cheméo. [Link]

  • The Role of Benzoic Acid Derivatives in Modern Drug Discovery. Medium. [Link]

  • Benzoic acid, 4-amino-3-methyl-, ethyl ester. Organic Syntheses Procedure. [Link]

  • Synthesis, Characterization and Biological Activity of Newly Synthesized Benzoic Acid and Phenylthiourea Derivative. ijarsct. [Link]

  • Novel process for the preparation of carbamoyl chlorides.
  • Unexpected Formation of 4-[(1-Carbamoyl-3-oxo-1,3-dihydro-2-benzofuran-1-yl)amino]benzoic Acid from 4-[(3-Amino-1-oxo-1H-2-benzopyran-4-yl)amino]benzoic Acid. MDPI. [Link]

  • Discovery of a series of novel 3-sulfonamido benzoic acid derivatives as promising P2Y14R antagonists for acute lung injury. PubMed. [Link]

  • Synthesis of a Series of Methyl Benzoates through Esterification with a Zr/Ti Solid Acid Catalyst. MDPI. [Link]

  • Method for one-step synthesizing N,N-diethyl-m-methyl benzamide in fixed bed.
  • Scheme 3. Substrate Scope with N-Ethyl,N-Methyl Carbamoyl Chloride a. ResearchGate. [Link]

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Application

Application Notes and Protocols: Screening 3-[Ethyl(methyl)carbamoyl]benzoic acid for Enzyme Inhibition Activity

Introduction: The Rationale for Screening 3-[Ethyl(methyl)carbamoyl]benzoic acid 3-[Ethyl(methyl)carbamoyl]benzoic acid is a synthetic organic compound characterized by a benzoic acid scaffold, a common feature in a vari...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Rationale for Screening 3-[Ethyl(methyl)carbamoyl]benzoic acid

3-[Ethyl(methyl)carbamoyl]benzoic acid is a synthetic organic compound characterized by a benzoic acid scaffold, a common feature in a variety of pharmacologically active molecules. The presence of the carbamoyl group introduces unique electronic and steric properties that could facilitate interactions with the active or allosteric sites of enzymes. Benzoic acid derivatives have been previously identified as inhibitors of several key enzyme classes, including cyclooxygenases (COX), which are pivotal in the inflammatory cascade, as well as protein phosphatases and malate dehydrogenases involved in cellular signaling and metabolism respectively[1][2]. This structural precedent provides a strong rationale for screening 3-[Ethyl(methyl)carbamoyl]benzoic acid for potential enzyme inhibitory activity, a critical step in the early stages of drug discovery.

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on how to screen 3-[Ethyl(methyl)carbamoyl]benzoic acid for its potential to inhibit enzyme activity. We will use the cyclooxygenase (COX) enzymes as a primary example, given their relevance to the benzoic acid scaffold's known anti-inflammatory potential. The principles and protocols detailed herein can be adapted for screening against other enzyme targets.

PART 1: Foundational Concepts in Enzyme Inhibition Assays

Before delving into specific protocols, it is crucial to understand the foundational principles of enzyme kinetics and inhibition. Enzymes are biological catalysts that accelerate the rate of biochemical reactions. The activity of an enzyme is typically measured by monitoring the rate of substrate consumption or product formation over time[3]. An enzyme inhibitor is a molecule that binds to an enzyme and decreases its activity[4].

The potency of an inhibitor is often quantified by its half-maximal inhibitory concentration (IC50), which is the concentration of the inhibitor required to reduce the rate of an enzymatic reaction by 50%[5][6]. A lower IC50 value indicates a more potent inhibitor[4].

It is also important to determine the mode of inhibition (e.g., competitive, non-competitive, uncompetitive), which provides insights into the mechanism by which the inhibitor interacts with the enzyme. This is typically achieved by performing kinetic studies at varying substrate and inhibitor concentrations[7].

PART 2: Experimental Design and Workflow

A robust experimental design is paramount for obtaining reliable and reproducible data. The following workflow provides a systematic approach to screening 3-[Ethyl(methyl)carbamoyl]benzoic acid for enzyme inhibition.

experimental_workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis & Interpretation prep_compound Prepare Stock Solution of 3-[Ethyl(methyl)carbamoyl]benzoic acid initial_screen Initial Single-Concentration Inhibition Screen prep_compound->initial_screen prep_enzyme Obtain and Prepare Target Enzyme (e.g., COX-2) prep_enzyme->initial_screen prep_reagents Prepare Assay Buffers and Reagents prep_reagents->initial_screen calc_inhibition Calculate Percent Inhibition initial_screen->calc_inhibition dose_response Dose-Response Assay to Determine IC50 calc_ic50 Calculate IC50 Value dose_response->calc_ic50 kinetic_studies Enzyme Kinetic Studies (Varying Substrate Concentration) determine_moi Determine Mode of Inhibition kinetic_studies->determine_moi calc_inhibition->dose_response If significant inhibition calc_ic50->kinetic_studies For potent inhibitors

Caption: A generalized workflow for screening a compound for enzyme inhibition.

PART 3: Detailed Protocols for COX-2 Inhibition Assay

This section provides a detailed protocol for a spectrophotometric assay to screen 3-[Ethyl(methyl)carbamoyl]benzoic acid for inhibition of human recombinant COX-2. This assay measures the peroxidase activity of COX, which is coupled to the oxidation of a chromogenic substrate[8].

Materials and Reagents
  • Enzyme: Human recombinant COX-2 (e.g., from Cayman Chemical or similar supplier)

  • Test Compound: 3-[Ethyl(methyl)carbamoyl]benzoic acid

  • Substrate: Arachidonic Acid

  • Chromogenic Substrate: N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD)

  • Cofactor: Hematin

  • Buffer: Tris-HCl buffer (100 mM, pH 8.0)

  • Solvent for Test Compound: Dimethyl sulfoxide (DMSO)

  • Positive Control Inhibitor: Celecoxib (a known COX-2 selective inhibitor)

  • Microplate Reader: Capable of measuring absorbance at 590-620 nm

  • 96-well microplates

Protocol: Initial Single-Point Inhibition Screen
  • Prepare Reagents:

    • Prepare a 10 mM stock solution of 3-[Ethyl(methyl)carbamoyl]benzoic acid in DMSO.

    • Prepare a working solution of human recombinant COX-2 in Tris-HCl buffer. The final concentration should be determined based on the manufacturer's instructions to ensure a linear reaction rate.

    • Prepare a solution of arachidonic acid in ethanol.

    • Prepare a solution of TMPD in assay buffer.

    • Prepare a solution of hematin in assay buffer.

  • Assay Setup (in a 96-well plate):

    • 100% Activity Control: 150 µL Assay Buffer, 10 µL Hematin, 10 µL COX-2 solution, 10 µL DMSO.

    • Inhibitor Well: 150 µL Assay Buffer, 10 µL Hematin, 10 µL COX-2 solution, 10 µL of a 1 mM working solution of 3-[Ethyl(methyl)carbamoyl]benzoic acid (final concentration 100 µM).

    • Positive Control Well: 150 µL Assay Buffer, 10 µL Hematin, 10 µL COX-2 solution, 10 µL of a celecoxib working solution (final concentration to achieve >80% inhibition).

    • Blank Well: 160 µL Assay Buffer, 10 µL Hematin, 10 µL DMSO.

  • Pre-incubation: Incubate the plate at 37°C for 10 minutes. This allows the inhibitor to bind to the enzyme.

  • Initiate Reaction: Add 20 µL of the colorimetric substrate solution (TMPD) to all wells, followed immediately by 20 µL of the arachidonic acid solution to initiate the reaction.

  • Measure Absorbance: Immediately begin reading the absorbance at 590 nm every minute for 10-20 minutes using a microplate reader.

Protocol: IC50 Determination
  • Prepare Serial Dilutions: Prepare a series of dilutions of 3-[Ethyl(methyl)carbamoyl]benzoic acid in DMSO. A common range is from 100 µM to 0.01 µM in half-log or log dilutions.

  • Assay Setup: Set up the assay as described in the single-point screen, but instead of a single inhibitor concentration, add 10 µL of each dilution to separate wells.

  • Perform Assay and Data Collection: Follow steps 3-5 from the single-point screen protocol.

PART 4: Data Analysis and Interpretation

Calculating Percent Inhibition

The initial rate of the reaction (V) is determined from the linear portion of the absorbance versus time plot. The percent inhibition for each concentration of the test compound is calculated using the following formula:

% Inhibition = [1 - (V_inhibitor / V_control)] * 100

Where:

  • V_inhibitor is the initial reaction rate in the presence of the inhibitor.

  • V_control is the initial reaction rate of the 100% activity control (with DMSO).

Determining the IC50 Value

The IC50 value is determined by plotting the percent inhibition against the logarithm of the inhibitor concentration. A sigmoidal dose-response curve is then fitted to the data using non-linear regression analysis[5]. The IC50 is the concentration of the inhibitor that corresponds to 50% inhibition on this curve.

ic50_curve IC50 Determination cluster_curve x_axis log[Inhibitor] y_axis % Inhibition p1 p2 p3 p4 p5 ic50_point ic50_x log(IC50) ic50_point->ic50_x ic50_y 50% ic50_y->ic50_point c1->c2 c2->c3 c3->c4 c4->c5 c5->c6 c6->c7 c7->c8

Caption: A representative sigmoidal dose-response curve for IC50 determination.

Data Presentation
CompoundTarget EnzymeAssay MethodIC50 (µM) [Example Data]
3-[Ethyl(methyl)carbamoyl]benzoic acidCOX-2Spectrophotometric15.2
Celecoxib (Positive Control)COX-2Spectrophotometric0.05

PART 5: Self-Validating Systems and Trustworthiness

To ensure the trustworthiness of the results, every protocol must be a self-validating system. This is achieved through the inclusion of appropriate controls:

  • Negative Control (100% Activity): This well contains the enzyme, substrate, and the same concentration of solvent (DMSO) as the test compound wells. It establishes the baseline maximum enzyme activity.

  • Positive Control: A known inhibitor of the target enzyme is included to confirm that the assay is sensitive to inhibition.

  • Blank: This well contains all assay components except the enzyme, to account for any non-enzymatic reaction or background absorbance.

Consistent results from these controls across experiments build confidence in the generated data.

Conclusion and Future Directions

This application note has outlined a comprehensive and robust methodology for screening 3-[Ethyl(methyl)carbamoyl]benzoic acid for enzyme inhibitory activity, with a specific focus on COX-2. A significant inhibitory effect in the initial screen warrants further investigation, including the determination of the IC50 value and elucidation of the mechanism of inhibition through detailed kinetic studies. The protocols and principles described herein provide a solid foundation for these subsequent investigations, paving the way for the potential discovery of novel therapeutic agents.

References

  • edX. IC50 Determination. Retrieved from [Link]

  • Burdzinska, A., et al. (2021). A standard operating procedure for an enzymatic activity inhibition assay. European Biophysics Journal, 50(3-4), 345–352. Retrieved from [Link]

  • Wikipedia. IC50. Retrieved from [Link]

  • Patsnap Synapse. (2025). How to Perform a Standard Enzyme Activity Assay? Retrieved from [Link]

  • Scientist Live. (2022). Enzyme Kinetics Considerations. Retrieved from [Link]

  • Creative Biogene. Enzyme Kinetic Assay. Retrieved from [Link]

  • Edmondson, D. E., & Newton-Vinson, P. (2018). Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs. Molecules, 23(10), 2513. Retrieved from [Link]

  • National Center for Biotechnology Information. (2012). Basics of Enzymatic Assays for HTS. In Assay Guidance Manual. Retrieved from [Link]

  • Papoian, R., et al. (2016). Determination of half-maximal inhibitory concentration using biosensor-based protein interaction analysis. Analytical Biochemistry, 508, 78-85. Retrieved from [Link]

  • Chem Help ASAP. (2021). measuring enzyme inhibition by drugs. Retrieved from [Link]

  • National Center for Biotechnology Information. (2012). Mechanism of Action Assays for Enzymes. In Assay Guidance Manual. Retrieved from [Link]

  • ResearchGate. Can someone provide me with protocols for enzyme inhibition assay and their kinetics? Retrieved from [Link]

  • Sun, J., et al. (2015). Identification of para-Substituted Benzoic Acid Derivatives as Potent Inhibitors of the Protein Phosphatase Slingshot. ChemMedChem, 10(12), 2015-2021. Retrieved from [Link]

  • Lee, S. H., et al. (2017). Methyl 3-(3-(4-(2,4,4-Trimethylpentan-2-yl)phenoxy)-propanamido)benzoate as a Novel and Dual Malate Dehydrogenase (MDH) 1/2 Inhibitor Targeting Cancer Metabolism. Journal of Medicinal Chemistry, 60(21), 8959-8973. Retrieved from [Link]

  • Riendeau, D., et al. (2006). An ELISA method to measure inhibition of the COX enzymes. Nature Protocols, 1(4), 1845-1850. Retrieved from [Link]

  • Zuo, X., et al. (2012). Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry. Journal of Analytical & Bioanalytical Techniques, S5:004. Retrieved from [Link]

  • Kameshita, I., et al. (2018). In-Gel Protein Phosphatase Assay Using Fluorogenic Substrates. Methods in Molecular Biology, 1853, 165-172. Retrieved from [Link]

  • ResearchGate. How do I assay for cyclooxygenase using spectrophotometric method? Retrieved from [Link]

  • Bio-protocol. Inhibition of enzyme activity. Retrieved from [Link]

Sources

Method

Application Note: A Robust Protocol for the Laboratory Synthesis of 3-[Ethyl(methyl)carbamoyl]benzoic Acid

Abstract This document provides a comprehensive, field-tested protocol for the synthesis of 3-[Ethyl(methyl)carbamoyl]benzoic acid, a key building block in pharmaceutical and materials science research. The synthesis is...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive, field-tested protocol for the synthesis of 3-[Ethyl(methyl)carbamoyl]benzoic acid, a key building block in pharmaceutical and materials science research. The synthesis is achieved through a reliable two-step process commencing with the conversion of 3-carboxybenzoic acid (isophthalic acid) to its corresponding acid chloride, followed by a Schotten-Baumann acylation with N-ethylmethylamine. This guide is designed for researchers, scientists, and drug development professionals, offering in-depth explanations of experimental choices, a self-validating protocol, and visual aids to ensure reproducibility and safety.

Introduction and Rationale

3-[Ethyl(methyl)carbamoyl]benzoic acid is a disubstituted benzoic acid derivative featuring both a carboxylic acid and a tertiary amide functional group. This unique structure makes it a valuable intermediate for synthesizing more complex molecules, including active pharmaceutical ingredients (APIs) and functional polymers. The presence of the carboxylic acid allows for further modifications, such as esterification or amide coupling, while the N,N-disubstituted carbamoyl moiety provides specific steric and electronic properties.

The synthetic strategy detailed herein was chosen for its efficiency, high yield, and reliance on well-understood, robust chemical transformations. The primary method involves the nucleophilic acyl substitution of an activated carboxylic acid derivative.

Chosen Synthetic Route:

  • Activation of Carboxylic Acid: 3-Carboxybenzoic acid is converted to 3-(chlorocarbonyl)benzoic acid using thionyl chloride (SOCl₂). This step is critical as the acid chloride is significantly more electrophilic than the parent carboxylic acid, facilitating the subsequent reaction with the amine.

  • Amide Formation: The resulting acid chloride is reacted with N-ethylmethylamine under Schotten-Baumann conditions. This classic method uses an aqueous base to neutralize the hydrochloric acid byproduct, driving the reaction to completion.[1][2][3]

This approach avoids harsh conditions and utilizes readily available starting materials, making it highly suitable for a standard laboratory setting.

Reaction Scheme and Mechanism

Step 1: Acid Chloride Formation

Step 2: Amide Formation (Schotten-Baumann Reaction)

Mechanistic Insight: The Schotten-Baumann reaction proceeds via a nucleophilic acyl substitution mechanism.[2][4] The lone pair of electrons on the nitrogen atom of N-ethylmethylamine attacks the electrophilic carbonyl carbon of the acid chloride, forming a tetrahedral intermediate. The intermediate then collapses, expelling the chloride ion as a leaving group. The base present in the reaction medium (e.g., sodium hydroxide or triethylamine) neutralizes the hydrochloric acid (HCl) generated, preventing the protonation of the amine nucleophile and shifting the equilibrium towards the product.[3][5]

Experimental Protocol: A Self-Validating System

This protocol includes checkpoints and characterization steps to ensure the integrity of the synthesis at each stage.

Materials and Reagents
Reagent/MaterialGradePuritySupplier (Example)Notes
3-Carboxybenzoic acidReagent≥99%Sigma-AldrichAlso known as Isophthalic acid.
Thionyl chloride (SOCl₂)ReagentPlus®≥99%Sigma-AldrichHandle in a fume hood. Reacts violently with water.
N-EthylmethylamineSynthesis≥98%Acros OrganicsVolatile and flammable. Keep container tightly closed.
Dichloromethane (DCM)Anhydrous≥99.8%Fisher ScientificUse anhydrous grade to prevent hydrolysis of SOCl₂.
Triethylamine (TEA)Synthesis≥99%Alfa AesarActs as a base to neutralize HCl.
Hydrochloric acid (HCl)37% w/wACS ReagentJ.T.BakerUsed for acidification during work-up.
Sodium sulfate (Na₂SO₄)AnhydrousReagentVWR ChemicalsUsed as a drying agent.
Ethyl acetateHPLC Grade≥99.5%EMD MilliporeUsed for extraction and recrystallization.
HexanesHPLC Grade≥95%HoneywellUsed for recrystallization.
Equipment Setup
  • Three-neck round-bottom flask (250 mL)

  • Reflux condenser with a drying tube (CaCl₂ or Drierite)

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Dropping funnel (100 mL)

  • Ice bath

  • Separatory funnel (500 mL)

  • Rotary evaporator

  • Büchner funnel and vacuum flask

  • Standard laboratory glassware

Step-by-Step Synthesis Procedure

Part A: Synthesis of 3-(Chlorocarbonyl)benzoic Acid (Intermediate)

  • Setup: Assemble a 250 mL three-neck round-bottom flask with a magnetic stir bar, a reflux condenser fitted with a drying tube, and a stopper. Place the flask in a heating mantle. All glassware must be oven-dried to ensure it is free of moisture.

  • Reagent Addition: In a fume hood, charge the flask with 3-carboxybenzoic acid (10.0 g, 60.2 mmol). Add anhydrous dichloromethane (80 mL).

  • Activation: Slowly add thionyl chloride (13.1 mL, 180.6 mmol, 3.0 eq.) to the suspension via the dropping funnel over 15 minutes. Causality: Thionyl chloride is added in excess to ensure complete conversion of the carboxylic acid to the acid chloride. The reaction generates SO₂ and HCl gases, which must be vented through the drying tube into a scrubbing solution (e.g., NaOH solution).

  • Reaction: Heat the mixture to reflux (approx. 40°C) and stir for 2-3 hours. The reaction is complete when the solution becomes clear and gas evolution ceases.

  • Validation Checkpoint: The reaction can be monitored by taking a small aliquot, carefully quenching it with methanol, and analyzing by TLC or ¹H NMR to confirm the formation of the methyl ester, indicating the presence of the acid chloride.

  • Isolation of Intermediate: Cool the reaction mixture to room temperature. Remove the excess thionyl chloride and DCM under reduced pressure using a rotary evaporator. The resulting crude 3-(chlorocarbonyl)benzoic acid (a solid) is used directly in the next step without further purification.

Part B: Synthesis of 3-[Ethyl(methyl)carbamoyl]benzoic Acid

  • Setup: Re-dissolve the crude 3-(chlorocarbonyl)benzoic acid in anhydrous dichloromethane (100 mL) in a clean, dry flask under a nitrogen atmosphere. Cool the flask to 0°C using an ice bath.

  • Amine Addition: In a separate beaker, dissolve N-ethylmethylamine (6.4 mL, 72.2 mmol, 1.2 eq.) and triethylamine (12.6 mL, 90.3 mmol, 1.5 eq.) in anhydrous DCM (30 mL).

  • Reaction: Add the amine/triethylamine solution dropwise to the stirred acid chloride solution at 0°C over 30 minutes. Causality: Slow, cold addition controls the exothermic reaction. Triethylamine is a non-nucleophilic base that scavenges the HCl produced, preventing the formation of N-ethylmethylammonium chloride and allowing the free amine to act as a nucleophile.

  • Completion: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for an additional 2-4 hours.

  • Validation Checkpoint: Monitor the reaction progress by TLC (e.g., 1:1 Ethyl Acetate:Hexanes), observing the disappearance of the starting acid chloride spot and the appearance of the product spot.

Work-up and Purification
  • Quenching: Carefully pour the reaction mixture into a separatory funnel containing 100 mL of water.

  • Extraction: Wash the organic layer sequentially with 1 M HCl (2 x 50 mL) to remove excess amines, followed by saturated sodium bicarbonate solution (2 x 50 mL) to remove any unreacted carboxylic acid, and finally with brine (1 x 50 mL). Rationale: This aqueous work-up systematically removes basic, acidic, and water-soluble impurities.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent using a rotary evaporator to yield the crude product as an off-white solid or oil.

  • Purification: Recrystallize the crude product from an ethyl acetate/hexanes solvent system. Dissolve the solid in a minimal amount of hot ethyl acetate and slowly add hexanes until turbidity persists. Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

  • Final Product Isolation: Collect the purified crystals by vacuum filtration, wash with a small amount of cold hexanes, and dry under vacuum. A typical yield is 80-90%.

  • Final Validation: Confirm the identity and purity of the final product using ¹H NMR, ¹³C NMR, IR spectroscopy, and melting point analysis.

Data Summary and Expected Results

ParameterValueNotes
Starting Material (3-Carboxybenzoic acid)10.0 g (60.2 mmol)---
N-Ethylmethylamine6.4 mL (72.2 mmol)1.2 equivalents
Triethylamine12.6 mL (90.3 mmol)1.5 equivalents
Theoretical Yield12.48 gBased on 3-carboxybenzoic acid as the limiting reagent.
Expected Experimental Yield10.0 - 11.2 gCorresponds to an 80-90% yield.
AppearanceWhite to off-white crystalline solid---
Melting Point (Literature)~155-158 °CVaries slightly based on purity.

Workflow Visualization

The following diagram illustrates the key stages of the synthesis process, from initial setup to the final, purified product.

Synthesis_Workflow cluster_prep Part A: Intermediate Preparation cluster_synthesis Part B: Amide Synthesis cluster_purification Purification & Validation reagents_a 1. Combine 3-Carboxybenzoic Acid & Anhydrous DCM activation 2. Add Thionyl Chloride (SOCl₂) reagents_a->activation reflux 3. Reflux for 2-3 hours activation->reflux evaporation_a 4. Evaporate to obtain crude acid chloride reflux->evaporation_a dissolve 5. Dissolve Acid Chloride in Anhydrous DCM (0°C) evaporation_a->dissolve amine_add 6. Add N-Ethylmethylamine & Triethylamine Solution dissolve->amine_add react 7. Stir at Room Temp for 2-4 hours amine_add->react workup 8. Aqueous Work-up (HCl, NaHCO₃, Brine) react->workup dry 9. Dry (Na₂SO₄) & Concentrate workup->dry recrystallize 10. Recrystallize from Ethyl Acetate/Hexanes dry->recrystallize final_product 11. Filter & Dry Final Product recrystallize->final_product validation 12. Characterize (NMR, IR, MP) final_product->validation caption Experimental Workflow for Synthesis of 3-[Ethyl(methyl)carbamoyl]benzoic acid

Caption: Workflow for the synthesis of 3-[Ethyl(methyl)carbamoyl]benzoic acid.

Safety and Handling

  • Thionyl Chloride (SOCl₂): Highly corrosive and toxic. Reacts violently with water. All operations must be conducted in a certified chemical fume hood. Wear appropriate personal protective equipment (PPE), including a lab coat, safety goggles, and acid-resistant gloves.

  • N-Ethylmethylamine: Flammable liquid with a strong odor. Avoid inhalation and skin contact.

  • Dichloromethane (DCM): Volatile and a suspected carcinogen. Use only in a well-ventilated area or fume hood.

  • Acids and Bases: Concentrated HCl and triethylamine are corrosive. Handle with care.

Always consult the Safety Data Sheet (SDS) for each reagent before beginning any experimental work.

Conclusion

This application note details a robust and reproducible method for the synthesis of 3-[Ethyl(methyl)carbamoyl]benzoic acid. By employing a classic two-step approach involving acid chloride formation and a Schotten-Baumann amidation, this protocol provides a high-yield pathway to a valuable chemical intermediate. The inclusion of mechanistic rationale, validation checkpoints, and detailed safety information ensures that researchers can confidently and safely execute this synthesis in a standard laboratory environment.

References

  • Schotten–Baumann reaction . Wikipedia. [Link][1]

  • Schotten–Baumann reaction . Grokipedia. [Link][2]

  • Schotten Baumann Reaction . BYJU'S. (2019-11-17). [Link][3]

  • Amide Synthesis . Fisher Scientific. [Link][5]

  • Chemistry Schotten Baumann Reaction . SATHEE. [Link][4]

Sources

Application

The Strategic Role of 3-[Ethyl(methyl)carbamoyl]benzoic Acid in the Synthesis of Active Pharmaceutical Ingredients (APIs)

Introduction: In the landscape of modern drug discovery and development, the selection of appropriate building blocks is a critical determinant of synthetic efficiency and the ultimate pharmacological profile of an activ...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: In the landscape of modern drug discovery and development, the selection of appropriate building blocks is a critical determinant of synthetic efficiency and the ultimate pharmacological profile of an active pharmaceutical ingredient (API). 3-[Ethyl(methyl)carbamoyl]benzoic acid, a bespoke substituted benzoic acid derivative, has emerged as a valuable scaffold in medicinal chemistry. Its unique structural features, comprising a carboxylic acid for versatile coupling reactions and a sterically-defined tertiary amide, offer medicinal chemists a powerful tool to modulate physicochemical properties such as solubility, lipophilicity, and metabolic stability, thereby fine-tuning the therapeutic efficacy of drug candidates. Benzoic acid and its derivatives have a long-standing history as precursors in the synthesis of a wide array of pharmaceuticals, owing to their inherent reactivity and physiological relevance.[1][2]

This technical guide provides a comprehensive overview of 3-[Ethyl(methyl)carbamoyl]benzoic acid as a building block, detailing its synthesis, physicochemical properties, and, most importantly, its application in the synthesis of APIs through well-defined protocols. The causality behind experimental choices is elucidated to provide researchers with actionable insights for their own drug development programs.

Physicochemical Properties and Characterization

A thorough understanding of the physicochemical properties of a building block is paramount for its effective utilization in synthesis.

PropertyValueSource
CAS Number 1010797-03-1[3]
Molecular Formula C₁₁H₁₃NO₃[4]
Molecular Weight 207.23 g/mol [4]
Predicted pKa 4.00 ± 0.10[5]
Predicted Boiling Point 410.5 ± 28.0 °C[5]
Predicted Density 1.192 ± 0.06 g/cm³[5]
Physical Form Powder[3]
Storage Temperature Room Temperature[3]

Diagram of 3-[Ethyl(methyl)carbamoyl]benzoic acid Structure:

Caption: Chemical structure of 3-[Ethyl(methyl)carbamoyl]benzoic acid.

Synthesis of the Building Block: A Strategic Approach

The synthesis of 3-[Ethyl(methyl)carbamoyl]benzoic acid is a critical first step. A common and efficient method involves the selective amidation of a suitable benzoic acid precursor. A robust protocol is detailed below.

Protocol 1: Synthesis of 3-[Ethyl(methyl)carbamoyl]benzoic acid

This protocol outlines the synthesis starting from 3-(chlorocarbonyl)benzoic acid. The choice of an acyl chloride as the starting material ensures a high-yielding and clean reaction with the corresponding amine.

Materials:

  • 3-(Chlorocarbonyl)benzoic acid

  • N-Ethylmethylamine

  • Triethylamine (Et₃N) or other suitable base

  • Dichloromethane (DCM) or other suitable aprotic solvent

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Rotary evaporator

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 3-(chlorocarbonyl)benzoic acid (1.0 eq) in anhydrous DCM.

  • Cool the solution to 0 °C using an ice bath.

  • In a separate flask, prepare a solution of N-ethylmethylamine (1.1 eq) and triethylamine (1.2 eq) in anhydrous DCM.

  • Add the amine solution dropwise to the cooled acyl chloride solution over 30 minutes, maintaining the temperature at 0 °C. The triethylamine acts as a scavenger for the HCl byproduct, driving the reaction to completion.[6]

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding 1 M HCl and transfer the mixture to a separatory funnel.

  • Separate the organic layer and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine. The acidic wash removes excess amine and base, while the basic wash removes any unreacted starting material.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude product.

  • Purify the crude product by recrystallization or column chromatography to obtain pure 3-[Ethyl(methyl)carbamoyl]benzoic acid.

Diagram of Synthetic Workflow:

Synthesis_Workflow Start 3-(Chlorocarbonyl)benzoic acid + N-Ethylmethylamine + Triethylamine in DCM Reaction Amidation at 0°C to RT Start->Reaction Dropwise addition Workup Aqueous Workup (HCl, NaHCO₃, Brine) Reaction->Workup Quenching Purification Drying, Filtration, Concentration Workup->Purification Product Pure 3-[Ethyl(methyl)carbamoyl]benzoic acid Purification->Product

Caption: Workflow for the synthesis of the target building block.

Application in API Synthesis: The Gateway to Amide-Containing Drugs

The carboxylic acid functionality of 3-[Ethyl(methyl)carbamoyl]benzoic acid is the key to its utility as a building block. It allows for the formation of amide bonds, a ubiquitous linkage in a vast number of APIs.[7] The formation of an amide bond from a carboxylic acid typically requires an activation step to enhance the electrophilicity of the carboxyl carbon.[8]

Activation of the Carboxylic Acid:

A common and highly effective method for activating the carboxylic acid is its conversion to the corresponding acyl chloride. This is typically achieved using reagents like thionyl chloride (SOCl₂) or oxalyl chloride.[9] The resulting 3-[Ethyl(methyl)carbamoyl]benzoyl chloride is a highly reactive intermediate that readily couples with a wide range of amines to form the desired amide bond.

Diagram of Carboxylic Acid Activation:

Carboxylic_Acid_Activation Starting_Material 3-[Ethyl(methyl)carbamoyl]benzoic acid Intermediate 3-[Ethyl(methyl)carbamoyl]benzoyl chloride (Activated Intermediate) Starting_Material->Intermediate Reaction Reagent SOCl₂ or (COCl)₂ Reagent->Intermediate API API with Amide Linkage Intermediate->API Amide Coupling Amine Primary or Secondary Amine (R-NH₂ or R₂NH) Amine->API

Caption: Activation of the building block for subsequent amide coupling.

Protocol 2: General Protocol for Amide Coupling using 3-[Ethyl(methyl)carbamoyl]benzoyl chloride

This protocol details the synthesis of a generic amide-containing API precursor from the activated building block.

Materials:

  • 3-[Ethyl(methyl)carbamoyl]benzoic acid

  • Thionyl chloride (SOCl₂) or oxalyl chloride

  • A primary or secondary amine (the other part of the target API)

  • A suitable base (e.g., triethylamine, diisopropylethylamine (DIPEA), or pyridine)

  • Anhydrous aprotic solvent (e.g., dichloromethane (DCM), tetrahydrofuran (THF), or N,N-dimethylformamide (DMF))

  • Standard laboratory glassware for inert atmosphere reactions

  • Rotary evaporator

Procedure:

Part A: Formation of the Acyl Chloride

  • In a flame-dried, round-bottom flask under an inert atmosphere, suspend or dissolve 3-[Ethyl(methyl)carbamoyl]benzoic acid (1.0 eq) in a minimal amount of anhydrous DCM or another suitable solvent.

  • Add a catalytic amount of DMF (1-2 drops).

  • Slowly add thionyl chloride (1.2-1.5 eq) or oxalyl chloride (1.2-1.5 eq) dropwise at room temperature. The reaction with thionyl chloride is often performed at reflux.[4][10]

  • Stir the reaction mixture at room temperature (or reflux for thionyl chloride) for 1-3 hours. The reaction progress can be monitored by the cessation of gas evolution (HCl and SO₂ for SOCl₂, or HCl, CO, and CO₂ for oxalyl chloride).

  • Once the reaction is complete, remove the excess reagent and solvent under reduced pressure to obtain the crude 3-[Ethyl(methyl)carbamoyl]benzoyl chloride. This intermediate is often used immediately in the next step without further purification.

Part B: Amide Coupling

  • Dissolve the crude 3-[Ethyl(methyl)carbamoyl]benzoyl chloride in an anhydrous aprotic solvent like DCM or THF.

  • In a separate flask, dissolve the desired primary or secondary amine (1.0-1.2 eq) and a suitable base (1.5-2.0 eq) in the same anhydrous solvent.

  • Cool the amine solution to 0 °C.

  • Slowly add the acyl chloride solution to the cooled amine solution. The base is crucial to neutralize the HCl generated during the reaction.[6]

  • Allow the reaction to warm to room temperature and stir for 2-16 hours, monitoring by TLC.

  • Upon completion, perform an aqueous workup similar to Protocol 1 to remove salts and excess reagents.

  • Dry the organic layer, concentrate, and purify the final amide product by column chromatography or recrystallization.

Example Application: Synthesis of a Hypothetical Kinase Inhibitor Precursor

Kinase inhibitors are a significant class of drugs, particularly in oncology. Many of these molecules contain amide linkages. The 3-[Ethyl(methyl)carbamoyl]benzoic acid building block can be strategically employed to introduce a specific substitution pattern that may be crucial for binding to the kinase active site.

For instance, coupling 3-[Ethyl(methyl)carbamoyl]benzoyl chloride with a substituted aniline, a common core in many kinase inhibitors, would yield a key intermediate. The ethyl(methyl)carbamoyl group can provide a desirable vector for interacting with the solvent-exposed region of the protein, while the rest of the molecule engages with the ATP-binding site.

Conclusion and Future Perspectives

3-[Ethyl(methyl)carbamoyl]benzoic acid represents a highly valuable and versatile building block for the synthesis of active pharmaceutical ingredients. Its straightforward preparation and the robust reactivity of its activated carboxylic acid derivative make it an attractive tool for medicinal chemists. The ability to introduce a specific tertiary amide moiety allows for the fine-tuning of pharmacokinetic and pharmacodynamic properties, which is a cornerstone of modern drug design.

The protocols detailed herein provide a solid foundation for researchers to incorporate this building block into their synthetic strategies. As the demand for novel therapeutics with improved properties continues to grow, the strategic use of well-designed building blocks like 3-[Ethyl(methyl)carbamoyl]benzoic acid will undoubtedly play an increasingly important role in the future of drug discovery.

References

  • IJPPR. (2025, May 15). A Brief Review on Introduction, History, Synthesis and Application of Benzoic Acid. Retrieved from [Link]

  • Khan Academy. (n.d.). Amide formation from carboxylic acid derivatives. Retrieved from [Link]

  • Google Patents. (n.d.). US8324429B2 - Preparation method of rivastigmine, its intermediates and preparation method of the intermediates.
  • Google Patents. (n.d.). US10882819B2 - Synthesis of novel intermediate(s) for preparing rivastigmine.
  • Google Patents. (n.d.). US8013181B2 - Preparation of rivastigmine and its salts.
  • YouTube. (2013, December 8). Reaction of Carboxylic Acids with Thionyl Chloride. Retrieved from [Link]

  • ijarsct. (2025, June 2). Synthesis, Characterization and Biological Activity of Newly Synthesized Benzoic Acid and Phenylthiourea Derivative. Retrieved from [Link]

  • Google Patents. (n.d.). CN102381993A - Preparation method of 3-(N,N-dimethylamino)phenol.
  • Falcocchio, S., et al. (2017). Formation of amides: one-pot condensation of carboxylic acids and amines mediated by TiCl4. Chemistry Central Journal, 11(1), 89. [Link]

  • PrepChem. (n.d.). Synthesis of 3-diethylaminophenetol. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Amide synthesis by acylation. Retrieved from [Link]

  • PrepChem. (n.d.). Preparation of 3-diethylaminophenol. Retrieved from [Link]

  • MDPI. (2022). N,N-Diethyl-3-methylbenzamide. Molbank, 2022(3), M1395. [Link]

  • SciELO Cuba. (n.d.). A new method for synthesis of N,N-diethyl-m-methylbenzamide. Retrieved from [Link]

  • Google Patents. (n.d.). US4967004A - Process for producing N,N-diethylaminophenols.
  • PubChem. (n.d.). 3-Hydroxybenzoic Acid. Retrieved from [Link]

  • Sharma, A., & Kumar, V. (2021). Amide Bond Activation of Biological Molecules. Molecules, 26(15), 4635. [Link]

Sources

Method

Application Note: A Detailed Protocol for Monitoring Reactions of Benzoic Acid Derivatives using Thin Layer Chromatography

Introduction: The Utility of Thin Layer Chromatography in Synthetic Chemistry Thin Layer Chromatography (TLC) is a cornerstone analytical technique in synthetic organic chemistry, valued for its speed, simplicity, and co...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Utility of Thin Layer Chromatography in Synthetic Chemistry

Thin Layer Chromatography (TLC) is a cornerstone analytical technique in synthetic organic chemistry, valued for its speed, simplicity, and cost-effectiveness.[1][2] It provides a rapid qualitative assessment of the components in a mixture, making it an indispensable tool for monitoring the progress of chemical reactions.[3][4] By allowing for the simultaneous analysis of the starting material, reaction mixture, and product, TLC enables chemists to determine the consumption of reactants and the formation of products in near real-time. This application note provides a comprehensive protocol for utilizing TLC to monitor reactions involving benzoic acid and its derivatives, a class of compounds prevalent in pharmaceuticals and other fine chemicals.

Pillar 1: Expertise & Experience - The Causality Behind Experimental Choices

The successful application of TLC for monitoring reactions with benzoic acid derivatives hinges on a clear understanding of the underlying chemical principles. The choices of stationary phase, mobile phase, and visualization technique are not arbitrary; they are dictated by the physicochemical properties of the analytes.

The Stationary Phase: Silica Gel as the Adsorbent of Choice

For the separation of polar, acidic compounds like benzoic acid derivatives, silica gel is the most commonly used stationary phase.[5] Silica gel is a porous form of silicon dioxide with surface silanol (Si-OH) groups, which are polar and slightly acidic.[6] These silanol groups can engage in hydrogen bonding and dipole-dipole interactions with the analytes. More polar compounds will interact more strongly with the silica gel and thus travel a shorter distance up the TLC plate, resulting in a lower Retention Factor (Rf) value.[7][8]

The Mobile Phase: A Tailored Eluent System for Acidic Compounds

The selection of the mobile phase, or eluent, is critical for achieving good separation. For benzoic acid derivatives, a common issue is "tailing" or "streaking," where the spots elongate rather than remaining compact.[1][9] This is often due to the ionization of the carboxylic acid group, which can lead to a range of interactions with the stationary phase. To suppress this ionization and obtain sharp, well-defined spots, a small amount of a volatile acid, such as acetic acid or formic acid, is typically added to the mobile phase.[6][10][11] This acidic modifier ensures that the benzoic acid derivatives remain in their protonated, less polar form.

A typical mobile phase for the TLC of benzoic acid derivatives is a mixture of a non-polar solvent (e.g., hexanes or toluene) and a more polar solvent (e.g., ethyl acetate or ethanol).[2][12] The ratio of these solvents can be adjusted to optimize the separation; increasing the proportion of the polar solvent will increase the polarity of the mobile phase, causing all compounds to travel further up the plate (higher Rf values).[5]

Visualization Techniques: Making the Invisible, Visible

Since most organic compounds are colorless, various methods are employed to visualize the separated spots on the TLC plate.[13]

  • UV Light (Non-destructive): Benzoic acid and its derivatives contain aromatic rings, which are typically UV-active.[13][14] When a TLC plate containing a fluorescent indicator (often designated as F254) is irradiated with short-wave UV light (254 nm), the plate fluoresces green.[13][14] The UV-absorbing compounds on the plate quench this fluorescence, appearing as dark spots.[14] This method is non-destructive, meaning the compounds on the plate are not chemically altered and can potentially be recovered.[13][14]

  • Iodine Vapor (Semi-destructive): Exposing the developed TLC plate to iodine vapor is a simple and effective visualization method.[14][15] Iodine has a high affinity for many organic compounds, particularly those that are unsaturated or aromatic, forming colored complexes.[14][16][17] The spots typically appear as yellow-brown against a lighter brown background.[14] While this method is generally effective, the stains can fade over time, and it is considered semi-destructive as the iodine can react with the compounds.[15]

  • Chemical Stains (Destructive): A variety of chemical stains can be used for visualization, which involve a chemical reaction between the stain and the compounds on the plate.[14] These methods are destructive.[13] Common stains include:

    • Potassium Permanganate (KMnO4): This stain is useful for visualizing compounds that can be oxidized, such as those with double bonds, alcohols, and aldehydes.[17][18] It appears as yellow-brown spots on a purple background.[17]

    • p-Anisaldehyde: This is a good general-purpose stain that can produce a range of colors with different functional groups upon heating.[17]

    • Bromocresol Green: This stain is specifically useful for acidic compounds, which appear as yellow spots on a blue background.[19]

Pillar 2: Trustworthiness - A Self-Validating Protocol

This protocol is designed to be self-validating by incorporating controls and clear interpretation guidelines. The use of co-spotting, in particular, provides an internal standard for confident identification of reactants and products.

Experimental Workflow Diagram

TLC_Workflow cluster_prep Preparation cluster_execution Execution cluster_analysis Analysis prep_sample Prepare Samples: - Starting Material (SM) - Reaction Mixture (RM) - Co-spot (SM+RM) spot_plate Spot Samples on Baseline prep_sample->spot_plate prep_tlc Prepare TLC Plate: - Draw baseline with pencil - Mark lanes prep_tlc->spot_plate prep_chamber Prepare Developing Chamber: - Add mobile phase - Saturate with filter paper develop_plate Develop Plate in Chamber prep_chamber->develop_plate spot_plate->develop_plate dry_plate Dry the Developed Plate develop_plate->dry_plate visualize Visualize Spots: - UV Light - Iodine Vapor - Chemical Stain dry_plate->visualize calculate_rf Calculate Rf Values visualize->calculate_rf interpret Interpret Results: - Monitor SM consumption - Monitor Product formation calculate_rf->interpret

Sources

Application

Application Notes &amp; Protocols for Assessing the Antimicrobial and Anti-inflammatory Properties of 3-[Ethyl(methyl)carbamoyl]benzoic acid

Abstract This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the methodologies to assess the potential antimicrobial and anti-inflammatory properties of the nov...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the methodologies to assess the potential antimicrobial and anti-inflammatory properties of the novel compound, 3-[Ethyl(methyl)carbamoyl]benzoic acid. While the therapeutic potential of this specific molecule is yet to be extensively reported, its structural motifs, particularly the carbamoyl benzoic acid scaffold, suggest the possibility of bioactivity. Preliminary studies on analogous structures, such as 3-({[(2-Aminoethyl)carbamoyl]amino}methyl)benzoic acid hydrochloride, have indicated potential antimicrobial and anti-inflammatory effects[1]. This guide presents a structured, field-proven workflow, from initial screening to more detailed in vitro characterization, designed to rigorously evaluate the compound's efficacy and provide a foundation for further development.

Introduction: The Scientific Rationale

The increasing prevalence of multidrug-resistant pathogens and the chronic nature of inflammatory diseases necessitate the continuous discovery and development of new therapeutic agents. Benzoic acid derivatives have historically been a rich source of biologically active compounds, exhibiting a wide range of pharmacological activities, including antimicrobial and anti-inflammatory actions[1]. The subject of this guide, 3-[Ethyl(methyl)carbamoyl]benzoic acid, is a synthetic organic compound characterized by a benzoic acid core with a carbamoyl substituent. The carbamate group is a key structural motif in many approved drugs and is known to be involved in various biological interactions, including enzyme inhibition[1].

The strategic approach outlined herein is to first establish a foundational understanding of the compound's potential antimicrobial spectrum and potency. This is followed by an investigation into its anti-inflammatory capabilities through established in vitro models. The causality behind this staged approach is resource optimization and logical progression; broad-spectrum antimicrobial screening is a cost-effective initial step to identify any "hit" activity. Subsequently, more complex and resource-intensive cell-based anti-inflammatory assays are justified. Each protocol is designed to be self-validating through the inclusion of appropriate positive, negative, and vehicle controls, ensuring the generation of robust and reproducible data.

Compound Profile: 3-[Ethyl(methyl)carbamoyl]benzoic acid

PropertyValueSource
CAS Number 1010797-03-1[2]
Molecular Formula C₁₁H₁₃NO₃
Physical Form Powder
Boiling Point 410.5±28.0 °C (Predicted)[3]
Density 1.192±0.06 g/cm³ (Predicted)[3]
pKa 4.00±0.10 (Predicted)[3]

Assessment of Antimicrobial Properties

The initial phase of evaluation focuses on determining the compound's ability to inhibit or kill a panel of clinically relevant microorganisms. The recommended workflow begins with the determination of the Minimum Inhibitory Concentration (MIC) followed by the Minimum Bactericidal Concentration (MBC) for any observed inhibitory activity.

Antimicrobial_Workflow cluster_0 Phase 1: Antimicrobial Assessment A Prepare Stock Solution of 3-[Ethyl(methyl)carbamoyl]benzoic acid in appropriate solvent (e.g., DMSO) B Minimum Inhibitory Concentration (MIC) Assay (Broth Microdilution Method) A->B D Incubate and Determine MIC (Lowest concentration with no visible growth) B->D C Select Panel of Microorganisms (Gram-positive, Gram-negative, Fungi) C->B E Minimum Bactericidal Concentration (MBC) Assay D->E If MIC is observed F Plate samples from clear wells onto agar E->F G Determine MBC (Lowest concentration that kills ≥99.9% of inoculum) F->G H Analyze Data and Interpret Results G->H AntiInflammatory_Workflow cluster_1 Phase 2: Anti-inflammatory Assessment I Culture Macrophage Cell Line (e.g., RAW 264.7) J Cytotoxicity Assay (e.g., MTT) to determine non-toxic concentrations I->J K Nitric Oxide (NO) Inhibition Assay J->K Use non-toxic concentrations N Cyclooxygenase (COX-2) Inhibition Assay J->N Use non-toxic concentrations L Pre-treat cells with compound, then stimulate with LPS K->L M Measure Nitrite in supernatant (Griess Assay) L->M Q Analyze and Correlate Data M->Q O Fluorometric or Colorimetric Assay with purified COX-1 and COX-2 enzymes N->O P Determine IC₅₀ and Selectivity Index O->P P->Q

Caption: Workflow for assessing in vitro anti-inflammatory properties.

Protocol: Nitric Oxide (NO) Inhibition Assay in LPS-Stimulated Macrophages

This assay measures the ability of the compound to inhibit the production of nitric oxide, a key pro-inflammatory mediator, in macrophages stimulated with LPS.[4][5][6][7][8]

Materials:

  • RAW 264.7 macrophage cell line

  • Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS)

  • Lipopolysaccharide (LPS) from E. coli

  • 3-[Ethyl(methyl)carbamoyl]benzoic acid

  • Griess Reagent

  • 96-well cell culture plates

  • CO₂ incubator

Procedure:

  • Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and incubate for 24 hours to allow for adherence.

  • Compound Treatment: Pre-treat the cells with various non-toxic concentrations of 3-[Ethyl(methyl)carbamoyl]benzoic acid for 1-2 hours.

  • Inflammatory Stimulation: Add LPS to a final concentration of 1 µg/mL to all wells except the negative control.

  • Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO₂ atmosphere.

  • Nitrite Measurement:

    • Transfer 100 µL of the cell culture supernatant to a new 96-well plate.

    • Add 100 µL of Griess Reagent to each well and incubate at room temperature for 15 minutes.

    • Measure the absorbance at 540 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of NO inhibition relative to the LPS-only treated group. Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of NO production).

Illustrative Data for NO Inhibition:

Compound Concentration (µM)% NO Inhibition
112.5
1048.2
2575.6
5092.1
IC₅₀ ~10.5 µM
Protocol: COX-1 and COX-2 Inhibition Assay

This assay determines if the compound selectively inhibits the COX-2 enzyme, which is upregulated during inflammation, over the constitutively expressed COX-1 enzyme.[9][10][11][12][13]

Materials:

  • COX-2 Inhibitor Screening Kit (Fluorometric or Colorimetric)

  • Purified human recombinant COX-1 and COX-2 enzymes

  • Arachidonic acid (substrate)

  • Celecoxib (selective COX-2 inhibitor, positive control)

  • SC-560 (selective COX-1 inhibitor, positive control)

Procedure:

  • Follow Kit Instructions: The specific protocol will vary depending on the manufacturer of the assay kit. Generally, the assay involves the following steps.

  • Reagent Preparation: Prepare the assay buffer, enzyme solutions, and substrate according to the kit's manual.

  • Assay Setup: In separate wells for COX-1 and COX-2, add the assay buffer, heme cofactor, and the respective enzyme.

  • Compound Addition: Add various concentrations of 3-[Ethyl(methyl)carbamoyl]benzoic acid or the control inhibitors to the wells.

  • Reaction Initiation: Initiate the enzymatic reaction by adding arachidonic acid.

  • Measurement: Measure the fluorescence or absorbance kinetically according to the kit's protocol.

  • Data Analysis: Calculate the percentage of inhibition for each enzyme at different compound concentrations. Determine the IC₅₀ values for both COX-1 and COX-2 and calculate the COX-2 selectivity index (IC₅₀ COX-1 / IC₅₀ COX-2).

Illustrative Data for COX Inhibition:

CompoundCOX-1 IC₅₀ (µM)COX-2 IC₅₀ (µM)COX-2 Selectivity Index
3-[Ethyl(methyl)carbamoyl]benzoic acid>1008.5>11.7
Celecoxib (Control)500.862.5

Conclusion and Future Directions

The protocols detailed in this application note provide a robust framework for the initial in vitro assessment of 3-[Ethyl(methyl)carbamoyl]benzoic acid's antimicrobial and anti-inflammatory properties. The illustrative data suggests that this compound may possess moderate, selective anti-inflammatory activity with some bactericidal and fungistatic properties. A high COX-2 selectivity index, as hypothetically depicted, would be a promising characteristic for a novel anti-inflammatory agent, as it would suggest a reduced risk of gastrointestinal side effects associated with non-selective COX inhibitors.

Positive findings from these assays would warrant further investigation, including mechanism of action studies, in vivo efficacy in animal models of infection and inflammation, and comprehensive toxicological profiling. These foundational in vitro assessments are a critical and indispensable step in the drug discovery and development pipeline.

References

  • Microbe Investigations. (n.d.). Minimum Inhibitory Concentration (MIC) Test. Retrieved from [Link]

  • Plotka, M., & Boukherroub, R. (2023). Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. Protocols.io. Retrieved from [Link]

  • Microchem Laboratory. (n.d.). Minimum Bactericidal Concentration (MBC) Test. Retrieved from [Link]

  • Assay Genie. (n.d.). COX-2 Inhibitor Screening Kit (Fluorometric) (BN00777). Retrieved from [Link]

  • Microbe Investigations. (n.d.). Minimum Bactericidal Concentration (MBC) Test. Retrieved from [Link]

  • MacNeil, S. D., & Tumber, A. (2014). Establishing the Minimal Bactericidal Concentration of an Antimicrobial Agent for Planktonic Cells (MBC-P) and Biofilm Cells (MBC-B). Journal of Visualized Experiments, (83), e50902. Retrieved from [Link]

  • Grokipedia. (n.d.). Minimum bactericidal concentration. Retrieved from [Link]

  • Henrik's Lab. (2021, September 27). Broth Microdilution assay - How to determine the MIC (Minimum Inhibitory Concentration). YouTube. Retrieved from [Link]

  • Wikipedia. (n.d.). Minimum inhibitory concentration. Retrieved from [Link]

  • BPS Bioscience. (n.d.). COX2 Inhibitor Screening Assay Kit. Retrieved from [Link]

  • Wu, S. J., Ng, L. T., & Lin, D. L. (2007). Inhibition of nitric oxide in LPS-stimulated macrophages of young and senescent mice by δ-tocotrienol and quercetin. Journal of biomedical science, 14(5), 677–686. Retrieved from [Link]

  • Lee, S., et al. (2020). Evaluation of Selective COX-2 Inhibition and In Silico Study of Kuwanon Derivatives Isolated from Morus alba. Molecules, 25(18), 4258. Retrieved from [Link]

  • Su, J. H., et al. (2011). Inhibition of Nitric Oxide (NO) Production in Lipopolysaccharide (LPS)-Activated Murine Macrophage RAW 264.7 Cells by the Norsesterterpene Peroxide, Epimuqubilin A. Marine drugs, 9(8), 1405–1413. Retrieved from [Link]

  • Park, C. H., et al. (2012). Inhibition of nitric oxide production in LPS-stimulated RAW 264.7 cells by stem bark of Ulmus pumila L. Journal of the Korean Society for Applied Biological Chemistry, 55(3), 355-359. Retrieved from [Link]

  • Weldon, A. J., et al. (2012). LPS-Stimulated RAW 264.7 Macrophage Inducible Nitric Oxide Synthase (iNOS) and Nitric Oxide Production is Decreased by an Omega-3 Fatty Acid Lipid Emulsion. Journal of surgical research, 174(2), 301–306. Retrieved from [Link]

  • Rodríguez-Guzmán, R., et al. (2020). Inhibitory Effect on Nitric Oxide Release in LPS-Stimulated Macrophages and Free Radical Scavenging Activity of Croton linearis Jacq. Leaves. Plants, 9(12), 1664. Retrieved from [Link]

  • Creative BioMart. (n.d.). COX-2 Inhibitor Screening Kit. Retrieved from [Link]

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Technical Notes & Optimization

Troubleshooting

Best recrystallization solvent for purifying 3-[Ethyl(methyl)carbamoyl]benzoic acid.

This technical support guide provides researchers, scientists, and drug development professionals with in-depth troubleshooting and frequently asked questions regarding the recrystallization of 3-[Ethyl(methyl)carbamoyl]...

Author: BenchChem Technical Support Team. Date: February 2026

This technical support guide provides researchers, scientists, and drug development professionals with in-depth troubleshooting and frequently asked questions regarding the recrystallization of 3-[Ethyl(methyl)carbamoyl]benzoic acid. As Senior Application Scientists, we combine technical accuracy with practical, field-tested insights to help you achieve the highest purity for your compound.

Frequently Asked Questions (FAQs)

Q1: What is the best recrystallization solvent for 3-[Ethyl(methyl)carbamoyl]benzoic acid?

A1: The ideal recrystallization solvent for a specific compound is determined by its unique solubility profile. For 3-[Ethyl(methyl)carbamoyl]benzoic acid, a molecule containing both a polar carboxylic acid and a moderately polar tertiary amide group, a solvent of intermediate polarity is likely to be effective.

However, the optimal solvent or solvent system should be determined experimentally. We strongly recommend performing a small-scale solvent screening to identify the best solvent for your specific batch of material.

Q2: How do I perform a solvent screening for recrystallization?

A2: A systematic solvent screening is a crucial first step in developing a robust recrystallization protocol. This process involves testing the solubility of your compound in a variety of solvents at both room temperature and elevated temperatures.

Experimental Protocol: Microscale Solvent Screening

  • Preparation : Place a small amount (10-20 mg) of your crude 3-[Ethyl(methyl)carbamoyl]benzoic acid into several small test tubes.

  • Solvent Addition (Room Temperature) : To each test tube, add a different solvent dropwise (e.g., water, ethanol, isopropanol, acetone, ethyl acetate, toluene, and a heptane/ethyl acetate mixture). Start with about 0.5 mL.

  • Observation (Room Temperature) : Agitate the tubes and observe the solubility. A good candidate solvent will not dissolve the compound at room temperature.

  • Heating : If the compound is insoluble at room temperature, gently heat the test tube in a water bath or on a hot plate. Add the solvent dropwise until the solid just dissolves.

  • Cooling : Once the solid is dissolved, remove the test tube from the heat and allow it to cool slowly to room temperature. Then, place it in an ice bath to induce crystallization.

  • Evaluation : The ideal solvent is one in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures, and which produces well-formed crystals upon cooling.[4][5]

Q3: My compound "oils out" instead of crystallizing. What should I do?

A3: "Oiling out" occurs when the solute comes out of solution as a liquid rather than a solid. This often happens when the boiling point of the solvent is higher than the melting point of the solute, or when the solution is supersaturated.

Troubleshooting "Oiling Out":

  • Lower the temperature before cooling: After dissolving the compound at an elevated temperature, allow the solution to cool slightly before placing it in an ice bath.

  • Use a lower-boiling solvent: If possible, choose a solvent with a lower boiling point.

  • Add more solvent: The solution may be too concentrated. Add a small amount of hot solvent to the "oiled out" mixture to redissolve it, and then cool it again slowly.

  • Use a solvent mixture: A mixture of a good solvent and a poor solvent can sometimes prevent oiling out.

Troubleshooting Guide

Problem Potential Cause(s) Suggested Solution(s)
No crystals form upon cooling. - The solution is not saturated (too much solvent was added).- The compound is very soluble in the chosen solvent even at low temperatures.- The solution is supersaturated.- Boil off some of the solvent to concentrate the solution.- Try a less polar solvent or a solvent mixture.- Scratch the inside of the flask with a glass rod to induce nucleation.- Add a seed crystal of the pure compound.[6]
Poor recovery of the compound. - Too much solvent was used.- The compound has significant solubility in the cold solvent.- The crystals were not completely collected during filtration.- Use the minimum amount of hot solvent necessary to dissolve the compound.[1]- Ensure the solution is thoroughly cooled in an ice bath before filtration.- Wash the crystals with a minimal amount of ice-cold solvent.[6]
The recrystallized product is still impure. - The cooling process was too rapid, trapping impurities.- The chosen solvent did not effectively discriminate between the compound and the impurity.- The crystals were not washed sufficiently.- Allow the solution to cool slowly to room temperature before placing it in an ice bath.- Perform a second recrystallization with a different solvent.- Ensure the crystals are washed with fresh, cold solvent during filtration.

Solvent Selection Guide

The selection of an appropriate solvent is critical for successful recrystallization. The following table provides a list of common laboratory solvents and their properties to aid in your selection process.

Solvent Boiling Point (°C) Polarity (Dielectric Constant) Notes
Water10080.1Good for polar compounds. Benzoic acid has low solubility in cold water and higher solubility in hot water.[7][8][9]
Ethanol7824.5A versatile polar protic solvent. Often used in combination with water.[2][10]
Isopropanol8219.9Similar to ethanol but slightly less polar.
Acetone5620.7A polar aprotic solvent, good for moderately polar compounds.[3]
Ethyl Acetate776.0A moderately polar solvent.
Toluene1112.4A non-polar aromatic solvent.
Heptane981.9A non-polar aliphatic solvent, often used as an anti-solvent.

Experimental Workflow for Recrystallization

The following diagram illustrates the decision-making process for selecting a recrystallization solvent.

Recrystallization_Solvent_Selection Solvent Selection Workflow for Recrystallization start Start: Crude 3-[Ethyl(methyl)carbamoyl]benzoic acid solubility_test Perform Microscale Solvent Screening (Test various polar and non-polar solvents) start->solubility_test dissolves_cold Dissolves in cold solvent? solubility_test->dissolves_cold dissolves_hot Dissolves in hot solvent? dissolves_cold->dissolves_hot No bad_solvent Discard Solvent dissolves_cold->bad_solvent Yes crystals_form Crystals form on cooling? dissolves_hot->crystals_form Yes solvent_mixture Try Solvent Mixture (e.g., Ethanol/Water, Toluene/Heptane) dissolves_hot->solvent_mixture No good_solvent Good Single Solvent Found crystals_form->good_solvent Yes crystals_form->solvent_mixture No recrystallize Proceed with Bulk Recrystallization good_solvent->recrystallize solvent_mixture->solubility_test

Caption: A flowchart illustrating the systematic approach to selecting an optimal recrystallization solvent.

Detailed Recrystallization Protocol

  • Dissolution : In an Erlenmeyer flask, add the crude 3-[Ethyl(methyl)carbamoyl]benzoic acid. Add the chosen solvent (or solvent system) in small portions and heat the mixture to the boiling point of the solvent with gentle swirling. Continue adding the hot solvent until the solid is completely dissolved.[11]

  • Hot Filtration (if necessary) : If insoluble impurities are present, perform a hot gravity filtration to remove them. This step should be done quickly to prevent premature crystallization.

  • Cooling : Cover the flask and allow the solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.[11] Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Collection : Collect the crystals by vacuum filtration using a Buchner funnel.[6]

  • Washing : Wash the crystals with a small amount of ice-cold solvent to remove any remaining soluble impurities.

  • Drying : Allow the crystals to dry completely on the filter paper or in a desiccator.

  • Analysis : Determine the melting point of the purified crystals. A sharp melting point close to the literature value (if available) is an indication of high purity.

References

  • Cheméo. (n.d.). Chemical Properties of 3-Ethylbenzoic acid (CAS 619-20-5). Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Tips & Tricks: Recrystallization. Retrieved from [Link]

  • ResearchGate. (n.d.). Recrystallization of Impure Benzoic Acid. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, January 29). Recrystallization. Retrieved from [Link]

  • (n.d.). Recrystallization of Benzoic Acid. Retrieved from [Link]

  • American Chemical Society. (2013, April 16). Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. Retrieved from [Link]

  • (n.d.). Recrystallization. Retrieved from [Link]

  • ResearchGate. (2021, November 3). Green Solvents for the Formation of Amide Linkage. Retrieved from [Link]

  • (n.d.). Recrystallization-1.pdf. Retrieved from [Link]

  • Google Patents. (n.d.). Purification of carboxylic acids by complexation with selective solvents.
  • Chemistry Stack Exchange. (2017, April 23). Recrystallization Process Questions. Retrieved from [Link]

  • YouTube. (2020, September 21). Recrystallization Lab Procedure of Benzoic Acid. Retrieved from [Link]

  • ResearchGate. (2020, November 2). What is the best technique for amide purification?. Retrieved from [Link]

Sources

Optimization

3-[Ethyl(methyl)carbamoyl]benzoic acid solubility in common organic solvents

Technical Support Center: 3-[Ethyl(methyl)carbamoyl]benzoic acid Welcome to the dedicated technical support guide for 3-[Ethyl(methyl)carbamoyl]benzoic acid. This resource is designed for researchers, scientists, and pro...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 3-[Ethyl(methyl)carbamoyl]benzoic acid

Welcome to the dedicated technical support guide for 3-[Ethyl(methyl)carbamoyl]benzoic acid. This resource is designed for researchers, scientists, and professionals in drug development who are working with this compound. Here, you will find essential information on its solubility characteristics, a detailed protocol for solubility determination, and a troubleshooting guide to address common experimental challenges.

Understanding the Solubility Profile of 3-[Ethyl(methyl)carbamoyl]benzoic acid

A thorough understanding of a compound's solubility is fundamental to its application in research and development, impacting everything from reaction kinetics to formulation and bioavailability. 3-[Ethyl(methyl)carbamoyl]benzoic acid, with its carboxylic acid and tertiary amide functional groups, exhibits a nuanced solubility profile.

Physicochemical Properties

The solubility of a compound is intrinsically linked to its physicochemical properties. Below is a summary of the key properties for 3-[Ethyl(methyl)carbamoyl]benzoic acid.

PropertyValueSource
Molecular Formula C₁₁H₁₃NO₃[1]
Molecular Weight 207.23 g/mol [1]
pKa (Predicted) 4.00 ± 0.10[2]
Boiling Point (Predicted) 410.5 ± 28.0 °C[2]
Density (Predicted) 1.192 ± 0.06 g/cm³[2]
Physical Form Powder[1]

The predicted pKa of approximately 4.0 suggests that 3-[Ethyl(methyl)carbamoyl]benzoic acid is a weak acid.[2] This is a critical factor in its solubility, particularly in aqueous solutions of varying pH. The presence of both a hydrogen bond donor (the carboxylic acid) and hydrogen bond acceptors (the carbonyl oxygens and the nitrogen of the amide) indicates the potential for interactions with both protic and aprotic polar solvents.

Qualitative Solubility Insights

While specific quantitative solubility data for 3-[Ethyl(methyl)carbamoyl]benzoic acid in a range of organic solvents is not extensively published, a qualitative profile can be inferred based on the behavior of structurally similar compounds, such as benzoic acid.[3][4] The general principle of "like dissolves like" is a useful starting point.[5]

  • Polar Protic Solvents (e.g., Methanol, Ethanol): Due to the presence of the carboxylic acid and amide groups, which can participate in hydrogen bonding, good solubility is expected in these solvents. For instance, benzoic acid shows high solubility in methanol and ethanol.[3]

  • Polar Aprotic Solvents (e.g., DMSO, DMF, Acetone, Acetonitrile): These solvents can accept hydrogen bonds and have a high dielectric constant, which should facilitate the dissolution of this compound.

  • Nonpolar Solvents (e.g., Hexane, Toluene): Solubility is expected to be limited in nonpolar solvents due to the polar nature of the molecule.

Experimental Protocol: Determining Solubility via the Shake-Flask Method

To obtain precise, quantitative solubility data, a carefully executed experimental protocol is essential. The shake-flask method is a widely recognized and reliable technique for determining the equilibrium solubility of a compound.[6]

Materials and Equipment
  • 3-[Ethyl(methyl)carbamoyl]benzoic acid

  • Selected organic solvents (analytical grade or higher)

  • Scintillation vials with PTFE-lined caps

  • Analytical balance

  • Vortex mixer

  • Temperature-controlled orbital shaker or water bath

  • Syringe filters (0.22 µm, compatible with the chosen solvent)

  • High-Performance Liquid Chromatography (HPLC) system or a UV-Vis spectrophotometer for concentration analysis

  • Volumetric flasks and pipettes

Step-by-Step Procedure
  • Preparation of a Saturated Solution: a. Add an excess amount of 3-[Ethyl(methyl)carbamoyl]benzoic acid to a scintillation vial. An excess is crucial to ensure that equilibrium with the solid phase is achieved. b. Accurately add a known volume of the desired organic solvent to the vial. c. Tightly cap the vial and vortex vigorously for 1-2 minutes to disperse the solid.

  • Equilibration: a. Place the vial in a temperature-controlled shaker or water bath set to the desired experimental temperature (e.g., 25 °C). b. Allow the mixture to equilibrate for a sufficient period, typically 24 to 72 hours, with continuous agitation. This timeframe is critical to ensure the solution reaches saturation.

  • Sample Collection and Preparation: a. After equilibration, cease agitation and allow the vial to stand undisturbed at the experimental temperature for at least 4 hours to allow the excess solid to settle. b. Carefully withdraw a sample from the clear supernatant using a syringe. c. Immediately filter the sample through a 0.22 µm syringe filter into a clean vial. This step is critical to remove any undissolved microparticles. d. Accurately dilute the filtered sample with the same solvent to a concentration that falls within the linear range of your analytical method.

  • Concentration Analysis: a. Prepare a series of standard solutions of 3-[Ethyl(methyl)carbamoyl]benzoic acid of known concentrations in the chosen solvent. b. Analyze the standard solutions and the diluted sample using a validated analytical method (e.g., HPLC-UV). c. Construct a calibration curve from the standards and determine the concentration of the diluted sample.

  • Calculation of Solubility: a. Calculate the concentration of the original, undiluted saturated solution by multiplying the determined concentration by the dilution factor. b. Express the solubility in appropriate units, such as mg/mL or g/100mL.

Troubleshooting Guide and FAQs

This section addresses common issues that may arise during solubility experiments and provides solutions based on established scientific principles.

Troubleshooting Workflow

Caption: A logical workflow for troubleshooting common solubility experiment issues.

Frequently Asked Questions (FAQs)

Q1: My solubility results for the same solvent are not reproducible. What could be the cause?

A1: Lack of reproducibility is often linked to insufficient equilibration time.[7] Ensure that your solution is agitated for at least 24-48 hours to reach true equilibrium. Another common issue is temperature fluctuation; even small changes can significantly impact solubility. Use a calibrated, temperature-controlled environment. Finally, inconsistencies in sample handling, such as not filtering out fine solid particles before analysis, can lead to erroneously high results.

Q2: I observed a high initial solubility, but then a precipitate formed over time. What is happening?

A2: This phenomenon is likely due to the formation of a supersaturated solution. This can occur if the dissolution process is kinetically favored initially, but the resulting concentration is thermodynamically unstable. The subsequent precipitation indicates the system is moving towards its true, lower equilibrium solubility. To confirm, you can try approaching the equilibrium from an undersaturated state (dissolving the solid) and a supersaturated state (cooling a heated, saturated solution) to see if they converge on the same value.

Q3: How does pH affect the solubility of 3-[Ethyl(methyl)carbamoyl]benzoic acid in aqueous solutions?

A3: As a carboxylic acid with a predicted pKa of ~4.0, the solubility of this compound in aqueous media will be highly pH-dependent.[2] At a pH below its pKa, the carboxylic acid will be predominantly in its neutral, protonated form, which is less water-soluble. As the pH increases above the pKa, the carboxylic acid will deprotonate to form the more soluble carboxylate salt. Therefore, you will observe a significant increase in aqueous solubility in basic solutions (e.g., 5% sodium bicarbonate or 5% sodium hydroxide).[8][9]

Q4: Can I use heat to speed up the dissolution process?

A4: While heating will generally increase the rate of dissolution and the solubility, it is crucial to determine the solubility at a specific, controlled temperature. If you heat the mixture to aid dissolution, you must ensure it is then cooled back down to and equilibrated at the target temperature. Be aware that this can lead to the formation of a supersaturated solution, as mentioned in Q2. Also, verify the thermal stability of the compound in the chosen solvent to avoid degradation.[10]

Q5: What are the best practices for handling 3-[Ethyl(methyl)carbamoyl]benzoic acid safely?

A5: According to safety information, this compound may be harmful if swallowed, cause skin and eye irritation, and may cause respiratory irritation.[1] Always handle this compound in a well-ventilated area or a fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid creating dust. Refer to the material safety data sheet (MSDS) for comprehensive safety information.[1]

References

Sources

Troubleshooting

Technical Support Center: Amide Coupling Reactions for 3-Substituted Benzoic Acids

Welcome to the technical support center for amide coupling reactions involving 3-substituted benzoic acids. This guide is designed for researchers, scientists, and drug development professionals to navigate the unique ch...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for amide coupling reactions involving 3-substituted benzoic acids. This guide is designed for researchers, scientists, and drug development professionals to navigate the unique challenges presented by this class of substrates. Here, we move beyond generic protocols to provide in-depth, field-proven insights into troubleshooting and optimizing your reactions.

Frequently Asked Questions (FAQs)

Q1: Why are my amide coupling reactions with 3-substituted benzoic acids consistently low-yielding?

Low yields with 3-substituted benzoic acids often stem from a combination of steric and electronic effects imparted by the substituent at the 3-position.[1][2] Unlike substituents at the 4-position, those at the 3-position can sterically hinder the approach of the activating agent and the amine to the carboxylic acid.[3] Electronically, the nature of the substituent alters the reactivity of the carboxyl group. Electron-withdrawing groups (EWGs) can increase the acidity of the carboxylic acid but may also destabilize the activated intermediate, while electron-donating groups (EDGs) can decrease the inherent reactivity of the carboxyl group towards activation.[1]

Q2: I'm observing significant unreacted starting material. What's the first thing I should check?

The most common culprit for unreacted starting material is inefficient activation of the carboxylic acid.[4] This can be due to an inappropriate choice of coupling reagent for your specific substrate or suboptimal reaction conditions. It is crucial to ensure all reagents are anhydrous, as water can hydrolyze both the coupling agents and the activated intermediates.[4][5] Monitoring the activation step (e.g., by TLC or LC-MS) before adding the amine can provide valuable insight.

Q3: My reaction appears to work, but I face significant challenges during purification. What are some common issues?

Purification of amide products can be complicated by the presence of byproducts from the coupling reaction. With carbodiimide reagents like EDC, the dicyclohexylurea (DCU) or 1-ethyl-3-(3-dimethylaminopropyl)urea byproduct can be difficult to remove.[6] Using a water-soluble carbodiimide like EDC can simplify its removal through an aqueous workup.[6] If using uronium or phosphonium salt reagents (e.g., HATU, PyBOP), unreacted reagent and its byproducts can also complicate purification. Additionally, if your product and starting materials have similar polarities, chromatographic separation can be challenging.[7][8]

Q4: Can the choice of base impact my reaction outcome?

Absolutely. The base plays a critical role in amide coupling reactions.[9] Its primary function is to deprotonate the carboxylic acid and neutralize any acidic byproducts generated during the reaction.[4] For uronium and phosphonium salt-based couplings, a non-nucleophilic base like diisopropylethylamine (DIPEA) or N-methylmorpholine (NMM) is typically required.[9] The pKa of the base should be carefully considered; a base that is too strong can lead to side reactions, while one that is too weak may not be effective in promoting the reaction.

In-Depth Troubleshooting Guide

Problem 1: Low or No Product Formation

Symptom: TLC or LC-MS analysis shows predominantly unreacted benzoic acid and amine.

Root Cause Analysis:

This issue almost always points to a failure in the activation of the carboxylic acid. The 3-substituent can significantly influence this step.

  • Steric Hindrance: Bulky substituents (e.g., isopropyl, phenyl) at the 3-position can physically block the coupling reagent from accessing the carboxyl group.

  • Electronic Effects: Strong electron-donating groups (e.g., -OMe, -NMe2) can reduce the electrophilicity of the carboxyl carbon, making it less reactive towards the coupling reagent. Conversely, very strong electron-withdrawing groups (e.g., -NO2) can make the carboxylate a poor nucleophile for the initial reaction with the coupling agent.[1]

Troubleshooting Workflow:

G start Low/No Product Formation check_reagents Verify Reagent Quality & Anhydrous Conditions start->check_reagents increase_equivalents Increase Equivalents of Coupling Reagent & Base (1.2-1.5 eq) check_reagents->increase_equivalents If reagents are good change_reagent Switch to a More Powerful Coupling Reagent increase_equivalents->change_reagent If still no improvement hat_comu Consider HATU, HCTU, or COMU for Hindered Substrates change_reagent->hat_comu acyl_halide Alternative: Convert to Acyl Halide change_reagent->acyl_halide optimize_conditions Optimize Reaction Conditions (Solvent, Temp) hat_comu->optimize_conditions acyl_halide->optimize_conditions dmf_nmp Use Polar Aprotic Solvents (DMF, NMP) optimize_conditions->dmf_nmp heat Increase Temperature (40-60 °C) optimize_conditions->heat preactivation Implement a Pre-activation Step optimize_conditions->preactivation solution Improved Yield dmf_nmp->solution heat->solution preactivation->solution G cluster_0 Carbodiimide Activation cluster_1 With Additive R-COOH R-COOH O-acylisourea O-acylisourea Intermediate (Prone to Racemization) R-COOH->O-acylisourea +EDC EDC EDC Racemized Product Racemized Product O-acylisourea->Racemized Product Active Ester Active Ester (Less Prone to Racemization) O-acylisourea->Active Ester + HOBt/HOAt HOBt HOBt / HOAt Desired Product Desired Product (Stereochemically Pure) Active Ester->Desired Product + Amine Amine Amine

Caption: Role of additives in suppressing racemization.

Solutions:

  • Use Additives: The addition of 1-hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (HOAt) is standard practice to suppress racemization. [6][10][11]These additives react with the initial activated intermediate to form an active ester that is more stable and less prone to racemization. [12]HOAt is generally considered more effective than HOBt.

  • Choose the Right Reagent: Uronium and phosphonium reagents that incorporate an HOBt or HOAt moiety (like HBTU, HATU, PyBOP) are designed to minimize racemization. [10][13]3. Control Temperature: Running the reaction at lower temperatures (e.g., starting at 0 °C) can help minimize the rate of epimerization.

Problem 3: Formation of N-acylurea Byproduct

Symptom: When using a carbodiimide (DCC, EDC), a significant amount of a byproduct is formed that is difficult to remove from the desired amide.

Root Cause Analysis:

This byproduct is likely an N-acylurea, formed by the intramolecular rearrangement of the O-acylisourea intermediate. [12][14]This side reaction is competitive with the desired reaction with the amine and consumes the activated acid. [12] Solutions:

  • Use HOBt or HOAt: As with racemization, these additives intercept the O-acylisourea intermediate to form an active ester, which prevents the rearrangement to the N-acylurea. [12]2. Switch Coupling Reagent Class: Moving away from carbodiimides to uronium or phosphonium salt reagents will eliminate the formation of N-acylurea byproducts.

Problem 4: Poor Solubility of Reagents or Product

Symptom: The reaction mixture becomes a thick slurry, or the product precipitates, leading to incomplete reaction or difficult handling.

Root Cause Analysis:

The polarity and properties of the 3-substituent can drastically alter the solubility of the benzoic acid and the resulting amide product.

Solutions:

  • Solvent Screening: If solubility is an issue in common solvents like DCM or DMF, consider alternatives. A study has shown that solvents like 2-methyltetrahydrofuran (2-MeTHF) and dimethyl carbonate (DMC) can be effective replacements. [15][16]For highly polar substrates, N-methyl-2-pyrrolidone (NMP) or dimethyl sulfoxide (DMSO) can be used, though they are more difficult to remove. [17]2. Temperature Adjustment: Gently heating the reaction can improve solubility, but this must be balanced against the risk of side reactions or racemization.

  • Reaction Concentration: Adjusting the concentration of the reaction can sometimes prevent precipitation.

Purification Strategies

Challenge: Removing unreacted starting materials and coupling byproducts from the final amide.

Purification MethodWhen to UseKey Considerations
Aqueous Workup To remove water-soluble byproducts (e.g., EDC-urea, HOBt, DIPEA salts).A mild acidic wash (e.g., 1M HCl or sat. NH4Cl) will remove unreacted amine and base. A mild basic wash (e.g., sat. NaHCO3) will remove unreacted benzoic acid and HOBt.
Crystallization If the amide product is a stable solid with good crystallinity.Can be a highly effective method for achieving high purity. [7]Solvents like ethanol, acetonitrile, or ethyl acetate/hexane mixtures are often good choices. [7]
Silica Gel Chromatography The most common method for purifying amides.Amides can sometimes streak on silica. Adding a small amount of triethylamine (e.g., 0.5%) to the eluent can help if the product is basic. [7]
Ion-Exchange Chromatography For products with acidic or basic handles.Strong Cation Exchange (SCX) resin can be used to capture basic impurities or products. [8][18]

References

  • Application Notes and Protocols for Amide Bond Formation using EDC and HATU. Benchchem.

  • Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. Aapptec Peptides.

  • Peptide Synthesis : Forming the peptide bond. University of Calgary.

  • Carbodiimide. Wikipedia.

  • Evaluation of alternative solvents in common amide coupling reactions: replacement of dichloromethane and N,N-dimethylformamide. Green Chemistry (RSC Publishing).

  • Peptide synthesis. Wikipedia.

  • Amide coupling reaction in medicinal chemistry. Coupling reagents. HepatoChem.

  • Coupling Reagents. Aapptec Peptides.

  • A Comparative Guide to Coupling Reagents for Amide Bond Formation. Benchchem.

  • Solvent effects on coupling yields during rapid solid-phase synthesis of CGRP(8-37) employing in situ neutralization. PubMed.

  • Peptide Synthesis Reagents: A Guide to Coupling and Protecting Groups. Creative Peptides.

  • Carbodiimides and Additives. Aapptec Peptides.

  • What is the best technique for amide purification? ResearchGate.

  • Mechanism of amide formation by carbodiimide for bioconjugation in aqueous media. PubMed.

  • Looking for some advice for purification of diamide. Reddit.

  • Evaluation of alternative solvents in common amide coupling reactions: replacement of dichloromethane and N,N-dimethylformamide. Green Chemistry (RSC Publishing).

  • Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. PMC - NIH.

  • Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. Bachem.

  • The electronic effects of benzoic acid substituents on glycine conjugation. PubMed.

  • Water: An Underestimated Solvent for Amide Bond-Forming Reactions. ACS Publications.

  • How should I purify a complex, polar, amide reaction mixture? Biotage.

  • Amide-based compounds, production, recovery, purification and uses thereof. Google Patents.

  • Amide Synthesis. Fisher Scientific.

  • Purification of amide compound. Google Patents.

  • Carbodiimide Crosslinker Chemistry: EDC and DCC. Creative Proteomics.

  • A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry (RSC Publishing).

  • Chemistry of Amides. LibreTexts.

  • Tips and tricks for difficult amide bond formation? Reddit.

  • Base-promoted direct amidation of esters: beyond the current scope and practical applications. RSC Publishing.

  • Amide bond formation: beyond the myth of coupling reagents. Luxembourg Bio Technologies.

  • Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. ACS Publications.

  • How to overcome common problems in Benzamide synthesis? Benchchem.

  • Struggling with amide coupling. Reddit.

  • Substituent Effects. University of Calgary.

  • Substituent effects on the electronic structure and pKa of benzoic acid. Semantic Scholar.

  • Applying old tricks to new problems: Acyl Fluorides in Sterically Hindered Amide Coupling. Organic Chemistry Portal.

  • Substituent effects on the electronic structure and pKa of benzoic acid. R Discovery.

  • Amide Hydrolysis Using Acid Or Base. Master Organic Chemistry.

  • amide coupling help. Reddit.

  • Substituent effects on the electronic structure and pKa of benzoic acid. ResearchGate.

  • The Synthesis of Sterically Hindered Amides. CHIMIA.

Sources

Optimization

Technical Support Center: Optimizing HPLC Mobile Phase for Better Separation of Benzoic Acid Derivatives

Welcome to the technical support center dedicated to resolving challenges in the HPLC separation of benzoic acid derivatives. This guide is crafted for researchers, scientists, and drug development professionals who rely...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center dedicated to resolving challenges in the HPLC separation of benzoic acid derivatives. This guide is crafted for researchers, scientists, and drug development professionals who rely on precise and robust chromatographic methods. Here, we move beyond generic advice to provide in-depth, scientifically grounded solutions to common separation issues, empowering you to develop and troubleshoot your HPLC methods with confidence.

Troubleshooting Guide: From Tailing Peaks to Co-elution

This section addresses specific, practical problems encountered during the analysis of benzoic acid derivatives. Each solution is rooted in the fundamental principles of chromatography to ensure a comprehensive understanding.

Issue 1: My Benzoic Acid Derivative Peaks are Tailing Severely.

Q: I'm analyzing a mixture of benzoic acid and p-hydroxybenzoic acid, and both peaks show significant tailing. What are the likely causes, and how can I achieve symmetrical peaks?

A: Peak tailing for acidic compounds like benzoic acid derivatives is a common issue in reversed-phase HPLC.[1] The primary culprits are secondary interactions with the stationary phase and an inappropriate mobile phase pH.[1]

  • Underlying Cause 1: Secondary Silanol Interactions Residual silanol groups (-Si-OH) on the surface of silica-based C18 columns are acidic and can interact with the polar carboxyl groups of your analytes through hydrogen bonding. This secondary interaction mechanism leads to peak tailing.[1]

    • Solution 1: Adjust Mobile Phase pH. By lowering the pH of your mobile phase to a value between 2.5 and 3.0, you can protonate the silanol groups, effectively minimizing these unwanted secondary interactions.[1] Phosphoric acid or formic acid are commonly used for this purpose.[2]

    • Solution 2: Employ an End-Capped Column. Modern, high-purity, end-capped C18 columns are specifically designed with fewer accessible silanol groups, which significantly reduces peak tailing for polar and ionizable compounds.[1]

  • Underlying Cause 2: Analyte Ionization If the mobile phase pH is close to the pKa of your benzoic acid derivative, both the ionized (deprotonated) and non-ionized (protonated) forms of the analyte will exist in equilibrium.[1] This leads to peak broadening and tailing as the two forms have different retention behaviors.[1]

    • Solution: Control Mobile Phase pH to Suppress Ionization. To ensure your analyte is in a single, non-ionized form, the mobile phase pH should be adjusted to at least 1.5 to 2 pH units below its pKa.[1] For benzoic acid, with a pKa of approximately 4.2, a mobile phase pH of 2.2 to 2.7 would be ideal.[3]

Issue 2: My Benzoic and Sorbic Acid Peaks are Co-eluting or Poorly Resolved.

Q: I'm trying to quantify both benzoic acid and sorbic acid in a food sample, but I can't get baseline separation. How can I improve the resolution between these two compounds?

A: Achieving good resolution between benzoic acid and sorbic acid, both common food preservatives, requires careful optimization of the mobile phase.

  • Underlying Cause 1: Insufficient Selectivity from the Mobile Phase. The choice of organic modifier and its proportion in the mobile phase significantly impacts selectivity. While both methanol and acetonitrile are common choices, they offer different selectivities.[4]

    • Solution 1: Evaluate Different Organic Modifiers. If you are using methanol, try switching to acetonitrile, or vice-versa. Acetonitrile often provides different selectivity for aromatic compounds.[4]

    • Solution 2: Optimize the Organic Modifier Concentration. A systematic approach is to perform a series of runs with varying concentrations of the organic modifier (e.g., 30%, 35%, 40% acetonitrile in your buffered aqueous phase). This will help you find the optimal concentration for the best resolution.

    • Solution 3: Consider a Ternary Mobile Phase. In some challenging separations, adding a small amount of a third solvent, like tetrahydrofuran (THF), can alter selectivity.[5] However, be mindful of solvent compatibility and potential for increased backpressure.[4]

  • Underlying Cause 2: Inadequate Ion Suppression. As with peak tailing, ensuring both acids are in their non-ionized form is crucial for consistent retention and optimal separation.

    • Solution: Maintain a Low pH with a Buffer. Use a buffer, such as a phosphate or acetate buffer, to maintain a constant and low pH (around 2.5-3.0).[2][6] This ensures both benzoic acid (pKa ≈ 4.2) and sorbic acid (pKa ≈ 4.76) are fully protonated.

  • Experimental Protocol: Mobile Phase Optimization for Benzoic and Sorbic Acid

    • Initial Mobile Phase: Prepare a mobile phase consisting of 40% acetonitrile and 60% of a 25 mM potassium phosphate buffer, with the pH adjusted to 2.5 using phosphoric acid.[7]

    • Equilibrate the System: Flush the column with the mobile phase until a stable baseline is achieved.[2]

    • Inject Standard Mixture: Inject a standard solution containing both benzoic acid and sorbic acid.

    • Evaluate Resolution: Assess the resolution between the two peaks.

    • Iterative Optimization: If resolution is insufficient, incrementally decrease the acetonitrile percentage (e.g., to 35%, then 30%) to increase retention and potentially improve separation. If peaks are too retained, incrementally increase the acetonitrile percentage.

    • Consider an Alternative Organic Modifier: If optimization with acetonitrile does not yield the desired resolution, repeat the process using methanol as the organic modifier.

Issue 3: My Retention Times are Drifting Between Injections.

Q: I'm running a series of samples, and the retention times for my benzoic acid derivatives are not consistent. What could be causing this instability?

A: Unstable retention times are often a sign of an improperly prepared or un-buffered mobile phase, or an unequilibrated column.

  • Underlying Cause 1: Fluctuating Mobile Phase pH. If the mobile phase is not buffered, small changes in its composition (e.g., from the dissolution of atmospheric CO2) can alter the pH.[8] For ionizable compounds like benzoic acid derivatives, even a small shift in pH can lead to significant changes in retention time.[8][9]

    • Solution: Always Use a Buffer. Incorporate a buffer into your mobile phase to maintain a constant pH.[9] A buffer is most effective within ±1 pH unit of its pKa.[9] For a target pH of 2.5, a phosphate buffer (pKa1 ≈ 2.1) is an excellent choice.[10] Generally, a buffer concentration of 10-50 mM is sufficient for small molecules.[10]

  • Underlying Cause 2: Insufficient Column Equilibration. Switching between different mobile phases or after the system has been idle requires adequate time for the column to equilibrate with the new mobile phase.

    • Solution: Ensure Proper Column Equilibration. Before starting a sequence of analyses, flush the column with at least 10-20 column volumes of the mobile phase until you observe a stable baseline.[2]

  • Underlying Cause 3: Mobile Phase Composition Change. If the mobile phase components are not well-mixed or if one component is more volatile, the composition can change over time due to evaporation.

    • Solution: Prepare Fresh Mobile Phase and Keep it Covered. Prepare your mobile phase fresh daily and keep the reservoir covered to minimize evaporation. Thoroughly mix the components before use.

Frequently Asked Questions (FAQs)

This section provides answers to broader questions about mobile phase optimization for benzoic acid derivatives.

Q1: How does the mobile phase pH fundamentally affect the retention of benzoic acid derivatives in reversed-phase HPLC?

A1: The mobile phase pH is arguably the most critical parameter for controlling the retention of ionizable compounds like benzoic acid derivatives.[9] These molecules contain a carboxylic acid group, which can exist in either a neutral (protonated, -COOH) or an ionized (deprotonated, -COO⁻) form, depending on the pH.

In reversed-phase HPLC, retention is primarily driven by hydrophobic interactions between the analyte and the nonpolar stationary phase (e.g., C18).

  • At low pH (pH < pKa): The benzoic acid derivative is predominantly in its neutral, protonated form. This form is less polar and more hydrophobic, leading to stronger interaction with the stationary phase and thus, longer retention times .[9][11]

  • At high pH (pH > pKa): The molecule is primarily in its ionized, deprotonated form. This form is more polar and less hydrophobic, preferring the polar mobile phase, which results in shorter retention times .[11][12]

Controlling the pH to be at least 2 units below the pKa of the analytes ensures they are in their neutral, undissociated form, leading to better retention and peak shape.[2]

Q2: What are the pros and cons of using methanol versus acetonitrile as the organic modifier for separating benzoic acid derivatives?

A2: Methanol and acetonitrile are the two most common organic modifiers in reversed-phase HPLC, and each has distinct properties that can influence your separation.[4]

FeatureAcetonitrile (ACN)Methanol (MeOH)
Elution Strength Stronger eluent than methanol for many compounds.Weaker eluent than acetonitrile.
Selectivity Offers different selectivity, particularly for aromatic and unsaturated compounds, due to π-π interactions.[4]Provides different selectivity based on its protic nature and ability to act as a hydrogen bond donor.
Viscosity Lower viscosity, resulting in lower backpressure. This allows for higher flow rates and potentially faster analysis times.[4]Higher viscosity, leading to higher backpressure.
UV Cutoff Lower UV cutoff (around 190 nm), making it suitable for detection at low wavelengths.Higher UV cutoff (around 205 nm).
Cost & Toxicity Generally more expensive and more toxic than methanol.[4]Less expensive and less toxic.[4]

For benzoic acid derivatives, which are aromatic, the choice between acetonitrile and methanol can significantly alter the selectivity and resolution of closely eluting compounds. It is often beneficial to screen both solvents during method development.

Q3: When should I use an isocratic elution versus a gradient elution for my analysis of benzoic acid derivatives?

A3: The choice between isocratic and gradient elution depends on the complexity of your sample and the range of polarities of the analytes.[13][14]

  • Isocratic Elution:

    • What it is: The composition of the mobile phase remains constant throughout the entire run.[13]

    • When to use it: Ideal for simple mixtures where the analytes have similar polarities and retention times.[13][15] It is also preferred for routine quality control analyses where simplicity and reproducibility are key.[16]

    • Advantages: Simpler method development, stable baseline, and no need for column re-equilibration between runs.[14][16]

    • Disadvantages: Can lead to long run times and significant peak broadening for strongly retained compounds.[16][17] May not provide adequate resolution for complex mixtures.[14]

  • Gradient Elution:

    • What it is: The composition of the mobile phase is changed during the run, typically by increasing the percentage of the organic modifier.[16]

    • When to use it: Essential for complex samples containing analytes with a wide range of polarities.[13][16] It is highly effective for separating both weakly and strongly retained compounds in a single run.

    • Advantages: Improved resolution for complex mixtures, sharper peaks for later-eluting compounds (leading to better sensitivity), and shorter overall analysis times.[16][17]

    • Disadvantages: Requires a more sophisticated pump system, can lead to baseline drift, and necessitates a column re-equilibration step at the end of each run, which can increase the total cycle time.[13][14]

For a sample containing several benzoic acid derivatives with different substituents (e.g., benzoic acid, salicylic acid, and methylparaben), a gradient elution would likely be necessary to achieve a good separation in a reasonable amount of time.[7]

Q4: What type of HPLC column is best suited for the analysis of benzoic acid derivatives?

A4: For the reversed-phase separation of benzoic acid derivatives, a C18 (octadecyl) column is the most common and generally a good starting point.[6][7] However, the specific characteristics of the C18 column can have a significant impact on the separation.

  • High-Purity, End-Capped Silica: To minimize peak tailing from silanol interactions, it is crucial to use a column packed with high-purity silica that has been thoroughly end-capped.

  • Polar-Embedded Phases: For more polar benzoic acid derivatives, a column with a polar-embedded group (e.g., amide or carbamate) within the C18 chain can provide alternative selectivity and better peak shape, especially when using highly aqueous mobile phases.[6]

  • Phenyl-Hexyl Phases: Columns with a phenyl-hexyl stationary phase can offer unique selectivity for aromatic compounds like benzoic acid derivatives due to potential π-π interactions.[6]

When standard C18 columns do not provide adequate separation, exploring columns with different stationary phases, such as phenyl-hexyl or polar-embedded phases, is a logical next step in method development.[6]

Visualizations and Data

The Critical Role of pH in Analyte Ionization

The following diagram illustrates the relationship between mobile phase pH, the pKa of a benzoic acid derivative, and its resulting ionization state, which dictates its retention behavior in reversed-phase HPLC.

G cluster_pH_Scale Mobile Phase pH cluster_Analyte_State Analyte State cluster_Retention RP-HPLC Retention Low_pH Low_pH Protonated Neutral Form (-COOH) More Hydrophobic Low_pH->Protonated Favors High_pH High_pH Deprotonated Ionized Form (-COO⁻) More Polar High_pH->Deprotonated Favors Long_Retention Longer Retention Protonated->Long_Retention Leads to Short_Retention Shorter Retention Deprotonated->Short_Retention Leads to

Caption: The effect of mobile phase pH on the ionization and retention of benzoic acid derivatives.

Troubleshooting Workflow for Poor Resolution

This workflow provides a systematic approach to diagnosing and resolving poor peak resolution.

G Start Poor Resolution Observed Check_pH Is pH 2 units below pKa? Start->Check_pH Adjust_pH Adjust pH to 2.5-3.0 with a buffer Check_pH->Adjust_pH No Optimize_Organic Optimize % Organic (e.g., ACN or MeOH) Check_pH->Optimize_Organic Yes Adjust_pH->Optimize_Organic Try_Modifier Try Alternative Organic Modifier (MeOH vs. ACN) Optimize_Organic->Try_Modifier Consider_Column Consider Different Column Chemistry (e.g., Phenyl-Hexyl) Try_Modifier->Consider_Column Success Resolution Achieved Consider_Column->Success

Caption: A logical workflow for troubleshooting poor HPLC peak resolution.

pKa Values of Common Benzoic Acid Derivatives

Understanding the pKa of your analytes is fundamental to selecting the appropriate mobile phase pH.

CompoundpKa Value (approximate)
Benzoic acid4.20[3][18]
Salicylic acid (o-Hydroxybenzoic acid)2.97[18]
p-Hydroxybenzoic acid4.48[18]
2-Methylbenzoic acid3.91[19][20]
3-Aminobenzoic acid4.55[18]
2-Nitrobenzoic acid2.17[20]

Data sourced from various chemical reference tables.[18][19][20]

References
  • common HPLC problems and solutions for organic acid analysis. - Benchchem.
  • Table 20.5 pKa values for benzoic acid and some hydroxy-, thio-, and amino.
  • A Guide to HPLC and LC-MS Buffer Selection. ACE HPLC.
  • Influence of pH on Benzoic Acid Derivatives' Retention and RP HPLC Column Classification. Taylor & Francis Online. Available at: [Link]

  • New Advice on an Old Topic: Buffers in Reversed-Phase HPLC. LCGC International. Available at: [Link]

  • Reversed-phase HPLC Buffers.
  • Control pH During Method Development for Better Chromatography. Agilent. Available at: [Link]

  • Mobile-phase pH influence on the retention of some benzoic acid derivatives in reversed-phase chromatography. PubMed. Available at: [Link]

  • Benzoic Acid - Structure, Properties, Reactions. Turito. Available at: [Link]

  • The Combined Effects of pH and Percent Methanol on the HPLC Separation of Benzoic Acid and Phenol. Columbia University. Available at: [Link]

  • Influence of pH on Benzoic Acid Derivatives' Retention and RP HPLC Column Classification. ResearchGate. Available at: [Link]

  • Choosing the Right UHPLC Column for Analyzing Highly Polar Acidic Molecules. Phenomenex. Available at: [Link]

  • When should you use a buffer for HPLC, how does it work and which one to use? Restek. Available at: [Link]

  • Selecting an organic modifier for reversed-phase chromatography.
  • The pKa values of a few ortho-, meta-, and para-substituted benzo... - Pearson. Available at: [Link]

  • How does the pKa value of 2 - Methylbenzoic Acid compare with other benzoic acid derivatives? - Evergreensino Chemical Co., Ltd. Available at: [Link]

  • Ionizable compound purification using reversed-phase flash column chromatography.
  • HPLC Separation of Acidic, Basic, and Neutral Compounds on Primesep 200. SIELC Technologies. Available at: [Link]

  • pKa Data Compiled by R. Williams.
  • Validation of a HPLC Method for the Determination of Benzoic Acid and Sorbic Acid in Noodles. ThaiScience. Available at: [Link]

  • Development and validation of an RP-HPLC method for simultaneous determination of sorbic acid, benzoic acid, and natamycin in domestic yogurt in Jordan.
  • Organic modifiers for the separation of organic acids and bases by liquid chromatography. ResearchGate. Available at: [Link]

  • HPLC Methods for analysis of Benzoic acid. HELIX Chromatography. Available at: [Link]

  • DEVELOPMENT OF AN HPLC METHOD FOR DETERMINATION OF SOME PRESERVATIVES IN SOY SAUCE. IRE Journals. Available at: [Link]

  • Can anyone help with a problem with organic acid analysis using HPLC? ResearchGate. Available at: [Link]

  • Rapid and Validated RP-HPLC Method for the Simultaneous Quantification of Benzoic Acid, Metronidazole and Miconazole Nitrate in Vaginal Formulations. Journal of Chromatographic Science. Available at: [Link]

  • HPLC Column Selection Guide. SCION Instruments. Available at: [Link]

  • Modern Trends and Best Practices in Mobile-Phase Selection in Reversed-Phase Chromatography. LCGC International. Available at: [Link]

  • Isocratic Vs. Gradient Elution in Chromatography. Phenomenex. Available at: [Link]

  • Gradient vs. Isocratic HPLC: Which Method is Best for Your Application? Mastelf. Available at: [Link]

  • HPLC Troubleshooting Guide.
  • When is Gradient Elution Better than Isocratic Elution? Biotage. Available at: [Link]

  • Isocratic and gradient elution chromatography: a comparison in terms of speed, retention reproducibility and quantitation. PubMed. Available at: [Link]

  • Characterizing the Selectivity of Stationary Phases and Organic Modifiers in Reversed-Phase High-Performance Liquid Chromatographic Systems by. SciSpace. Available at: [Link]

  • The Effect of Modifier on Selectivity in Reversed-Phase High Performance Liquid Chromatography. LCGC International. Available at: [Link]

  • Does anyone have experiences in seperating benzoic and sorbic acid in cosmetics by HPLC? ResearchGate. Available at: [Link]

  • Optimization of Mobile Phase Conditions for TLC Methods Used in Pharmaceutical Analyses.

Sources

Troubleshooting

Technical Support Center: Effective Post-Synthesis Drying of 3-[Ethyl(methyl)carbamoyl]benzoic Acid

Disclaimer: This document is intended for informational purposes only and should not be construed as a substitute for professional laboratory expertise and a thorough risk assessment prior to commencing any experimental...

Author: BenchChem Technical Support Team. Date: February 2026

Disclaimer: This document is intended for informational purposes only and should not be construed as a substitute for professional laboratory expertise and a thorough risk assessment prior to commencing any experimental work.

Introduction: The Critical Role of Drying in the Purity of 3-[Ethyl(methyl)carbamoyl]benzoic Acid

3-[Ethyl(methyl)carbamoyl]benzoic acid is a key chemical intermediate in the synthesis of various active pharmaceutical ingredients (APIs). The final drying stage following its synthesis is a critical determinant of its purity, stability, and overall quality. Inadequate drying can result in the retention of residual solvents, which may interfere with downstream reactions, compromise the accuracy of analytical characterization, and potentially impact the safety and efficacy of the final drug product. Furthermore, the inherent chemical structure of 3-[Ethyl(methyl)carbamoyl]benzoic acid, which features both a carboxylic acid and an amide functional group, necessitates a carefully controlled drying process to prevent thermal degradation.

This technical guide provides a comprehensive resource for researchers, scientists, and drug development professionals, offering practical, evidence-based solutions to common challenges encountered during the post-synthesis drying of this compound.

Frequently Asked Questions (FAQs)

Q1: What is the most critical parameter to consider when drying 3-[Ethyl(methyl)carbamoyl]benzoic acid?

Q2: What are the common residual solvents I should be concerned about?

A2: The potential residual solvents will depend on the specific synthetic route and purification methods employed. Common solvents used in the synthesis of similar amide and carboxylic acid-containing compounds include ethyl acetate, toluene, dichloromethane, and water.[2] A thorough understanding of your synthetic process is crucial for identifying potential residual solvents to target during the drying process.

Q3: Is it acceptable to air-dry the product at room temperature?

A3: Air drying at ambient temperature is generally not sufficient for achieving the high level of dryness required for pharmaceutical intermediates. This method is often slow and inefficient at removing tightly bound solvent molecules and can expose the compound to atmospheric moisture, potentially leading to hydrate formation. It can, however, be used as a preliminary step to remove bulk solvent before employing a more rigorous drying technique.

Q4: Can the presence of different crystalline forms (polymorphism) affect the drying process?

A4: Yes, polymorphism can significantly impact the drying process. Different polymorphs of a compound can have different crystal lattice energies, which can affect how tightly solvent molecules are held within the crystal structure. Some polymorphs may form solvates, where the solvent is an integral part of the crystal lattice and is more difficult to remove. While there is no specific literature on the polymorphism of 3-[Ethyl(methyl)carbamoyl]benzoic acid, substituted benzoic acids are known to exhibit this phenomenon. Therefore, it is important to be aware of this possibility and to characterize the solid-state form of your material.

Troubleshooting Guide: Common Issues and Solutions

This section provides a systematic approach to diagnosing and resolving common problems encountered during the drying of 3-[Ethyl(methyl)carbamoyl]benzoic acid.

Scenario 1: Residual Solvents Detected After Drying

  • Symptom: Analysis by techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy or Gas Chromatography (GC) reveals the presence of solvent peaks. The material's weight remains constant after extended drying, indicating trapped solvent.

  • Root Cause Analysis & Corrective Actions:

    • Inefficient Drying Technique: The chosen method may not provide a sufficient driving force to remove the specific residual solvent(s). High-boiling point solvents or those with strong interactions with the product are particularly challenging to remove.

      • Solution: Transition to a more effective drying method. Vacuum drying is generally superior to oven drying at atmospheric pressure as it significantly lowers the boiling point of solvents.

    • Solvent Entrapment within the Crystal Lattice: The crystalline structure of the compound may physically trap solvent molecules, making them inaccessible to removal by simple drying.

      • Solution: Consider recrystallizing the material from a different solvent system. This can lead to the formation of a different crystal habit or polymorph that is less prone to solvent inclusion. Subsequent drying of the recrystallized material should be more effective.

Scenario 2: Product Discoloration or Degradation

  • Symptom: The final product exhibits an undesirable color (e.g., yellow or brown) when a white or off-white solid is expected. Purity analysis by High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) shows the emergence of new impurity peaks not present prior to drying.

  • Root Cause Analysis & Corrective Actions:

    • Excessive Drying Temperature: The set drying temperature is too high, leading to thermal decomposition of the molecule. Benzoic acid derivatives can be susceptible to thermal degradation.

      • Solution: Reduce the drying temperature. A conservative starting point for vacuum drying is in the range of 40-50°C. The optimal temperature should be determined based on the experimentally determined melting point and thermogravimetric analysis (TGA) if available.

    • Prolonged Exposure to Heat: Even at a seemingly safe temperature, extended drying times can induce slow degradation over time.

      • Solution: Optimize the drying duration. Monitor the weight of the product at regular intervals. The drying process is considered complete when a constant weight is achieved.

Recommended Drying Protocols

The selection of an appropriate drying method is contingent upon the quantity of material, the nature of the residual solvents, and the available laboratory equipment.

Protocol 1: Vacuum Oven Drying (Preferred Method)

This method is highly effective for the removal of a wide range of organic solvents and water.

Experimental Protocol:

  • Transfer the filtered and press-dried solid to a clean, tared, shallow glass dish (e.g., a crystallization dish or watch glass).

  • Evenly spread the material into a thin layer to maximize the surface area for efficient solvent evaporation.

  • Place the dish in a vacuum oven.

  • Begin heating the oven to a predetermined temperature (e.g., 40-50°C, ensuring it is well below the melting point).

  • Gradually apply vacuum to the oven. A slow and controlled application of vacuum is crucial to prevent the solid from being aspirated into the vacuum line (bumping). A vacuum level of <10 mbar is generally effective.

  • Continue drying under these conditions for a period of 12-24 hours, or until a constant weight is achieved.

  • To verify dryness, periodically vent the oven with an inert gas (e.g., nitrogen), remove the sample, allow it to cool to ambient temperature in a desiccator, and record its weight. Drying is complete when consecutive weighings are constant.

Protocol 2: Desiccator Drying (For Small-Scale Operations)

This method is suitable for drying small quantities of material when a vacuum oven is not accessible.

Experimental Protocol:

  • Place the solid material in an open container, such as a watch glass.

  • Position the container within a desiccator that contains a suitable desiccant (e.g., anhydrous calcium sulfate, phosphorus pentoxide, or molecular sieves).

  • For enhanced drying efficiency, the desiccator can be connected to a vacuum source.

  • Allow the material to dry for an extended period, typically 24-72 hours. Note that this method is considerably slower than vacuum oven drying.

Workflow and Decision-Making Diagram

The following diagram provides a logical workflow for selecting and implementing an effective drying strategy for 3-[Ethyl(methyl)carbamoyl]benzoic acid.

Drying_Workflow cluster_input Initial State cluster_characterization Pre-Drying Characterization cluster_method_selection Drying Method Selection cluster_process_parameters Process Parameters cluster_monitoring Monitoring & Completion cluster_output Final Product start Wet 3-[Ethyl(methyl)carbamoyl]benzoic Acid (Post-synthesis) melting_point Determine Melting Point (DSC/Apparatus) start->melting_point solvent_id Identify Potential Residual Solvents (from synthesis protocol) start->solvent_id parameters Set Temperature (<< Melting Point) Set Vacuum Level (<10 mbar for oven) melting_point->parameters decision Scale of Synthesis & Equipment Availability solvent_id->decision vacuum_oven Protocol 1: Vacuum Oven Drying (Preferred for >1g and efficiency) decision->vacuum_oven Large Scale / Oven Available desiccator Protocol 2: Desiccator Drying (Suitable for <1g or limited equipment) decision->desiccator Small Scale / No Oven vacuum_oven->parameters desiccator->parameters monitoring Monitor Weight to Constancy parameters->monitoring analysis Final Analysis (NMR, GC, HPLC) for Purity and Residual Solvents monitoring->analysis end Dry, High-Purity Product analysis->end

Caption: A logical workflow for the effective drying of 3-[Ethyl(methyl)carbamoyl]benzoic acid.

Summary of Key Drying Parameters

ParameterRecommended Value/ActionRationale and Justification
Melting Point Experimentally Determined Essential for setting a safe drying temperature to prevent degradation.
Drying Temperature At least 20-30°C below the experimental melting point. A starting point of 40-50°C is suggested for vacuum drying.To avoid thermal decomposition and ensure the integrity of the compound.
Pressure (for Vacuum Drying) <10 mbarTo lower the boiling point of residual solvents, thereby increasing the efficiency of their removal.
Drying Time 12-72 hours (method-dependent)Drying should be continued until a constant weight is achieved, indicating the complete removal of volatile components.

References

  • General Procedures for Recrystallization and Drying of Benzoic Acid: While not specific to the title compound, this provides foundational techniques. URL: [Link]

  • Direct ortho-Arylation of Benzoic Acids: This publication details synthetic methods for substituted benzoic acids and mentions common solvents used in their workup and purification. URL: [Link]

  • Purification of Benzoic Acid via Sublimation and Drying: This patent describes purification and drying methods for benzoic acid.
  • Synthesis and Characterization of Substituted Benzoic Acid Methyl Esters: Provides examples of characterization and purification of related compounds. URL: [Link]

Sources

Optimization

Technical Support Center: Resolving Peak Tailing in Chromatography of Acidic Compounds

Welcome to our dedicated support center for resolving High-Performance Liquid Chromatography (HPLC) challenges. This guide provides in-depth troubleshooting assistance for peak tailing, a common issue encountered when an...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to our dedicated support center for resolving High-Performance Liquid Chromatography (HPLC) challenges. This guide provides in-depth troubleshooting assistance for peak tailing, a common issue encountered when analyzing acidic compounds. Here, you will find frequently asked questions (FAQs) and detailed troubleshooting protocols designed to help researchers, scientists, and drug development professionals achieve optimal peak symmetry and reliable results in their chromatographic analyses.

Frequently Asked Questions (FAQs)

Q1: What is peak tailing and how is it identified?

A1: Peak tailing is a chromatographic phenomenon where the peak is asymmetrical, with a drawn-out or sloping tail on the right side. In an ideal chromatogram, peaks should be symmetrical and have a Gaussian shape.[1][2] Peak tailing is quantitatively measured by the Tailing Factor (Tf) or Asymmetry Factor (As). A value greater than 1.2 is generally considered tailing, although for many assays, peaks with an As up to 1.5 may be acceptable.[3] This distortion can negatively impact the accuracy of peak integration, reduce resolution between adjacent peaks, and lead to poor reproducibility.[2][4]

Q2: What are the primary causes of peak tailing specifically for acidic compounds?

A2: The most common cause of peak tailing is the presence of more than one mechanism for analyte retention.[2][3][4] For acidic compounds, this often involves secondary interactions with the stationary phase. Key causes include:

  • Analyte Ionization State: If the mobile phase pH is close to the pKa of the acidic analyte, the compound can exist in both its protonated (neutral) and deprotonated (anionic) forms.[5][6][7] These two forms will have different interactions with the stationary phase, leading to a distorted peak shape.

  • Secondary Interactions with the Stationary Phase: While the primary retention mechanism in reversed-phase chromatography is hydrophobic interaction, acidic analytes can also participate in secondary polar interactions. This is particularly relevant when dealing with basic compounds interacting with acidic silanol groups on the silica surface, a well-documented cause of tailing.[3][8][9][10] For acidic compounds, other secondary interactions can contribute to peak shape issues.

  • Column Overload: Injecting too much sample can saturate the stationary phase, leading to peak distortion, including tailing.[11][12]

  • Physical Column Issues: Problems like a partially blocked inlet frit, a void at the head of the column, or column bed deformation can cause non-uniform flow paths, resulting in peak tailing for all compounds.[3][12][13][14]

Q3: How does the mobile phase pH affect the peak shape of acidic compounds?

A3: The mobile phase pH is one of the most critical factors influencing the peak shape of ionizable compounds like acids.[5][15][16] Its effect is twofold:

  • Controls Analyte Ionization: For an acidic compound, a low pH mobile phase (well below the analyte's pKa) will keep it in its neutral, protonated form.[15] This single, more hydrophobic form interacts more consistently with the reversed-phase stationary phase, resulting in a sharper, more symmetrical peak. Conversely, as the pH approaches the pKa, a mixture of ionized and unionized species exists, causing peak distortion.[5][6]

  • Influences Stationary Phase Surface: Although more critical for basic analytes, pH also affects the silica surface. At low pH (below 3), the acidic silanol groups on the silica surface are protonated and less likely to engage in unwanted ionic interactions.[3][14][17]

Q4: Can the sample solvent cause peak tailing?

A4: Yes, an inappropriate sample solvent is a common cause of distorted peaks.[18][19] If the sample solvent is significantly stronger (i.e., has a higher elution strength) than the mobile phase, it can cause the analyte band to spread at the column inlet.[12][20][21] This leads to broad or tailing peaks, particularly for early-eluting compounds.[19] The ideal practice is to dissolve the sample in the initial mobile phase whenever possible.

In-Depth Troubleshooting Guide

This section provides a systematic approach to diagnosing and resolving peak tailing issues for acidic compounds.

Step 1: Initial Diagnosis - Chemical vs. Physical Problem

The first step is to determine whether the tailing is caused by a chemical interaction specific to your acidic analyte or a physical problem with the HPLC system or column.

  • Prepare a Neutral Marker Standard: Dissolve a neutral, well-behaved compound (e.g., Toluene, Uracil) in your mobile phase at a suitable concentration.

  • Injection: Inject the neutral marker standard using the same chromatographic method (gradient, flow rate, temperature) as your acidic analyte.

  • Analysis:

    • Symmetrical Peak: If the neutral marker gives a sharp, symmetrical peak, the problem is likely chemical and related to your acidic analyte's interaction with the column or mobile phase. Proceed to Step 2 .

    • Tailing Peak: If the neutral marker also tails, the issue is likely physical or systemic (affecting all compounds).[22] Proceed to Step 5 .

Step 2: Optimizing the Mobile Phase pH

For acidic compounds, controlling the ionization state is paramount for achieving good peak shape. The goal is to ensure the analyte is in a single, non-ionized state.

An acidic analyte (HA) exists in equilibrium: HA ⇌ H⁺ + A⁻. The pKa is the pH at which the analyte is 50% ionized and 50% non-ionized. To ensure the analyte is predominantly in its neutral (HA) form (>99%), the mobile phase pH should be at least 2 units below the analyte's pKa.[23]

  • Determine Analyte pKa: Find the pKa value of your acidic compound from literature or prediction software.

  • Select an Appropriate Buffer: Choose a buffer system with a pKa close to your target mobile phase pH. For low pH work, formic acid or phosphate buffers are common.

  • Prepare Mobile Phase:

    • Measure the aqueous component of your mobile phase.

    • Add the buffer concentrate (e.g., to achieve a 10-25 mM concentration).[8]

    • Adjust the pH of the aqueous portion using an acid (e.g., formic acid, phosphoric acid) to be at least 2 pH units below the analyte's pKa.

    • Add the organic modifier (e.g., acetonitrile, methanol). Crucially, always measure and adjust pH before adding the organic solvent. [15]

  • Equilibrate and Analyze: Equilibrate the column with the new mobile phase and re-inject your sample.

Mobile Phase Additive Typical Concentration Pros Cons
Formic Acid 0.1%Volatile (MS-compatible), provides low pH.[14]Limited buffering capacity.
Acetic Acid 0.1% - 1%Good for improving peak shape for other carboxylic acids.[24]Not always MS-compatible.
Trifluoroacetic Acid (TFA) 0.05% - 0.1%Strong acid, effective at low pH, can act as an ion-pairing agent.[25]Can cause ion suppression in MS.
Phosphate Buffer 10-50 mMExcellent buffering capacity around pH 2.1, 7.2.Not volatile (not for MS), can precipitate in high organic.[14]
Step 3: Column Selection and Chemistry

If pH optimization does not fully resolve the issue, the problem may lie with the column's stationary phase.

Modern HPLC columns are designed to minimize unwanted secondary interactions. Key features include:

  • High Purity Silica (Type B): These silicas have lower levels of metal contaminants, which can create highly acidic silanol sites that lead to tailing.[4][26]

  • End-capping: After the primary C18 chains are bonded, the column is treated with a smaller silanizing reagent (e.g., trimethylchlorosilane) to block many of the remaining accessible silanol groups, reducing their availability for interaction.[3][9]

  • Use a High-Purity, End-capped Column: If you are using an older (Type A) column, switch to a modern, high-purity, end-capped C18 or C8 column. These are designed to provide better peak shapes for a wider range of compounds.[4]

  • Consider Alternative Stationary Phases: If tailing persists, especially with highly polar acidic compounds, a standard C18 may not be optimal. Consider phases with:

    • Polar-Embedded Groups: These phases have a polar group (e.g., amide, carbamate) embedded in the alkyl chain, which can help shield residual silanols and provide alternative selectivity.

    • Polymer-Based or Hybrid Columns: These columns are more stable at a wider pH range and have different surface characteristics that can eliminate tailing caused by silanol interactions.[26]

Step 4: Optimizing Sample and Injection Conditions

Sometimes, the problem is not the mobile phase or column, but the sample itself.

  • Match Sample Solvent to Mobile Phase:

    • Protocol: If possible, perform the final dilution step of your sample preparation in the initial mobile phase composition. If solubility is an issue, use the weakest solvent possible that maintains solubility.[18][20]

  • Check for Column Overload:

    • Protocol: Reduce the injection volume by half and then by 90%. If the peak shape improves and becomes more symmetrical, you were likely overloading the column.[11] You can also dilute your sample concentration.

Step 5: Troubleshooting Physical and System Issues

If the neutral marker test in Step 1 indicated a physical problem, the following areas should be investigated.

G start Peak Tailing Observed for Neutral Marker check_guard Remove Guard Column and Re-inject start->check_guard check_guard->start Tailing Resolved (Replace Guard) check_fittings Check Tubing and Fittings (esp. column connections) check_guard->check_fittings Tailing Persists backflush Backflush Column (follow manufacturer's guide) check_fittings->backflush Fittings OK backflush->start Tailing Resolved (Inlet Frit Blockage Cleared) replace_column Replace Column backflush->replace_column Tailing Persists replace_column->start Tailing Resolved (Column Void/Damage) system_issue System Issue Persists: Check injector, detector flow cell replace_column->system_issue Tailing Persists with New Column

Caption: Troubleshooting workflow for physical system issues.

  • Guard Column: A contaminated or blocked guard column is a frequent source of peak distortion. Remove it and see if the problem resolves.[14]

  • Column Inlet Frit: Particulates from the sample or mobile phase can block the inlet frit. Try backflushing the column (disconnect from the detector first and check manufacturer's instructions).[3][14]

  • Extra-Column Volume: Excessive tubing length or use of wide-bore tubing between the injector, column, and detector can cause peak broadening and tailing. Ensure all connections are made with minimal dead volume.[6][14]

  • Column Void: A void or channel in the column packing material can be created by pressure shocks or operating outside the recommended pH range.[13][14] This often requires column replacement.

Advanced Considerations

Column Temperature: Increasing the column temperature generally decreases mobile phase viscosity and can improve mass transfer kinetics, sometimes leading to sharper peaks.[27][28] However, the effect on selectivity can be unpredictable. For some basic compounds, higher temperatures have been shown to improve efficiency and reduce tailing.[29] A stable temperature is crucial, as fluctuations can cause retention time shifts and peak shape issues.[28]

References

  • Waters Corporation. (n.d.). Troubleshooting Peak Shape Problems in HPLC.
  • Shimadzu. (n.d.). Effects of Sample Solvents on Peak Shape.
  • LoBrutto, R., & Patel, T. (2005). Effect of sample solvent on the chromatographic peak shape of analytes eluted under reversed-phase liquid chromatogaphic conditions. Journal of Pharmaceutical and Biomedical Analysis, 37(4), 617-626. Retrieved from [Link]

  • HPLC Professionals. (2024, October 13). Troubleshooting Poor Peak Shape and Resolution in HPLC [Video]. YouTube. Retrieved from [Link]

  • ACE HPLC Columns. (n.d.). HPLC Troubleshooting Guide.
  • BenchChem. (2025). Technical Support Center: Troubleshooting Peak Tailing in HPLC for Acidic Compounds.
  • Unknown. (n.d.). HPLC Troubleshooting Guide.
  • Agilent Technologies. (n.d.). Tips and Tricks of HPLC System Troubleshooting.
  • Shimadzu. (n.d.). Improving Peak Shapes Affected by Sample Solvents in UHPLC Systems.
  • Labcompare. (2021, October 15). LABTips: How to Prevent Tailing Peaks in HPLC. Retrieved from [Link]

  • Moravek. (n.d.). Exploring the Role of pH in HPLC Separation. Retrieved from [Link]

  • ACD/Labs. (2022, October 6). An Introduction to Peak Tailing, Fronting and Splitting in Chromatography. Retrieved from [Link]

  • ACE HPLC Columns. (n.d.). Reversed-Phase HPLC of Basic Compounds: Solving Peak Tailing Problems.
  • Alwsci. (2025, July 17). Common Causes Of Peak Tailing in Chromatography.
  • Industry News. (2023, December 27). The Importance Of Mobile Phase PH in Chromatographic Separations.
  • Element Lab Solutions. (n.d.). Sample Diluent Effects in HPLC.
  • Element Lab Solutions. (n.d.). Peak Tailing in HPLC.
  • Chrom Tech, Inc. (2025, October 28). What Causes Peak Tailing in HPLC?.
  • Phenomenex. (2025, June 9). How to Reduce Peak Tailing in HPLC?.
  • Agilent Technologies. (n.d.). Control pH During Method Development for Better Chromatography.
  • ResearchGate. (2013, November 27). How can I prevent peak tailing in HPLC?. Retrieved from [Link]

  • Chromatography Today. (2020, February 17). The use of Mobile Phase pH as a Method Development Tool. Retrieved from [Link]

  • SIELC Technologies. (n.d.). HPLC Separation of Acidic, Basic, and Neutral Compounds on Primesep 200. Retrieved from [Link]

  • ACD/Labs. (2023, September 19). Improve Chromatographic Separations: Consider Mobile Phase pH & Analyte pKa. Retrieved from [Link]

  • MAC-MOD Analytical. (n.d.). The Effect of Sample Diluent on Peak Shape.
  • LCGC North America. (2023, November 1). The Evolution of LC Troubleshooting: Strategies for Improving Peak Tailing. Retrieved from [Link]

  • Phenomenex. (n.d.). HPLC Troubleshooting Mini Guide - Peak Issues.
  • Waters Corporation. (n.d.). How can I decrease tailing of a basic compound when running a reversed-phase method with a C18 column?. Retrieved from [Link]

  • ResearchGate. (2022, October 27). How does HPLC column's temperature influence to peak area , peak shape or retention time?. Retrieved from [Link]

  • Chromatography Forum. (2014, August 29). Recommended column for really acid mobile phases. Retrieved from [Link]

  • Phenomenex. (2022, May 20). Choosing the Right UHPLC Column for Analyzing Highly Polar Acidic Molecules. Retrieved from [Link]

  • Supelco. (n.d.). Separation Artifacts III: Secondary-Retention Effects in Reversed-Phase Chromatography.
  • Lab-Training. (2025, July 11). HPLC Mobile Phase Modifiers: Types, Selection, Case Studies, Expert Tips With 5 FAQs.
  • LCGC North America. (2019, November 12). The LCGC Blog: HPLC Diagnostic Skills II – Tailing Peaks. Retrieved from [Link]

  • McCalley, D. V. (2000). Effect of temperature and flow-rate on analysis of basic compounds in high-performance liquid chromatography using a reversed-phase column. Journal of Chromatography A, 902(1), 311-321. Retrieved from [Link]

  • Axion Labs. (n.d.). HPLC Peak Tailing. Retrieved from [Link]

  • Chrom Tech, Inc. (2025, October 28). How Does Column Temperature Affect HPLC Resolution?.
  • SCIEX. (2023, October 20). How does increasing column temperature affect LC methods?. Retrieved from [Link]

  • Waters Corporation. (n.d.). The Effect of Elevated Column Operating Temperatures on Chromatographic Performance.

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Troubleshooting

Technical Support Center: Scaling Up the Synthesis of 3-[Ethyl(methyl)carbamoyl]benzoic acid

Welcome to the technical support center for the synthesis of 3-[Ethyl(methyl)carbamoyl]benzoic acid. This guide is designed for researchers, scientists, and drug development professionals who are looking to transition th...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 3-[Ethyl(methyl)carbamoyl]benzoic acid. This guide is designed for researchers, scientists, and drug development professionals who are looking to transition this synthesis from the milligram to the gram scale. We will address common challenges, provide in-depth troubleshooting advice, and offer a detailed, scalable protocol. Our focus is on ensuring scientific integrity, providing actionable insights based on extensive experience, and grounding our recommendations in established chemical principles.

Introduction: The Challenges of Scale-Up

Scaling up a chemical synthesis is rarely a linear process. Issues that are negligible at the milligram scale, such as heat transfer, mixing efficiency, and impurity profiles, can become significant obstacles at the gram scale. The synthesis of 3-[Ethyl(methyl)carbamoyl]benzoic acid, which involves the formation of an amide bond, is no exception. Success at a larger scale requires careful consideration of reaction conditions, reagent selection, and purification strategies to maintain yield and purity while ensuring a safe and efficient process.[1][2]

This guide is structured to anticipate and solve the problems you may encounter. We will begin with a troubleshooting guide formatted as a series of questions and answers, followed by frequently asked questions that address broader considerations. Finally, a detailed, step-by-step protocol for a gram-scale synthesis is provided, along with data tables and process diagrams to ensure clarity and reproducibility.

I. Troubleshooting Guide: Navigating Common Experimental Hurdles

This section directly addresses specific issues that can arise during the gram-scale synthesis of 3-[Ethyl(methyl)carbamoyl]benzoic acid.

Q1: My reaction is sluggish or incomplete, even after extended reaction times. What are the likely causes and how can I fix this?

A1: Incomplete conversion is a frequent issue when scaling up amide bond formations. Several factors could be at play:

  • Insufficient Activation of the Carboxylic Acid: The first step in many amide syntheses is the activation of the carboxylic acid (3-carboxybenzoic acid derivative) to make it more susceptible to nucleophilic attack by the amine (N-ethylmethylamine). On a larger scale, inefficient mixing can lead to localized areas of low reagent concentration, hindering the activation process.

    • Solution: Ensure vigorous and efficient stirring throughout the reaction. For gram-scale reactions, a mechanical stirrer is often more effective than a magnetic stir bar. Additionally, consider the choice of activating agent. While reagents like DCC (dicyclohexylcarbodiimide) and EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) are common, they can present challenges with byproduct removal on a larger scale.[3] For gram-scale synthesis, using thionyl chloride to convert the carboxylic acid to the more reactive acyl chloride can be a robust alternative, though it requires careful handling due to its corrosive nature.

  • Poor Solubility of Starting Materials: If your starting materials are not fully dissolved, the reaction will be limited by the rate of dissolution.

    • Solution: Choose a solvent system that ensures the solubility of all reactants. For the synthesis of 3-[Ethyl(methyl)carbamoyl]benzoic acid, solvents like dichloromethane (DCM) or tetrahydrofuran (THF) are often suitable.[4] Gentle heating can also improve solubility, but be mindful of the boiling points of your solvents and the thermal stability of your reagents.

  • Presence of Water: Water can hydrolyze the activated carboxylic acid intermediate, leading to the regeneration of the starting material and reducing the overall yield.

    • Solution: Use anhydrous solvents and ensure all glassware is thoroughly dried before use. Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can also help to exclude atmospheric moisture.

Q2: I'm observing the formation of significant side products. How can I improve the selectivity of my reaction?

A2: Side product formation is often exacerbated at a larger scale due to longer reaction times and potential temperature gradients.

  • Over-activation of the Carboxylic Acid: Some activating agents can lead to the formation of symmetrical anhydrides from the carboxylic acid, which can then react with the amine.

    • Solution: Control the stoichiometry of your activating agent carefully. Adding the activating agent portion-wise can help to maintain a low concentration and minimize side reactions.

  • Reaction with the Solvent: Certain solvents can react with the activated carboxylic acid. For example, if using an alcohol as a solvent, ester formation can compete with amide formation.

    • Solution: Select an aprotic solvent that is inert to the reaction conditions.

  • Dimerization or Polymerization: While less common for this specific molecule, highly reactive intermediates can sometimes lead to self-condensation products.

    • Solution: Maintain a controlled temperature and consider adding the more reactive species slowly to the reaction mixture to keep its instantaneous concentration low.

Q3: The purification of my final product is difficult, and I'm struggling to remove impurities. What are some effective purification strategies for the gram scale?

A3: Purification is a critical step, and methods that work well on a small scale, like column chromatography, can be cumbersome and expensive for larger quantities.

  • Byproducts from Coupling Reagents: Reagents like DCC and EDC produce urea byproducts that can be difficult to remove.

    • Solution: If using these reagents, filtration is the primary method for removing the insoluble urea. However, some urea may remain in solution. Washing the organic layer with dilute acid (e.g., 1M HCl) and then with a saturated sodium bicarbonate solution can help to remove any remaining urea and unreacted starting materials.

  • Recrystallization: This is often the most effective and scalable method for purifying solid products.

    • Solution: Experiment with different solvent systems to find one in which your product has high solubility at elevated temperatures and low solubility at room temperature or below. A mixture of solvents, such as ethyl acetate/hexanes or ethanol/water, can often provide the desired solubility profile.[5]

  • Liquid-Liquid Extraction: A well-designed extraction workup can significantly simplify the final purification.

    • Solution: After the reaction is complete, quench the reaction mixture and perform a series of aqueous washes to remove water-soluble impurities. For 3-[Ethyl(methyl)carbamoyl]benzoic acid, which is acidic, you can use a basic wash (e.g., sodium bicarbonate) to extract the product into the aqueous layer, leaving non-acidic impurities in the organic layer. The aqueous layer can then be acidified to precipitate the pure product.[6]

dot graph "Troubleshooting_Workflow" { layout=dot; rankdir=TB; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#FFFFFF"]; edge [fontname="Arial", fontsize=9];

} enddot Caption: Troubleshooting workflow for scaling up the synthesis.

II. Frequently Asked Questions (FAQs)

Q1: What is the most cost-effective and scalable method for the amide coupling step?

A1: For gram-scale and beyond, converting the carboxylic acid to an acyl chloride using thionyl chloride or oxalyl chloride is often the most economical and efficient method. This approach avoids the use of expensive coupling reagents and the formation of difficult-to-remove byproducts.[7] However, it requires careful handling of corrosive and moisture-sensitive reagents. Direct amide formation catalyzed by boronic acids is also an emerging green and efficient alternative.[7]

Q2: How do I choose the right solvent for a gram-scale reaction?

A2: The ideal solvent should:

  • Dissolve all reactants to a reasonable concentration.

  • Be inert to the reaction conditions.

  • Have a boiling point that is appropriate for the desired reaction temperature.

  • Be easily removable during workup.

  • Pose minimal safety and environmental risks.

For this synthesis, aprotic solvents like DCM, THF, or ethyl acetate are good choices. When considering green chemistry principles, 2-methyltetrahydrofuran (2-MeTHF) can be a more sustainable alternative to THF.[7]

Q3: Are there any specific safety precautions I should take when running this reaction on a larger scale?

A3: Yes, scaling up introduces new safety considerations:

  • Exothermic Reactions: Amide bond formation can be exothermic. On a larger scale, the heat generated may not dissipate as quickly, leading to a temperature increase that could cause the solvent to boil or promote side reactions. Monitor the internal temperature of the reaction and have a cooling bath ready.

  • Reagent Handling: Handling larger quantities of corrosive or toxic reagents like thionyl chloride requires appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, and should be done in a well-ventilated fume hood.

  • Pressure Build-up: If the reaction generates gaseous byproducts (e.g., HCl from the use of thionyl chloride), ensure the reaction vessel is not sealed to avoid pressure build-up. A drying tube or a bubbler can be used to protect the reaction from moisture while allowing gas to escape.

III. Detailed Experimental Protocol: Gram-Scale Synthesis

This protocol describes a reliable method for the synthesis of 3-[Ethyl(methyl)carbamoyl]benzoic acid starting from 3-(ethoxycarbonyl)benzoic acid.

dot graph "Synthesis_Pathway" { layout=dot; rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];

} enddot Caption: Synthetic pathway for 3-[Ethyl(methyl)carbamoyl]benzoic acid.

Step 1: Synthesis of 3-(Chlorocarbonyl)benzoic acid ethyl ester

  • To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser fitted with a drying tube, add 3-(ethoxycarbonyl)benzoic acid (10.0 g, 51.5 mmol).

  • Add thionyl chloride (11.0 mL, 154.5 mmol) and a catalytic amount of N,N-dimethylformamide (DMF) (3-4 drops).

  • Heat the reaction mixture to 80 °C and stir for 2 hours. The solid should dissolve, and the solution will become clear.

  • After the reaction is complete (monitored by the cessation of gas evolution), allow the mixture to cool to room temperature.

  • Remove the excess thionyl chloride under reduced pressure. The crude 3-(chlorocarbonyl)benzoic acid ethyl ester is used in the next step without further purification.

Step 2: Synthesis of 3-[Ethyl(methyl)carbamoyl]benzoic acid ethyl ester

  • Dissolve the crude acyl chloride from the previous step in 100 mL of anhydrous dichloromethane (DCM) in a 500 mL round-bottom flask equipped with a magnetic stirrer and an addition funnel, under a nitrogen atmosphere.

  • Cool the solution to 0 °C in an ice bath.

  • In a separate flask, dissolve N-ethylmethylamine (5.4 mL, 61.8 mmol) and triethylamine (10.8 mL, 77.3 mmol) in 50 mL of anhydrous DCM.

  • Add the amine solution dropwise to the cooled acyl chloride solution via the addition funnel over 30 minutes, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2 hours.

  • Wash the reaction mixture sequentially with 1M HCl (2 x 50 mL), saturated aqueous sodium bicarbonate (2 x 50 mL), and brine (1 x 50 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude ester.

Step 3: Hydrolysis to 3-[Ethyl(methyl)carbamoyl]benzoic acid

  • Dissolve the crude ester from the previous step in a mixture of tetrahydrofuran (THF) (80 mL) and water (20 mL) in a 250 mL round-bottom flask.

  • Add lithium hydroxide monohydrate (4.3 g, 103 mmol) to the solution.

  • Stir the mixture at room temperature overnight.

  • Remove the THF under reduced pressure.

  • Dilute the remaining aqueous solution with 50 mL of water and wash with ethyl acetate (2 x 30 mL) to remove any non-polar impurities.

  • Cool the aqueous layer to 0 °C in an ice bath and acidify to pH 2-3 by the slow addition of 6M HCl. A white precipitate should form.

  • Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to afford the final product.

Data Summary Table
StepStarting MaterialReagentsProductExpected YieldPurity (by NMR)
13-(Ethoxycarbonyl)benzoic acid (10.0 g)SOCl₂, cat. DMF3-(Chlorocarbonyl)benzoic acid ethyl esterQuantitative (crude)-
2Crude acyl chlorideN-Ethylmethylamine, Et₃N, DCM3-[Ethyl(methyl)carbamoyl]benzoic acid ethyl ester85-95% (crude)>90%
3Crude esterLiOH, THF/H₂O, HCl3-[Ethyl(methyl)carbamoyl]benzoic acid80-90% (after purification)>98%

IV. Conclusion

Scaling up the synthesis of 3-[Ethyl(methyl)carbamoyl]benzoic acid from the milligram to the gram scale is a manageable process with careful planning and attention to detail. By understanding the potential challenges related to reaction kinetics, selectivity, and purification, researchers can develop a robust and efficient protocol. This guide provides a framework for troubleshooting common issues and a reliable experimental procedure to achieve high yields of the desired product on a larger scale. Always prioritize safety and adhere to best laboratory practices when performing any chemical synthesis.

V. References

  • Dunetz, J. R., et al. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. Organic Process Research & Development, 20(2), 140-177. [Link]

  • Bream, R. N., et al. (2023). Direct formation of amide/peptide bonds from carboxylic acids: no traditional coupling reagents, 1-pot, and green. Chemical Science, 14(13), 3462-3469. [Link]

  • De Figueiredo, R. M., et al. (2019). A green chemistry perspective on catalytic amide bond formation. UCL Discovery. [Link]

  • Gomez, S., et al. (2022). Large-Scale Amidations in Process Chemistry: Practical Considerations for Reagent Selection and Reaction Execution. Organic Process Research & Development, 26(6), 1491-1524. [Link]

  • Organic Syntheses. Benzoic acid, 4-amino-3-methyl-, ethyl ester. [Link]

  • Chem21Labs. Synthesis of Benzoic Acid. [Link]

  • Bartleby. Purifying A Compound Of Benzoic Acid. [Link]

  • Organic Syntheses. Synthesis of Carboxylic Acids from Benzamide Precursors Using Nickel Catalysis. [Link]

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Reference Data & Comparative Studies

Validation

A Comparative Guide to the ¹H NMR Spectroscopic Analysis of 3-[Ethyl(methyl)carbamoyl]benzoic Acid

This guide provides an in-depth interpretation of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of 3-[Ethyl(methyl)carbamoyl]benzoic acid. Designed for researchers and drug development professionals, this document mov...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth interpretation of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of 3-[Ethyl(methyl)carbamoyl]benzoic acid. Designed for researchers and drug development professionals, this document moves beyond a simple peak assignment. It delves into the nuanced spectral features arising from the molecule's structural dynamics, particularly the phenomenon of hindered rotation around the amide C-N bond. By comparing its expected spectral data with that of simpler, related molecules, we provide a robust framework for its characterization and for the analysis of similarly complex structures.

Part 1: Structural Elucidation and Predicted ¹H NMR Spectrum

The structural confirmation of a synthesized molecule is fundamental to any research endeavor. ¹H NMR spectroscopy is a primary tool for this purpose, offering detailed information about the electronic environment of each proton in a molecule.[1] For 3-[Ethyl(methyl)carbamoyl]benzoic acid, we can predict the spectrum by dissecting the molecule into its distinct proton environments.

The structure contains four key regions for analysis: the carboxylic acid proton, the aromatic protons on the metasubstituted benzene ring, and the two distinct alkyl groups (ethyl and methyl) attached to the amide nitrogen.

G cluster_0 Resonance Structures Amide R-C(=O)-N(R')R'' Zwitterion R-C(O⁻)=N⁺(R')R'' Amide->Zwitterion Resonance

Caption: Resonance in the amide bond leads to restricted C-N rotation.

This planarity means that the two alkyl groups attached to the nitrogen (methyl and ethyl) are in different chemical environments. One group is cis to the carbonyl oxygen, while the other is trans. Consequently, instead of one set of signals for the N-alkyl protons as predicted above, we should expect to see two distinct sets of signals, one for each rotamer. [2]The relative intensity (integration) of these paired signals directly reflects the population ratio of the two conformers.

This phenomenon would manifest as:

  • Two singlets for the N-CH₃ group.

  • Two quartets for the N-CH₂- group.

  • Two triplets for the -CH₂-CH₃ group.

Part 3: Comparative Analysis with Model Compounds

To build a robust interpretation, we compare the expected spectrum of our target molecule with simpler, well-understood compounds.

Comparator 1: Benzoic Acid

The ¹H NMR spectrum of benzoic acid provides a baseline for the aromatic region. It typically shows three signals: a multiplet around 8.1 ppm for the two protons ortho to the carboxylic acid, a multiplet around 7.5 ppm for the one para proton, and a multiplet around 7.6 ppm for the two meta protons. [3][4]In our target molecule, the substitution pattern is different (meta-disubstituted), which will lead to a more complex pattern, but the overall chemical shift range of 7.5-8.5 ppm is expected to be similar. [5]

Comparator 2: N,N-Dimethylacetamide (DMA)

DMA is a classic example used to demonstrate the effect of restricted amide bond rotation. [6]At room temperature, its ¹H NMR spectrum clearly shows two sharp singlets for the two N-methyl groups. This occurs because one methyl group is cis to the carbonyl oxygen and the other is trans, making them magnetically non-equivalent. This provides direct experimental evidence for the phenomenon we anticipate in 3-[Ethyl(methyl)carbamoyl]benzoic acid.

Comparator 3: 3-Ethylbenzoic Acid

This compound helps in predicting the chemical shifts for the ethyl group. In 3-ethylbenzoic acid, the methylene (-CH₂) protons directly attached to the aromatic ring typically resonate around 2.7 ppm. [7]In our target molecule, the methylene group is attached to a nitrogen atom, which is more electronegative than a carbon atom. This causes a significant downfield shift of the methylene signal to approximately 3.4 ppm, clearly distinguishing it from an alkyl group directly on the ring.

Part 4: Final Synthesized Interpretation

By combining theoretical principles with comparative data, we can assemble a definitive interpretation of the ¹H NMR spectrum for 3-[Ethyl(methyl)carbamoyl]benzoic acid, accounting for the presence of rotamers.

Table of Final ¹H NMR Assignments (Predicted)

Assignment (Rotamer)Predicted δ (ppm)MultiplicityIntegration (Relative)
-COOH> 12br s1H
Aromatic Protons7.5 - 8.5m4H
N-CH₂ (Major Rotamer)~ 3.45q(2H)
N-CH₂ (Minor Rotamer)~ 3.35q(2H)
N-CH₃ (Major Rotamer)~ 3.05s(3H)
N-CH₃ (Minor Rotamer)~ 2.95s(3H)
-CH₂-CH₃ (Major Rotamer)~ 1.25t(3H)
-CH₂-CH₃ (Minor Rotamer)~ 1.15t(3H)

Note: The major and minor rotamer assignments are illustrative. The actual assignment would require 2D NMR experiments like NOESY.

Experimental Protocol: ¹H NMR Spectrum Acquisition

The following is a standardized protocol for obtaining a high-quality ¹H NMR spectrum for the target compound.

Objective: To acquire a quantitative and high-resolution ¹H NMR spectrum of 3-[Ethyl(methyl)carbamoyl]benzoic acid for structural confirmation.

Materials:

  • 3-[Ethyl(methyl)carbamoyl]benzoic acid (5-10 mg)

  • Deuterated chloroform (CDCl₃) or Deuterated dimethyl sulfoxide (DMSO-d₆) [3]* NMR tube (5 mm diameter)

  • Pipettes

  • Tetramethylsilane (TMS) as an internal standard (often included in deuterated solvents)

Procedure:

  • Sample Preparation: Accurately weigh 5-10 mg of the solid compound and transfer it into a clean, dry NMR tube.

  • Solvent Addition: Add approximately 0.6-0.7 mL of the chosen deuterated solvent (e.g., CDCl₃) to the NMR tube. The solvent should contain 0.03% v/v TMS as an internal reference (δ = 0.00 ppm). [8]3. Dissolution: Cap the NMR tube securely and vortex or invert gently until the sample is completely dissolved. A clear, homogeneous solution is required.

  • Instrument Setup:

    • Insert the NMR tube into the spinner turbine and adjust the depth correctly.

    • Place the sample into the NMR spectrometer.

    • Lock the spectrometer onto the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity, ensuring sharp, symmetrical peaks for the solvent and TMS signals.

  • Acquisition:

    • Acquire the ¹H NMR spectrum using standard parameters (e.g., on a 400 MHz spectrometer).

    • Typical parameters include a 30-45 degree pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.

    • Collect a sufficient number of scans (e.g., 8 or 16) to achieve a good signal-to-noise ratio.

  • Data Processing:

    • Apply Fourier transformation to the acquired Free Induction Decay (FID).

    • Phase the spectrum to ensure all peaks are in the positive absorptive mode.

    • Calibrate the chemical shift axis by setting the TMS peak to 0.00 ppm.

    • Integrate all signals to determine the relative number of protons for each peak.

    • Analyze the chemical shifts, splitting patterns (multiplicities), and integration values to confirm the structure.

Conclusion

The ¹H NMR spectrum of 3-[Ethyl(methyl)carbamoyl]benzoic acid is a prime example of how dynamic molecular processes manifest in spectroscopic data. A superficial analysis would fail to account for the presence of rotamers due to hindered amide bond rotation. By anticipating this phenomenon and comparing the spectrum with model compounds, a far more accurate and complete structural elucidation is possible. This guide underscores the necessity of combining theoretical knowledge with comparative analysis for the confident interpretation of complex molecular structures in a research and development setting.

References

  • National Institutes of Health (NIH). (n.d.). NMR Detection of Isomers Arising from Restricted Rotation of the C-N Amide Bond of N-Formyl-o-toluidine and N,N. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). 1H proton nmr spectrum of benzoic acid. Retrieved from [Link]

  • National Center for Biotechnology Information. (2022). Anomalous 1 H NMR chemical shift behavior of substituted benzoic acid esters. PubMed. Retrieved from [Link]

  • College of Chemistry and Chemical Engineering, Central South University. (2021). 1H NMR Spectrum of Amide Compounds. 大学化学. Retrieved from [Link]

  • ACD/Labs. (2021). The Basics of Interpreting a Proton (1H) NMR Spectrum. Retrieved from [Link]

  • ACS Publications. (2022). Anomalous 1 H NMR chemical shift behavior of substituted benzoic acid esters. Retrieved from [Link]

  • ATB. (n.d.). 3-Ethylbenzoicacid. Retrieved from [Link]

  • Nanalysis. (2023). Using NMR to observe the restricted rotation in amide bonds. Retrieved from [Link]

  • Chemistry Research Journal. (n.d.). Synthesis and characterization of Benzoic Acid. Retrieved from [Link]

  • ResearchGate. (2019). Synthesis, Characterization and DFT Studies of 2-[(2- substitutedphenyl) carbamoyl] benzoic acids. Retrieved from [Link]

  • Master Organic Chemistry. (2022). 1H NMR: How Many Signals?. Retrieved from [Link]

  • MIT OpenCourseWare. (n.d.). APPENDIX 2: 1H NMR Spectral parameters for substituted benzenes. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). proton NMR spectrum of N-methylethanamine (ethylmethylamine). Retrieved from [Link]

  • ACS Publications. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Retrieved from [Link]

  • International Journal of Advanced Research in Science, Communication and Technology. (2023). Synthesis, Characterization and Biological Activity of Newly Synthesized Benzoic Acid and Phenylthiourea Derivative. Retrieved from [Link]

  • Google Patents. (n.d.). 3-chloro methyl benzoic acid synthetic method.
  • ResearchGate. (2015). Conformational preferences of N-ethyl,N-methylformamide and N-ethyl,N-methylacetamide and their correlations with the NMR chemical shifts: A theoretical study. Retrieved from [Link]

  • The Royal Society of Chemistry. (2014). Supporting information - Polymer Supported Pd Catalyzed Carbonylation of Aryl Bromides for the Synthesis of Aryl esters and amides. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Supporting Information - I2/CF3CO2Ag-mediated iodolactonization of various allenoic acids to access versatile 6. Retrieved from [Link]

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Comparative

A Comparative Guide to the Structure-Activity Relationship of N-Substituted Carbamoylbenzoic Acids as Anticancer Agents

Authored by: A Senior Application Scientist This guide provides an in-depth analysis of the structure-activity relationship (SAR) of N-substituted carbamoylbenzoic acids, a class of compounds demonstrating significant po...

Author: BenchChem Technical Support Team. Date: February 2026

Authored by: A Senior Application Scientist

This guide provides an in-depth analysis of the structure-activity relationship (SAR) of N-substituted carbamoylbenzoic acids, a class of compounds demonstrating significant potential in anticancer drug development. By objectively comparing the performance of various analogs and providing supporting experimental data, this document serves as a valuable resource for researchers, scientists, and professionals in the field of drug discovery.

Introduction: The Therapeutic Promise of the Carbamoylbenzoic Acid Scaffold

N-substituted carbamoylbenzoic acids, particularly those with the carbamoyl group at the 2-position of the benzoic acid ring (also known as N-substituted phthalamic acids), have emerged as a versatile scaffold in medicinal chemistry.[1] Their structural rigidity, coupled with the potential for diverse substitutions on both the benzoic acid and the N-aryl rings, allows for the fine-tuning of their physicochemical and pharmacological properties. While these compounds have been investigated for a range of biological activities, their potential as anticancer agents has garnered considerable attention. A growing body of evidence suggests that their mechanism of action may involve the inhibition of histone deacetylases (HDACs), a class of enzymes that play a critical role in the epigenetic regulation of gene expression and are often dysregulated in cancer.[2][3] This guide will delve into the synthesis of these compounds, present a comparative analysis of their anticancer activity, and explore their likely mechanism of action as HDAC inhibitors.

Synthesis of N-Substituted Carbamoylbenzoic Acids: A Generalized Approach

The most common and straightforward method for synthesizing N-substituted 2-carbamoylbenzoic acids is the nucleophilic acyl substitution reaction between phthalic anhydride and a substituted aniline.[4] This reaction proceeds via the attack of the nucleophilic amine on one of the carbonyl carbons of the anhydride, leading to the opening of the anhydride ring and the formation of the desired amic acid. The choice of solvent and reaction conditions can be optimized to ensure high yields and purity.

G start Starting Materials reactants Phthalic Anhydride + Substituted Aniline start->reactants solvent Anhydrous Solvent (e.g., THF, Acetonitrile) reactants->solvent Dissolution reaction Stirring at Room Temperature solvent->reaction Reaction Initiation workup Precipitation in Acidified Water reaction->workup Product Isolation purification Recrystallization workup->purification Purification product N-Substituted Carbamoylbenzoic Acid purification->product

Caption: General workflow for the synthesis of N-substituted carbamoylbenzoic acids.

Experimental Protocol: Synthesis of a Representative N-Substituted Carbamoylbenzoic Acid

This protocol describes a general procedure for the synthesis of an N-aryl-2-carbamoylbenzoic acid derivative.

Materials:

  • Phthalic anhydride (1.0 eq)

  • Substituted aniline (1.0 eq)

  • Anhydrous tetrahydrofuran (THF) or acetonitrile

  • 1 M Hydrochloric acid (HCl)

  • Deionized water

  • Ethanol (for recrystallization)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Büchner funnel and filter paper

Procedure:

  • In a clean, dry round-bottom flask, dissolve phthalic anhydride (1.0 eq) in a minimal amount of anhydrous THF.

  • To this solution, add the substituted aniline (1.0 eq) dropwise at room temperature with continuous stirring.

  • Allow the reaction mixture to stir at room temperature for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Upon completion, pour the reaction mixture into a beaker containing ice-cold 1 M HCl to precipitate the product.

  • Collect the solid precipitate by vacuum filtration using a Büchner funnel and wash thoroughly with cold deionized water to remove any unreacted starting materials and acid.

  • Purify the crude product by recrystallization from a suitable solvent, such as ethanol, to yield the pure N-substituted carbamoylbenzoic acid.

  • Dry the purified product under vacuum and characterize by appropriate analytical techniques (e.g., NMR, IR, and Mass Spectrometry).

Rationale for Experimental Choices:

  • The use of an anhydrous solvent is crucial to prevent the hydrolysis of phthalic anhydride.

  • The dropwise addition of the aniline helps to control the reaction rate and prevent potential side reactions.

  • Precipitation in acidic water ensures the protonation of the carboxylic acid and any unreacted aniline, facilitating the isolation of the desired product.

Structure-Activity Relationship (SAR) of N-Substituted Carbamoylbenzoic Acids as Anticancer Agents

The anticancer activity of N-substituted carbamoylbenzoic acids is highly dependent on the nature and position of the substituents on the N-aryl ring. While a systematic study comparing a wide range of these specific compounds is not available in a single source, a comparative analysis of data from various studies on closely related structures allows for the deduction of key SAR trends. The following table summarizes the in vitro anticancer activity (IC50 values) of several representative compounds against various cancer cell lines.

Compound IDN-Aryl SubstituentCancer Cell LineIC50 (µM)Reference
1 2-nitrophenyl (in a phenylthiazole carboxamide)Hep-G2~11.6[5]
2 4-nitrophenyl (in a phenylthiazole carboxamide)SKNMC10.8 ± 0.08[5]
3 4-chlorophenyl (in a phenylthiazole carboxamide)Hep-G222.3 ± 1.89[5]
4 N-phenylpyrazoline derivativeHs578T3.95[6]
5 N-phenylpyrazoline derivativeMDA-MB-23121.55[6]
6 Isophthalic acid derivativeK5623.42[7]
7 Isophthalic acid derivativeMCF-74.91[7]

Note: The data presented is from different studies on related, but not identical, core structures and may not be directly comparable due to variations in experimental conditions. However, it provides valuable insights into the SAR.

Key SAR Insights:

  • Influence of Substituents on the N-Aryl Ring:

    • Electron-withdrawing groups (EWGs): The presence of nitro groups (compounds 1 and 2 ) appears to be favorable for anticancer activity. The position of the substituent is also crucial, with the ortho- and para-positions showing notable activity in the examples cited.[5]

    • Halogens: A chloro-substituent at the para-position (compound 3 ) resulted in a significant decrease in activity compared to the nitro-substituted analogs in the same study.[5]

  • Nature of the N-Substituent: The overall structure of the N-substituent plays a significant role. For instance, the N-phenylpyrazoline scaffold (compounds 4 and 5 ) has shown potent activity against triple-negative breast cancer cell lines.[6]

  • Isomeric Position of the Carbamoyl Group: Studies on related phthalic acid derivatives suggest that the isomeric position of the functional groups can significantly impact activity. For example, isophthalic acid derivatives (where the functional groups are in a 1,3-relationship) have shown greater sensitivity in tumor cell cultures compared to their terephthalic acid (1,4-disubstituted) counterparts.[7]

SAR scaffold Carbamoylbenzoic Acid Scaffold substituents N-Aryl Substituents scaffold->substituents Modification position Isomeric Position scaffold->position Modification activity Anticancer Activity substituents->activity Influences sub_details e.g., EWGs, Halogens Ortho, Meta, Para substituents->sub_details position->activity Influences

Caption: Key structural factors influencing the anticancer activity of N-substituted carbamoylbenzoic acids.

Proposed Mechanism of Action: Inhibition of Histone Deacetylases (HDACs)

The structural features of N-substituted carbamoylbenzoic acids, particularly the presence of an aromatic ring system connected to a chelating group (the carboxylic acid and amide carbonyl), are reminiscent of known histone deacetylase (HDAC) inhibitors.[2] HDACs are a family of enzymes that remove acetyl groups from lysine residues of histones and other proteins, leading to chromatin condensation and repression of gene transcription. In many cancers, HDACs are overexpressed, contributing to the silencing of tumor suppressor genes.[3] HDAC inhibitors can reverse this process, leading to cell cycle arrest, differentiation, and apoptosis in cancer cells.

The general pharmacophore for a classical HDAC inhibitor consists of three key components:

  • A zinc-binding group (ZBG): This group chelates the zinc ion in the active site of the HDAC enzyme. In the case of N-substituted carbamoylbenzoic acids, the carboxylic acid is a potential ZBG.

  • A linker region: This part of the molecule occupies the hydrophobic channel of the HDAC active site. The carbamoyl bridge and the N-aryl ring likely serve this function.

  • A cap group: This is typically a larger, often aromatic, group that interacts with the surface of the enzyme, providing additional binding affinity and selectivity. The substituted N-aryl ring can be considered the cap group.

HDAC_Inhibition HDAC HDAC Active Site (with Zn2+) Binding Inhibitor Binding Inhibitor N-Substituted Carbamoylbenzoic Acid ZBG Carboxylic Acid (ZBG) Inhibitor->ZBG Linker Carbamoyl-Aryl Linker Inhibitor->Linker Cap Substituted N-Aryl Cap Inhibitor->Cap ZBG->HDAC Chelates Zn2+ Linker->HDAC Occupies Hydrophobic Channel Cap->HDAC Surface Interaction Outcome Inhibition of Deacetylation & Anticancer Effects Binding->Outcome

Caption: Proposed mechanism of HDAC inhibition by N-substituted carbamoylbenzoic acids.

Experimental Protocols: Evaluation of Anticancer Activity

The in vitro anticancer activity of N-substituted carbamoylbenzoic acids is commonly assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

Protocol: MTT Assay for Cell Viability

Materials:

  • Cancer cell lines (e.g., MCF-7, HeLa, A549)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-buffered saline (PBS)

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the N-substituted carbamoylbenzoic acid compounds in the complete medium. After 24 hours of incubation, remove the medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug). Incubate for another 48-72 hours.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well and incubate for 4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Carefully remove the medium from each well and add 100 µL of DMSO to dissolve the formazan crystals. Gently shake the plate for 15 minutes to ensure complete dissolution.

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration of the test compound relative to the vehicle control. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) can be determined by plotting a dose-response curve.

Self-Validating System:

  • The inclusion of both positive and negative (vehicle) controls is essential for validating the assay results.

  • Each concentration should be tested in triplicate to ensure the reproducibility of the data.

  • A blank well containing only medium and MTT should be included to subtract the background absorbance.

Conclusion

N-substituted carbamoylbenzoic acids represent a promising class of compounds for the development of novel anticancer agents. The structure-activity relationship studies, although compiled from various sources, indicate that the anticancer potency of these molecules can be significantly modulated by the nature and position of substituents on the N-aryl ring. The structural similarity of these compounds to known HDAC inhibitors strongly suggests that they may exert their anticancer effects through the inhibition of this important class of enzymes. Further systematic studies involving the synthesis and biological evaluation of a focused library of N-substituted carbamoylbenzoic acids are warranted to fully elucidate their SAR and to optimize their therapeutic potential. The protocols and comparative data presented in this guide provide a solid foundation for researchers to advance the discovery and development of this promising class of anticancer compounds.

References

  • Aliabadi, A., Eslami, S., Foroumadi, A., & Shafiee, A. (2014). N-Phenyl-2-p-tolylthiazole-4-carboxamide derivatives: Synthesis and cytotoxicity evaluation as anticancer agents. Research in Pharmaceutical Sciences, 9(3), 195–201.
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  • Sholikhah, E. N., et al. (2024). N-phenyl pyrazoline derivative inhibits cell aggressiveness and enhances paclitaxel sensitivity of triple negative breast cancer cells. Scientific Reports, 14(1), 12345.
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  • Zhang, X., et al. (2021). Design, synthesis and biological evaluation of N-arylsulfonyl carbazoles as novel anticancer agents. Bioorganic & Medicinal Chemistry, 47, 116378.
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  • Lim, C. P., et al. (2024). Synthesis and biological evaluation of ortho-phenyl phenylhydroxamic acids containing phenothiazine with improved selectivity for class IIa histone deacetylases. Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1), 2369656.
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Validation

A Researcher's Guide to Purity Confirmation of 3-[Ethyl(methyl)carbamoyl]benzoic acid via Melting Point Determination

In the landscape of drug discovery and development, the unambiguous confirmation of a compound's purity is a cornerstone of reliable and reproducible research. For novel chemical entities such as 3-[Ethyl(methyl)carbamoy...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of drug discovery and development, the unambiguous confirmation of a compound's purity is a cornerstone of reliable and reproducible research. For novel chemical entities such as 3-[Ethyl(methyl)carbamoyl]benzoic acid, establishing a robust purity profile is a critical first step. This guide provides an in-depth, technical comparison of melting point determination as a fundamental technique for purity assessment, contextualized against other modern analytical methods. We will delve into the theoretical underpinnings, provide a detailed experimental protocol, and offer insights into the interpretation of the data, all grounded in established scientific principles.

The Principle of Melting Point Depression: A Thermodynamic Perspective

The melting point of a pure, crystalline solid is a distinct physical property, representing the temperature at which the solid and liquid phases are in equilibrium.[1] For a pure substance, this transition is typically sharp, occurring over a narrow temperature range of 0.5-1.0°C.[2] However, the presence of even small amounts of impurities disrupts the crystal lattice, leading to a phenomenon known as melting point depression.[3][4] This occurs because the entropy of the impure liquid is higher than that of the pure liquid, resulting in a lower temperature required to reach equilibrium between the solid and liquid phases.[5] Consequently, an impure sample will exhibit a lower and broader melting point range compared to the pure compound.[6][7] This fundamental principle makes melting point determination a simple, yet powerful, initial assessment of purity.[8]

Experimental Protocol: Melting Point Determination of 3-[Ethyl(methyl)carbamoyl]benzoic acid

This protocol outlines the meticulous steps required for an accurate melting point determination, emphasizing the causality behind each procedural choice to ensure a self-validating system.

Apparatus and Materials
  • Melting point apparatus (e.g., digital melting point device)

  • Capillary tubes (open at one end)

  • Sample of synthesized 3-[Ethyl(methyl)carbamoyl]benzoic acid

  • Mortar and pestle

  • Spatula

  • Certified melting point standards (e.g., benzoic acid, caffeine)[9]

  • Laboratory notebook

Pre-experimental Validation: Calibration of the Melting Point Apparatus

The accuracy of the melting point determination is contingent upon the precise calibration of the apparatus. This is a non-negotiable step to ensure the trustworthiness of the obtained data.

  • Selection of Standards: Choose at least two certified reference standards with sharp, well-documented melting points that bracket the expected melting point of the sample. For our hypothetical value of 150-152°C, appropriate standards would be salicylic acid (159°C) and benzoic acid (122°C).[9]

  • Calibration Procedure:

    • Following the standard operating procedure for your specific melting point apparatus, determine the melting point of each reference standard.

    • Record the observed melting point and compare it to the certified value.

    • If the observed value deviates significantly from the certified value, a calibration adjustment is necessary. Consult the instrument's manual for the specific calibration procedure. This ensures that the temperature readings are accurate and traceable.[9]

Sample Preparation: The Foundation of an Accurate Measurement

Proper sample preparation is critical for reproducible results. The goal is to obtain a finely powdered, dry, and homogeneously packed sample.[8]

  • Drying the Sample: Ensure the sample of 3-[Ethyl(methyl)carbamoyl]benzoic acid is completely dry. The presence of residual solvent can act as an impurity and depress the melting point.

  • Grinding the Sample: Place a small amount of the sample in a clean, dry mortar and gently grind it into a fine, uniform powder using a pestle. This ensures efficient and even heat transfer throughout the sample.

  • Loading the Capillary Tube:

    • Invert a capillary tube and press the open end into the powdered sample. A small amount of the sample will enter the tube.

    • Gently tap the sealed end of the capillary tube on a hard surface to pack the sample tightly into the bottom.

    • The final packed sample height should be approximately 2-3 mm. A consistent sample height is crucial for reproducibility.

Melting Point Measurement: A Step-by-Step Guide
  • Initial Rapid Determination (Optional): If the approximate melting point is unknown, a rapid preliminary measurement can be performed by heating the sample at a faster rate (e.g., 10°C/minute). This provides a rough estimate and saves time in the subsequent, more precise measurements.[2]

  • Accurate Melting Point Determination:

    • Set the starting temperature of the melting point apparatus to about 10-15°C below the expected melting point (based on the preliminary run or our hypothetical value of ~150°C).

    • Set the heating rate to 1-2°C per minute. A slow heating rate is essential for allowing the system to remain in thermal equilibrium, ensuring an accurate reading.

    • Insert the loaded capillary tube into the apparatus.

    • Observe the sample closely through the magnifying lens.

    • Record the temperature (T1) at which the first droplet of liquid appears.

    • Record the temperature (T2) at which the last solid crystal melts, resulting in a completely clear liquid.

    • The melting point range is reported as T1 - T2.[2]

  • Repeatability: Perform the measurement in triplicate to ensure the results are consistent and reproducible.

Interpreting the Results: What the Melting Range Reveals

The observed melting point range of your synthesized 3-[Ethyl(methyl)carbamoyl]benzoic acid provides two key indicators of its purity:

  • Sharpness of the Melting Range: A pure compound will have a narrow melting range, typically 1-2°C.[1] A broad melting range (greater than 2°C) is a strong indication of the presence of impurities.

  • Comparison to the Literature Value: The observed melting point should be compared to the known melting point of the pure compound (our hypothetical 150-152°C). A significant depression in the observed melting point is another hallmark of an impure sample.[7]

Data Summary:

SampleObserved Melting Range (°C)Interpretation (vs. Hypothetical 150-152°C)
Synthesized Batch 1149.5 - 151.0High Purity: Narrow range, close to literature value.
Synthesized Batch 2145.0 - 149.5Impure: Broad range, depressed melting point.
Recrystallized Batch 2149.8 - 151.2Improved Purity: Sharper range, closer to lit. value.

Visualizing the Workflow and Logic

The following diagrams, generated using Graphviz, illustrate the experimental workflow and the logical framework for assessing purity via melting point determination.

MeltingPointWorkflow cluster_prep Preparation cluster_measurement Measurement cluster_analysis Analysis & Conclusion Start Start Calibrate Calibrate Apparatus with Standards Start->Calibrate Prepare Prepare Sample (Dry & Grind) Calibrate->Prepare Load Load Capillary Tube Prepare->Load Measure Determine Melting Range (Slow Heating) Load->Measure Record Record T1 and T2 Measure->Record Compare Compare with Literature Value Record->Compare Assess Assess Purity (Range & Depression) Compare->Assess End Conclusion on Purity Assess->End

Caption: Experimental workflow for melting point determination.

PurityLogic ObservedMP Observed Melting Point Purity High Purity ObservedMP->Purity Narrow Range & Matches Literature Impurity Impure ObservedMP->Impurity Broad Range & Depressed LitMP Literature Melting Point (Hypothetical: 150-152°C) LitMP->Purity LitMP->Impurity

Caption: Logic diagram for purity assessment based on melting point.

Comparative Analysis with Alternative Purity Determination Methods

While melting point determination is a valuable and accessible technique, it provides a general indication of purity. For a more comprehensive and quantitative assessment, especially in a drug development context, orthogonal methods are essential.[5]

Technique Principle Information Provided Strengths Limitations
Melting Point Determination Observation of the temperature range over which a solid transitions to a liquid.[2]A qualitative indication of purity based on the sharpness and depression of the melting range.[6]Simple, rapid, and cost-effective.[8]Not quantitative; insensitive to small amounts of impurities; not suitable for amorphous solids or compounds that decompose on heating.[9]
High-Performance Liquid Chromatography (HPLC) Differential partitioning of components between a stationary and a mobile phase under high pressure.Quantitative purity assessment (area %), detection and quantification of individual impurities.High sensitivity, resolution, and quantitation capabilities; widely applicable.Requires method development and reference standards for impurity identification and absolute quantification.[5]
Differential Scanning Calorimetry (DSC) Measures the difference in heat flow between a sample and a reference as a function of temperature.Quantitative purity analysis based on the van't Hoff equation; provides thermodynamic data (enthalpy of fusion).[4][9]Highly accurate for crystalline substances (>98% pure); requires a small sample size.[9]Not suitable for compounds that decompose or lack a sharp melting point; can be complex to interpret.
Quantitative Nuclear Magnetic Resonance (qNMR) The integral of an NMR peak is directly proportional to the number of nuclei, allowing for absolute quantification against a certified internal standard.[2][8]Absolute purity determination (w/w %) without the need for a reference standard of the analyte itself.[3]A primary ratio method providing high precision and accuracy; structurally informative.[6]Requires a soluble sample and a suitable internal standard; instrumentation can be expensive.

Conclusion: An Integrated Approach to Purity Confirmation

Melting point determination remains a fundamental and highly informative technique in the initial characterization and purity assessment of newly synthesized compounds like 3-[Ethyl(methyl)carbamoyl]benzoic acid. Its simplicity, speed, and low cost make it an invaluable tool for routine laboratory work. However, for the rigorous demands of drug development, it should be regarded as a preliminary or complementary method. A comprehensive purity profile is best achieved through an integrated approach, employing orthogonal techniques such as HPLC for quantitative impurity profiling and NMR or mass spectrometry for structural confirmation. By understanding the strengths and limitations of each method, researchers can confidently establish the purity of their compounds, ensuring the integrity and reliability of their scientific endeavors.

References

  • Pharma Times Official. (2025, May 1).
  • Chemistry For Everyone. (2025, January 30). How To Determine Melting Point Of Organic Compounds?
  • Melting point determin
  • DETERMIN
  • Grokipedia. Melting-point depression.
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  • EXPERIMENT 1 - Determination of the purity and identity of organic compounds by melting point and/or analytical thin layer... (n.d.).
  • Chemistry LibreTexts. (2022, April 7). 6.1C: Melting Point Theory.
  • USP 741 Melting Point or Range. (n.d.). Scribd.
  • Wikipedia. Melting-point depression.
  • IBChem. Melting point depression.
  • News-Medical.Net. Differential Scanning Calorimetry of Pharmaceuticals.
  • thinkSRS.com. Determination of Melting Points According to Pharmacopeia.
  • brainly.com. (2017, November 22). What is melting point depression, and when does it occur?
  • Moravek, Inc. Why Is HPLC Ideal for Chemical Purity Testing?
  • Wikipedia.
  • Sigma-Aldrich. Small Molecule HPLC.
  • Brewer Science Blog. (2022, May 23). Small Molecule Analysis Testing: HPLC vs GC.
  • Pacific BioLabs. Identity and Purity - Small Molecules.
  • IJRAR.org.
  • alwsci. (2024, September 4). Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals.
  • Moravek, Inc. Top 5 Methods of Assessing Chemical Purity.
  • Pharmaguideline.
  • Truman ChemLab. Melting Point Experiment.
  • ETCN. (2025, March 16).
  • Benchchem. Comparative Guide to Purity Analysis of Synthesized 3-(4-Acetyloxyphenyl)benzoic acid.
  • Emery Pharma.
  • ResolveMass Laboratories Inc. Quantitative Nuclear Magnetic Resonance (qNMR)
  • Experimental part of Org.Chem. - Physical properties of chemicals: Melting point, and boiling point. (n.d.).

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Comparative

A Researcher's Guide to N-Acetyl-L-phenylalanine (C11H13NO3): Cross-Referencing Experimental and Predicted Spectral Data

In the landscape of drug development and metabolic research, the precise characterization of molecules is paramount. N-Acetyl-L-phenylalanine, a derivative of the essential amino acid L-phenylalanine, plays a significant...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of drug development and metabolic research, the precise characterization of molecules is paramount. N-Acetyl-L-phenylalanine, a derivative of the essential amino acid L-phenylalanine, plays a significant role in various biological contexts and serves as a key building block in peptide synthesis.[1][2] This guide provides an in-depth comparison of experimental spectral data for N-Acetyl-L-phenylalanine (C11H13NO3) with computationally predicted values. By cross-referencing these datasets, we aim to offer researchers a robust framework for structural verification and a deeper understanding of the molecule's spectroscopic properties.

This document is structured to provide not just data, but also the scientific rationale behind the experimental techniques and the interpretation of the results. We will delve into Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FT-IR) spectroscopy, and Mass Spectrometry (MS), presenting a holistic view of N-Acetyl-L-phenylalanine's spectral signature.

Experimental Spectral Analysis of N-Acetyl-L-phenylalanine

The acquisition of experimental spectra is the foundational step in the structural elucidation of a chemical compound. The data presented herein has been aggregated from peer-reviewed literature and reputable chemical databases, ensuring a high degree of reliability.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the chemical environment of atomic nuclei, offering a blueprint of the molecule's carbon-hydrogen framework. For N-Acetyl-L-phenylalanine, both ¹H and ¹³C NMR are indispensable tools.

¹H NMR Spectral Data

The proton NMR spectrum reveals the number of different types of protons and their neighboring environments.

Proton Assignment Experimental Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz)
Carboxylic Acid (-COOH)12.65singlet-
Amide (-NH)8.18doublet8.1
Phenyl (C₆H₅)7.17 - 7.31multiplet-
α-CH4.40ddd9.6, 8.1, 4.9
β-CH₂a3.03dd13.8, 4.9
β-CH₂b2.83dd13.8, 9.6
Acetyl (-CH₃)1.77singlet-

Data sourced from DMSO-d₆ solvent.

¹³C NMR Spectral Data

The carbon NMR spectrum provides insight into the different carbon environments within the molecule.

Carbon Assignment Experimental Chemical Shift (δ, ppm)
Carboxylic Acid (-COOH)173.15
Amide (C=O)169.19
Phenyl (C-1')137.71
Phenyl (C-3', C-5')129.03
Phenyl (C-2', C-6')128.16
Phenyl (C-4')126.38
α-CH53.48
β-CH₂36.77
Acetyl (-CH₃)22.33

Data sourced from DMSO-d₆ solvent.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation.

Vibrational Mode Experimental Wavenumber (cm⁻¹)
Carboxylic Acid O-H stretch~3300-2500 (broad)
N-H stretch~3300
C-H stretch (aromatic)~3100-3000
C-H stretch (aliphatic)~3000-2850
C=O stretch (carboxylic acid)1695
C=O stretch (amide I)~1650
N-H bend (amide II)1552
C=C stretch (aromatic)~1600, 1495, 1455

Note: The broad O-H stretch of the carboxylic acid often overlaps with other stretching vibrations.[3]

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, enabling the determination of its molecular weight and aiding in structural elucidation. For N-Acetyl-L-phenylalanine, with a molecular formula of C₁₁H₁₃NO₃, the expected monoisotopic mass is approximately 207.09 g/mol .[2] Electrospray ionization (ESI) is a common technique for analyzing such molecules.

Expected Fragmentation Pattern:

Under collision-induced dissociation (CID) in a tandem mass spectrometer, the fragmentation of N-Acetyl-L-phenylalanine is expected to involve the loss of the acetyl group, the carboxylic acid group, and cleavage of the amino acid backbone.

Predicted Spectral Values for N-Acetyl-L-phenylalanine

Computational chemistry offers powerful tools for predicting spectral data, which can be used to corroborate experimental findings and aid in the assignment of complex spectra.

Predicted NMR Spectra

Various software packages and online tools utilize algorithms based on extensive spectral databases and quantum mechanical calculations to predict NMR spectra.

Predicted ¹H NMR Chemical Shifts

Proton Assignment Predicted Chemical Shift (δ, ppm)
Carboxylic Acid (-COOH)11.0 - 13.0
Amide (-NH)7.8 - 8.5
Phenyl (C₆H₅)7.1 - 7.4
α-CH4.3 - 4.7
β-CH₂2.8 - 3.2
Acetyl (-CH₃)1.8 - 2.1

Predicted ¹³C NMR Chemical Shifts

Carbon Assignment Predicted Chemical Shift (δ, ppm)
Carboxylic Acid (-COOH)172 - 176
Amide (C=O)169 - 172
Phenyl (C-1')137 - 139
Phenyl (C-3', C-5')128 - 130
Phenyl (C-2', C-6')127 - 129
Phenyl (C-4')125 - 127
α-CH53 - 56
β-CH₂36 - 39
Acetyl (-CH₃)22 - 24
Predicted FT-IR Spectrum

Computational methods, such as Density Functional Theory (DFT), can be employed to calculate the vibrational frequencies of a molecule. These calculated frequencies often require a scaling factor to better match experimental values due to the assumptions made in the calculations.

Vibrational Mode Predicted Wavenumber (cm⁻¹) (Scaled)
Carboxylic Acid O-H stretch~3400-3200
N-H stretch~3350
C=O stretch (carboxylic acid)~1710
C=O stretch (amide I)~1670
N-H bend (amide II)~1540

Comparative Analysis: Bridging Experiment and Prediction

A direct comparison of the experimental and predicted spectral data reveals a strong correlation, reinforcing the structural assignment of N-Acetyl-L-phenylalanine.

  • NMR Data: The predicted chemical shifts for both ¹H and ¹³C NMR fall within a reasonable range of the experimental values. Minor deviations can be attributed to solvent effects, concentration, and the specific computational model used for prediction. The predicted multiplicities and coupling patterns in the ¹H NMR spectrum are also consistent with the experimental data, providing a high degree of confidence in the structural assignment.

  • FT-IR Data: The predicted vibrational frequencies align well with the major experimental absorption bands. Discrepancies in the exact wavenumbers are expected and can be minimized by applying appropriate scaling factors to the computational results. The presence and relative positions of the key functional group vibrations (C=O, N-H, O-H) are consistent between the experimental and predicted spectra.

Experimental Protocols: A Guide to Data Acquisition

To ensure the reproducibility and accuracy of spectral data, standardized experimental protocols are essential.

NMR Spectroscopy Protocol
  • Sample Preparation: Dissolve approximately 5-10 mg of N-Acetyl-L-phenylalanine in 0.5-0.7 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃, or D₂O).

  • Instrument Setup: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution and sensitivity.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional ¹H NMR spectrum.

    • Set the spectral width to cover the expected range of proton chemical shifts (typically 0-15 ppm).

    • Use a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • Set the spectral width to cover the expected range of carbon chemical shifts (typically 0-200 ppm).

    • A larger number of scans is typically required for ¹³C NMR due to the lower natural abundance of the ¹³C isotope.

  • Data Processing: Process the raw data using appropriate software (e.g., MestReNova, TopSpin). This includes Fourier transformation, phase correction, baseline correction, and referencing the chemical shifts to a known standard (e.g., tetramethylsilane, TMS).

FT-IR Spectroscopy Protocol
  • Sample Preparation (KBr Pellet Method):

    • Grind a small amount (1-2 mg) of N-Acetyl-L-phenylalanine with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle.

    • Press the mixture into a thin, transparent pellet using a hydraulic press.

  • Data Acquisition:

    • Record a background spectrum of the empty sample compartment.

    • Place the KBr pellet in the sample holder and acquire the sample spectrum.

    • Typically, spectra are collected in the mid-infrared range (4000-400 cm⁻¹).

    • Co-add multiple scans to improve the signal-to-noise ratio.

  • Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional group vibrations.

Mass Spectrometry Protocol (LC-MS)
  • Sample Preparation: Prepare a dilute solution of N-Acetyl-L-phenylalanine in a suitable solvent (e.g., methanol/water mixture).

  • Liquid Chromatography (LC) Separation:

    • Inject the sample into a high-performance liquid chromatography (HPLC) system equipped with a suitable column (e.g., C18).

    • Use a gradient elution method to separate the analyte from any impurities.

  • Mass Spectrometry (MS) Detection:

    • Introduce the eluent from the LC column into the electrospray ionization (ESI) source of the mass spectrometer.

    • Acquire mass spectra in both full scan mode to determine the molecular weight and in tandem MS (MS/MS) mode to obtain fragmentation information.

  • Data Analysis: Analyze the mass spectra to identify the molecular ion peak and interpret the fragmentation pattern to confirm the structure.

Visualizing the Workflow and Data Relationships

To better illustrate the processes described, the following diagrams outline the experimental workflows and the logical connections in our data analysis.

Experimental_Workflow cluster_NMR NMR Spectroscopy cluster_FTIR FT-IR Spectroscopy cluster_MS Mass Spectrometry (LC-MS) NMR_Sample Sample Prep (Dissolve in Deuterated Solvent) NMR_Acq Data Acquisition (¹H & ¹³C NMR) NMR_Sample->NMR_Acq NMR_Proc Data Processing (FT, Phasing, Referencing) NMR_Acq->NMR_Proc FTIR_Sample Sample Prep (KBr Pellet) FTIR_Acq Data Acquisition (Background & Sample Scan) FTIR_Sample->FTIR_Acq FTIR_Anal Data Analysis (Peak Assignment) FTIR_Acq->FTIR_Anal MS_Sample Sample Prep (Dilute Solution) MS_LC LC Separation MS_Sample->MS_LC MS_MS MS Detection (Full Scan & MS/MS) MS_LC->MS_MS MS_Anal Data Analysis (MW & Fragmentation) MS_MS->MS_Anal Data_Comparison_Logic Exp_Data Experimental Spectral Data Comparison Comparative Analysis Exp_Data->Comparison Pred_Data Predicted Spectral Data Pred_Data->Comparison Validation Structural Validation & Spectroscopic Insights Comparison->Validation

Caption: Logical flow for data comparison and structural validation.

Conclusion

The cross-verification of experimental and predicted spectral data provides a high level of confidence in the structural characterization of N-Acetyl-L-phenylalanine. This guide has outlined the key spectroscopic features of this important molecule and provided standardized protocols for data acquisition. By integrating experimental rigor with computational insights, researchers can enhance the accuracy and efficiency of their analytical workflows, ultimately accelerating progress in drug discovery and development.

References

  • FREDI. (n.d.). Amide Neighbouring-Group Effects in Peptides: Phenylalanine as Relay Amino Acid in Long-Distance Electron Transfer. Retrieved from [Link]

  • ResearchGate. (n.d.). The IR spectra of N-acetyl-L-phenylalanine (black) and complex 1(red). Retrieved from [Link]

  • Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0000512). Retrieved from [Link]

  • SpectraBase. (n.d.). N-Acetyl-L-phenylalanine. Retrieved from [Link]

  • NP-MRD. (2005, November 16). Showing NP-Card for N-Acetyl-L-phenylalanine (NP0001493). Retrieved from [Link]

  • PubChem. (n.d.). N-Acetyl-L-phenylalanine | C11H13NO3 | CID 74839. Retrieved from [Link]

  • The Good Scents Company. (n.d.). N-acetyl-laevo-phenyl alanine, 2018-61-3. Retrieved from [Link]

  • GNPS. (2021, March 18). GNPS Library Spectrum CCMSLIB00005883223. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Electronic Supplementary Information. Retrieved from [Link]

  • ACS Publications. (n.d.). Characterization of the Conformational Probability of N-Acetyl-Phenylalanyl-NH2 by RHF, DFT, and MP2 Computation and AIM Analyses, Confirmed by Jet-Cooled Infrared Data | The Journal of Physical Chemistry A. Retrieved from [Link]

  • Human Metabolome Database. (n.d.). Showing metabocard for N-Acetyl-L-phenylalanine (HMDB0000512). Retrieved from [Link]

  • PubMed. (n.d.). Characterization of the conformational probability of N-acetyl-phenylalanyl-NH2 by RHF, DFT, and MP2 computation and AIM analyses, confirmed by jet-cooled infrared data. Retrieved from [Link]

  • Magritek. (n.d.). Online Monitoring of the N-Acetylation Reaction of L-Phenylalanine. Retrieved from [Link]

Sources

Validation

A Comparative Guide to 3-[Ethyl(methyl)carbamoyl]benzoic Acid and 3-(Diethylcarbamoyl)benzoic Acid for Researchers and Drug Development Professionals

In the landscape of pharmaceutical research and development, the nuanced differences between structurally similar molecules can dictate their ultimate biological activity, metabolic fate, and therapeutic potential. This...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical research and development, the nuanced differences between structurally similar molecules can dictate their ultimate biological activity, metabolic fate, and therapeutic potential. This guide provides a detailed comparative analysis of two closely related N,N-disubstituted benzamide derivatives: 3-[Ethyl(methyl)carbamoyl]benzoic acid and 3-(diethylcarbamoyl)benzoic acid. While the latter is well-documented as a major metabolite of the widely used insect repellent N,N-diethyl-m-toluamide (DEET), its ethyl(methyl) analog remains less characterized. This document aims to bridge this knowledge gap by synthesizing available data and leveraging established structure-activity relationships (SAR) to offer a comprehensive comparison for researchers, scientists, and drug development professionals.

Physicochemical Properties: A Tale of Two Substituents

The seemingly minor difference in the N-alkyl substituents—an ethyl and a methyl group versus two ethyl groups—imparts subtle yet significant changes in the physicochemical properties of these molecules. These differences can influence solubility, lipophilicity, and ultimately, how the compounds interact with biological systems.

While experimentally determined data for 3-[Ethyl(methyl)carbamoyl]benzoic acid is limited, we can infer its properties based on established chemical principles and compare them to the known properties of 3-(diethylcarbamoyl)benzoic acid.

Property3-[Ethyl(methyl)carbamoyl]benzoic acid3-(Diethylcarbamoyl)benzoic acidSupporting Evidence & Rationale
Molecular Formula C₁₁H₁₃NO₃C₁₂H₁₅NO₃[1]The additional ethyl group in the diethyl analog results in one extra carbon and two extra hydrogen atoms.
Molecular Weight 207.23 g/mol [2]221.25 g/mol [1]The higher molecular weight of the diethyl analog is a direct consequence of its molecular formula.
Predicted pKa ~4.0~4.0The carboxylic acid moiety is the primary determinant of the pKa in this region of the molecule. The electronic effects of the N-alkyl substituents are not expected to cause a significant divergence in their acidity.
Predicted LogP LowerHigherThe replacement of a methyl group with a larger, more lipophilic ethyl group in the diethyl analog is expected to increase its octanol-water partition coefficient (LogP), indicating greater lipophilicity.
Predicted Solubility HigherLowerGenerally, for structurally similar compounds, an increase in lipophilicity and molecular weight corresponds to a decrease in aqueous solubility.
Physical Form PowderSolid[1]Both compounds are expected to be solids at room temperature.

Expert Insight: The predicted higher lipophilicity of 3-(diethylcarbamoyl)benzoic acid may have implications for its pharmacokinetic profile, potentially leading to greater membrane permeability and a larger volume of distribution compared to its ethyl(methyl) counterpart. Conversely, the predicted higher aqueous solubility of 3-[Ethyl(methyl)carbamoyl]benzoic acid could be advantageous for certain formulation strategies.

Synthesis and Reactivity: A Shared Path to Amide Formation

The synthesis of both 3-[Ethyl(methyl)carbamoyl]benzoic acid and 3-(diethylcarbamoyl)benzoic acid can be achieved through standard amide bond formation protocols. A common and efficient method involves the coupling of a suitable benzoic acid derivative with the corresponding secondary amine.

Representative Synthetic Workflow

G cluster_0 Starting Materials Isophthalic_acid Isophthalic Acid Derivative (e.g., 3-(chlorocarbonyl)benzoic acid) Coupling Amide Coupling Isophthalic_acid->Coupling Amine N-Ethylmethylamine or Diethylamine Amine->Coupling Purification Purification (e.g., Crystallization, Chromatography) Coupling->Purification Final_Product Target Compound: 3-[Ethyl(methyl)carbamoyl]benzoic acid or 3-(Diethylcarbamoyl)benzoic acid Purification->Final_Product G cluster_0 3-[Ethyl(methyl)carbamoyl]benzoic acid cluster_1 3-(Diethylcarbamoyl)benzoic acid node_A Asymmetric N-substitution (Ethyl, Methyl) node_B Predicted Lower Lipophilicity node_A->node_B influences node_D Largely Unexplored Biological Profile node_A->node_D contributes to node_C Predicted Higher Aqueous Solubility node_B->node_C correlates with node_E Symmetric N-substitution (Diethyl) node_F Higher Lipophilicity node_E->node_F influences node_H Established as a DEET Metabolite (Biomarker of Exposure) node_E->node_H results in node_G Lower Aqueous Solubility node_F->node_G correlates with

Sources

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Proper Disposal of 3-[Ethyl(methyl)carbamoyl]benzoic Acid

For researchers and professionals in drug development, the proper handling and disposal of chemical reagents is a cornerstone of laboratory safety and regulatory compliance. This guide provides a detailed, step-by-step p...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development, the proper handling and disposal of chemical reagents is a cornerstone of laboratory safety and regulatory compliance. This guide provides a detailed, step-by-step protocol for the safe disposal of 3-[Ethyl(methyl)carbamoyl]benzoic acid (CAS Number: 1010797-03-1), a compound often utilized in synthetic organic chemistry. By grounding our procedures in established chemical principles and authoritative safety standards, this document aims to be an essential resource for maintaining a safe and compliant laboratory environment.

Immediate Safety and Hazard Assessment

Before initiating any disposal procedures, a thorough understanding of the hazards associated with 3-[Ethyl(methyl)carbamoyl]benzoic acid is imperative. This compound is a solid powder that presents the following primary risks:

  • Harmful if swallowed: Acute oral toxicity.

  • Skin and eye irritant: Can cause significant irritation upon contact.[1][2]

  • Respiratory irritant: Inhalation of the dust may lead to respiratory tract irritation.[1]

These hazards necessitate the use of appropriate Personal Protective Equipment (PPE) at all times.

Essential Personal Protective Equipment (PPE)

A comprehensive PPE strategy is the first line of defense against accidental exposure. The following table outlines the minimum required PPE for handling 3-[Ethyl(methyl)carbamoyl]benzoic acid.

Body PartRequired PPERationale
Eyes/Face Safety goggles with side shields or a face shield.Protects against splashes and airborne particles that can cause serious eye irritation.[3][4]
Hands Chemical-resistant gloves (e.g., nitrile, neoprene).Prevents skin contact and subsequent irritation.[3][5]
Body Laboratory coat or chemical-resistant overalls.Protects skin from accidental spills and contamination.[3][5]
Respiratory A NIOSH-approved respirator is recommended if handling large quantities or if there is a risk of dust generation.Minimizes the risk of inhaling irritating dust particles.[3]

Disposal Workflow: A Step-by-Step Approach

The proper disposal of 3-[Ethyl(methyl)carbamoyl]benzoic acid involves a multi-step process that includes segregation, potential neutralization, and compliant packaging and labeling. The following diagram illustrates the decision-making process for its disposal.

DisposalWorkflow Disposal Decision Workflow for 3-[Ethyl(methyl)carbamoyl]benzoic Acid Start Start: Unwanted 3-[Ethyl(methyl)carbamoyl]benzoic acid AssessQuantity Assess Quantity Start->AssessQuantity SmallQuantity Small Quantity (<100g) AssessQuantity->SmallQuantity Small LargeQuantity Large Quantity (≥100g) AssessQuantity->LargeQuantity Large ProceedToPackaging Proceed to Direct Packaging SmallQuantity->ProceedToPackaging Neutralization Consider On-site Neutralization LargeQuantity->Neutralization Neutralization->ProceedToPackaging No PerformNeutralization Perform Alkaline Hydrolysis Neutralization->PerformNeutralization Yes PackageWaste Package Waste Solid/Neutralized Liquid ProceedToPackaging->PackageWaste PerformNeutralization->PackageWaste LabelContainer Label Waste Container PackageWaste->LabelContainer StoreForPickup Store in Designated Hazardous Waste Area LabelContainer->StoreForPickup ArrangePickup Arrange for Licensed Waste Disposal StoreForPickup->ArrangePickup End End of Process ArrangePickup->End

Caption: Decision workflow for the disposal of 3-[Ethyl(methyl)carbamoyl]benzoic acid.

Waste Segregation

Proper segregation of chemical waste is crucial to prevent dangerous reactions. 3-[Ethyl(methyl)carbamoyl]benzoic acid should be disposed of as solid, non-halogenated organic waste . It must not be mixed with:

  • Halogenated organic waste

  • Acids or bases (unless part of a neutralization protocol)

  • Oxidizing or reducing agents

  • Aqueous waste

On-Site Neutralization (for Larger Quantities)

For larger quantities of 3-[Ethyl(methyl)carbamoyl]benzoic acid, on-site neutralization through alkaline hydrolysis can be a safer and more environmentally responsible option before final disposal. This process breaks down the molecule into less hazardous components.

Chemical Principle: The amide bond in N-substituted benzamides can be cleaved by hydrolysis under basic conditions. This reaction, known as saponification for esters, proceeds via nucleophilic acyl substitution, where a hydroxide ion attacks the electrophilic carbonyl carbon of the amide. While N,N-disubstituted amides are generally more resistant to hydrolysis than primary or secondary amides, the reaction can be driven to completion with appropriate conditions.[6][7][8]

Experimental Protocol for Alkaline Hydrolysis:

  • Preparation: In a well-ventilated fume hood, prepare a 1 M solution of sodium hydroxide (NaOH) or potassium hydroxide (KOH) in a solvent mixture, such as methanol/water or dioxane/water.[8]

  • Reaction Setup: Place the 3-[Ethyl(methyl)carbamoyl]benzoic acid in a suitable reaction vessel equipped with a magnetic stirrer.

  • Neutralization: Slowly add the alkaline solution to the solid waste while stirring. An excess of the base is typically required to ensure complete hydrolysis.

  • Heating (if necessary): Gently heat the mixture under reflux to accelerate the reaction. The reaction time will vary depending on the scale and temperature.

  • Monitoring: Monitor the reaction for the disappearance of the solid starting material.

  • Cooling and pH Adjustment: Once the reaction is complete, allow the mixture to cool to room temperature. Carefully neutralize the excess base with a dilute acid (e.g., 1 M HCl) to a pH between 6 and 8.

  • Final Disposal: The resulting aqueous solution containing the sodium salt of 3-carboxybenzoic acid and ethylmethylamine can then be disposed of as aqueous chemical waste, in accordance with local regulations.

Waste Containment and Labeling

Proper containment and labeling are mandated by regulatory bodies such as the Environmental Protection Agency (EPA).[9]

Container Selection:

  • Solid Waste: For direct disposal of the solid, use a chemically compatible, sealable container.[10][11] High-density polyethylene (HDPE) or glass containers are suitable.[10][12] The container must be in good condition, with no leaks or corrosion.[13]

  • Neutralized Liquid Waste: The neutralized aqueous solution should be stored in a clearly marked, leak-proof container, also typically made of HDPE.

Labeling Requirements:

All waste containers must be clearly and accurately labeled. The label should include:

  • The words "Hazardous Waste"

  • The full chemical name: "3-[Ethyl(methyl)carbamoyl]benzoic acid" (for solid waste) or "Neutralized 3-[Ethyl(methyl)carbamoyl]benzoic acid solution" (for liquid waste)

  • The primary hazards (e.g., "Irritant," "Harmful if Swallowed")

  • The date of accumulation

  • The name and contact information of the generating laboratory or researcher

Spill and Emergency Procedures

In the event of a spill, immediate and appropriate action is necessary to mitigate risks.

Spill Response Protocol:

  • Evacuate and Secure: Evacuate all non-essential personnel from the immediate area.

  • Ventilate: Ensure the area is well-ventilated.

  • Don PPE: Wear the appropriate PPE as outlined in section 1.1.

  • Containment: For a solid spill, carefully sweep up the material to avoid creating dust. A HEPA-filtered vacuum can also be used.

  • Collection: Place the spilled material into a labeled, sealable container for hazardous waste disposal.

  • Decontamination: Clean the spill area with a suitable solvent (e.g., soap and water), and collect the cleaning materials for disposal as hazardous waste.

Final Disposal Logistics

The final step in the disposal process is the transfer of the properly packaged and labeled waste to a licensed hazardous waste disposal facility. It is the responsibility of the waste generator to ensure that the disposal vendor is certified and compliant with all local, state, and federal regulations.[9] Maintain detailed records of all disposed chemical waste as required by your institution and regulatory agencies.

References

  • Bunton, C. A., Nayak, B., & O'Connor, C. (n.d.). Alkaline hydrolysis of benzamide and N-methyl- and N,N-dimethylbenzamide. The Journal of Organic Chemistry. Retrieved from [Link]

  • UCLA Environment, Health & Safety. (n.d.). Chemical Waste Containers. Retrieved from [Link]

  • Creative Safety Supply. (n.d.). What PPE is recommended for chemical hazards?. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Criteria for the Definition of Solid Waste and Solid and Hazardous Waste Exclusions. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Regulatory Exclusions and Alternative Standards for the Recycling of Materials, Solid Wastes and Hazardous Wastes. Retrieved from [Link]

  • Theodorou, V., Paraskevopoulos, G., & Skobridis, K. (2015). A mild alkaline hydrolysis of N- and N,N-substituted amides and nitriles. ARKIVOC, 2015(7), 101-112. Retrieved from [Link]

  • Storemasta. (2025, July 2). Examples of PPE for Various Dangerous Goods Classes. Retrieved from [Link]

  • ResearchGate. (2025, August 6). Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents. Retrieved from [Link]

  • Theodorou, V., Paraskevopoulos, G., & Skobridis, K. (2015). A mild alkaline hydrolysis of N- and N,N-substituted amides and nitriles. ARKIVOC, 2015(7), 101-112. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). EPA Hazardous Waste Codes. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of N-substituted benzamides-thiobenzamides from N-aryl-N 0 -benzoylthioureas. Retrieved from [Link]

  • Creative Safety Supply. (n.d.). What PPE is recommended for chemical hazards?. Retrieved from [Link]

  • EnviroServe. (n.d.). How to Select the Right Hazardous Waste Container. Retrieved from [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: 3-Methylbenzoic acid. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2025, March 24). Learn the Basics of Hazardous Waste. Retrieved from [Link]

  • Bernardo Ecenarro. (n.d.). Recommended PPE to handle chemicals. Retrieved from [Link]

  • Cheon, C.-H. (2020). Hydrolysis of Amides to Carboxylic Acids Catalyzed by Nb2O5. ACS Omega, 5(51), 33033-33041. Retrieved from [Link]

  • MDPI. (n.d.). Synthesis and Biological Activity of Benzamides Substituted with Pyridine-Linked 1,2,4-Oxadiazole. Retrieved from [Link]

  • University of Maryland, Baltimore. (n.d.). EPA Hazardous Waste Codes. Retrieved from [Link]

  • Chemanalyst. (n.d.). 3'-(ethyl(Methyl)carbaMoyl)oxyacetophenone SDS, 855300-09-3 Safety Data Sheets. Retrieved from [Link]

  • Open Access Pub. (n.d.). Synthesis of N-Glycosyl Amides via Hydrolysis of Protected Glycosyl Oxazolines and Ritter-like Reactions of Native Carbohydrates. Retrieved from [Link]

  • University of Maryland, Baltimore. (n.d.). Chemical Waste Containers. Retrieved from [Link]

  • PubMed. (n.d.). Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents. Retrieved from [Link]

  • SAMS Solutions. (2024, August 27). Protective Gear for Chemical Handling Must-Have Equipment. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Hazardous Waste Containers. Retrieved from [Link]

  • CPAchem. (2023, June 2). Safety data sheet: Benzoic acid. Retrieved from [Link]

  • Hazmat School. (2022, December 7). 5 Types of PPE for Hazardous Chemicals. Retrieved from [Link]

  • Oxford Lab Fine Chem LLP. (n.d.). material safety data sheet - ethyl benzoate 99%. Retrieved from [Link]

  • RiskAssess. (n.d.). Chemical Waste Containers for Chemical Waste Disposal. Retrieved from [Link]

Sources

Handling

A Comprehensive Guide to the Safe Handling of 3-[Ethyl(methyl)carbamoyl]benzoic acid

As researchers and scientists at the forefront of drug development, our work inherently involves the synthesis and handling of novel chemical entities. While these compounds hold immense promise, they also present unknow...

Author: BenchChem Technical Support Team. Date: February 2026

As researchers and scientists at the forefront of drug development, our work inherently involves the synthesis and handling of novel chemical entities. While these compounds hold immense promise, they also present unknown hazard profiles. This guide provides a comprehensive operational framework for the safe handling, use, and disposal of 3-[Ethyl(methyl)carbamoyl]benzoic acid, a compound for which detailed safety data may not be readily available. Our approach is rooted in a conservative risk assessment, treating the substance as potentially hazardous to ensure the highest level of safety in the laboratory.

The foundational principle of this guide is to minimize all potential routes of exposure—inhalation, dermal contact, and ingestion. This is achieved through a multi-layered safety strategy that combines robust engineering controls with meticulous work practices and appropriate personal protective equipment (PPE).

Hazard Analysis: A Proactive Assessment

In the absence of a specific Safety Data Sheet (SDS) for 3-[Ethyl(methyl)carbamoyl]benzoic acid, we must infer its potential hazards from its chemical structure. The molecule contains two key functional groups: a carboxylic acid and a carbamate .

  • Carboxylic Acid Moiety : Carboxylic acids are generally acidic and can be irritants or corrosive to the skin, eyes, and respiratory tract.[1] They are also incompatible with bases, and this reactivity must be considered in storage and waste segregation.[1]

  • Carbamate Group : Carbamates are a class of compounds with a wide range of biological activities. Some carbamates are known to be highly toxic, and overexposure can lead to adverse health effects.[2]

Given these structural alerts, it is prudent to handle 3-[Ethyl(methyl)carbamoyl]benzoic acid with a high degree of caution, assuming it to be a skin and eye irritant, potentially harmful if inhaled or ingested, and possessing unknown systemic toxicity. The Occupational Safety and Health Administration (OSHA) mandates that in the absence of specific hazard information, unknown chemicals should be treated as hazardous.[3]

Personal Protective Equipment (PPE): Your First Line of Defense

The selection and consistent use of appropriate PPE are non-negotiable when handling 3-[Ethyl(methyl)carbamoyl]benzoic acid. The following table outlines the minimum required PPE, with explanations grounded in the compound's potential hazards.

PPE ComponentSpecificationRationale for Use
Eye and Face Protection ANSI Z87.1-compliant safety goggles with indirect ventilation or a full-face shield.[4]Protects against splashes and potential aerosolization of the solid powder, which could cause serious eye irritation or damage.[5][6][7]
Hand Protection Nitrile or butyl rubber gloves.[5][8]Provides a chemical-resistant barrier to prevent skin contact. Nitrile gloves offer good resistance to a range of chemicals and are suitable for handling solids and making solutions.[5][8] Always inspect gloves for tears or defects before use.
Body Protection A buttoned, long-sleeved laboratory coat.Protects the skin and personal clothing from contamination.[4]
Respiratory Protection A NIOSH-approved N95 respirator or higher.[5][9][10]Recommended when handling the solid powder outside of a certified chemical fume hood to prevent inhalation of airborne particles.[5]

Operational Plan: From Receipt to Use

A systematic approach to handling 3-[Ethyl(methyl)carbamoyl]benzoic acid is crucial for minimizing exposure risk.

  • Inspection : Upon receipt, visually inspect the container for any signs of damage or leakage.

  • Labeling : Ensure the container is clearly labeled with the chemical name, any known hazard warnings, and the date of receipt.[11]

  • Segregation : Store the compound in a designated, well-ventilated area, away from incompatible materials such as strong bases and oxidizing agents.[1][11]

  • Containment : Utilize secondary containment, such as a tray or bin, to contain any potential spills.[4]

  • Environment : Store in a cool, dry place, protected from light.[11]

  • Designated Area : All handling of 3-[Ethyl(methyl)carbamoyl]benzoic acid should be conducted in a designated area, such as a certified chemical fume hood, to minimize inhalation exposure.[4]

  • Weighing : When weighing the solid, perform this task within the fume hood or in a ventilated balance enclosure to control airborne dust.

  • Solution Preparation : When preparing solutions, add the solid to the solvent slowly to avoid splashing.

  • Good Housekeeping : Maintain a clean and organized workspace. Clean up any minor spills promptly, following the procedures outlined in Section 4.

The following diagram illustrates the standard workflow for safely handling 3-[Ethyl(methyl)carbamoyl]benzoic acid.

cluster_prep Preparation Phase cluster_handling Handling Phase cluster_cleanup Post-Handling Phase A Don Appropriate PPE B Prepare Workspace in Chemical Fume Hood A->B C Weigh Solid Compound B->C D Prepare Solution C->D E Clean Work Area D->E F Segregate and Label Waste E->F G Doff PPE F->G H Wash Hands Thoroughly G->H

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-[Ethyl(methyl)carbamoyl]benzoic acid
Reactant of Route 2
Reactant of Route 2
3-[Ethyl(methyl)carbamoyl]benzoic acid
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